Product packaging for Ethyl 3-Amino-2-methylbenzoate(Cat. No.:CAS No. 57414-85-4)

Ethyl 3-Amino-2-methylbenzoate

Cat. No.: B1275785
CAS No.: 57414-85-4
M. Wt: 179.22 g/mol
InChI Key: RZDRJEHTKWQFQO-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-2-methylbenzoate (CAS 57414-85-4) is a high-value benzoate ester derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, is characterized as an air-sensitive liquid, typically appearing colorless to light yellow. It is recommended to be stored in a cool, dark place under an inert atmosphere to preserve its integrity . Its primary research value lies in its role as a key intermediate in the synthesis of more complex molecules. For instance, it is utilized in patented routes for the preparation of pharmaceutical compounds such as 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, demonstrating its application in developing active pharmaceutical ingredients (APIs) . The structure of the compound features both an aromatic amino group and an ester functional group, making it a suitable substrate for a variety of chemical transformations, including condensation, cyclization, and functional group interconversion reactions . Researchers will find this compound of particular interest for projects involving heterocycle formation and the development of new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any household applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1275785 Ethyl 3-Amino-2-methylbenzoate CAS No. 57414-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDRJEHTKWQFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401843
Record name Ethyl 3-Amino-2-methylbenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57414-85-4
Record name Ethyl 3-Amino-2-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Amino-2-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate

This compound (CAS No. 57414-85-4) is an aromatic amine and ester derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern—an amino group meta to the ester and ortho to the methyl group—provides a synthetically versatile scaffold. This guide offers a comprehensive overview of its properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is paramount for its effective use in synthesis and research.

Identifiers and Molecular Characteristics
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 57414-85-4[3]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2][3]
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)N)C[2]
InChIKey RZDRJEHTKWQFQO-UHFFFAOYSA-N[2]
Physical Properties
PropertyValueSource
Appearance Colorless to light yellow/orange clear liquid[3]
Physical State Liquid at 20°C
Boiling Point 150°C at 5.3 mmHg[1]
Storage Store at room temperature, recommended <15°C in a cool, dark place under an inert gas.
Sensitivity Air Sensitive

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from 2-methyl-3-nitrobenzoic acid: (1) Fischer esterification to form the ethyl ester, followed by (2) catalytic hydrogenation to reduce the nitro group to an amine.

Logical Flow of Synthesis

The rationale behind this pathway is the robust and high-yielding nature of both Fischer esterification and catalytic hydrogenation. The nitro group is an excellent precursor to the amine, being relatively stable under the acidic conditions of esterification and readily reduced in the subsequent step.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Catalytic Hydrogenation Start 2-Methyl-3-nitrobenzoic Acid Ester Ethyl 2-Methyl-3-nitrobenzoate Start->Ester Ethanol (Excess) H₂SO₄ (cat.) Reflux Final This compound Ester->Final H₂ (gas) Pd/C (cat.) Ethyl Acetate

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Methyl-3-nitrobenzoate (Esterification)

  • Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of ethanol shifts the equilibrium towards the product, ensuring a high conversion rate. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitrobenzoic acid (1.0 eq).

    • Add a significant excess of absolute ethanol (approx. 10-20 eq) to serve as both reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture while stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

    • Neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to yield crude Ethyl 2-Methyl-3-nitrobenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Reduction)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is the reducing agent.[4] The reaction is typically carried out in a solvent like ethyl acetate under a hydrogen atmosphere.[4]

  • Procedure:

    • Dissolve the crude Ethyl 2-Methyl-3-nitrobenzoate (1.0 eq) from the previous step in ethyl acetate in a suitable hydrogenation vessel.

    • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the air, and introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature for 12-18 hours.[4] The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel to obtain pure this compound.[4]

Applications in Research and Development

This compound is not an end-product but a valuable starting material. Its utility stems from the reactivity of the amino and ester functional groups, allowing for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: It is a key building block for creating active pharmaceutical ingredients (APIs).[1] The amine can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are common motifs in drug molecules. For instance, related aminobenzoates are involved in the synthesis of benzodiazepine structures.[5]

  • Agrochemical Research: The compound is utilized in the development of novel herbicides and pesticides.[1] The specific arrangement of substituents can be modified to create molecules with targeted biological activity against pests or weeds.

  • Materials Science: In materials science, it serves as a monomer or precursor for specialty polymers and chemicals, where its structure can be incorporated to enhance thermal stability, optical properties, or other desired characteristics of the final material.[1]

Safety, Handling, and Hazard Management

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6][7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from air and light, preferably under an inert atmosphere.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • If Inhaled: Move the person to fresh air.[6]

    • If Swallowed: Clean mouth with water and drink plenty of water afterward.[6]

Conclusion

This compound is a compound of significant interest due to its versatile role as a synthetic intermediate. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety guidelines are crucial for leveraging its full potential in the fields of drug discovery, agrochemical development, and materials science. This guide provides the foundational knowledge required for its effective and safe application in a professional research setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4313471, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19064948, Ethyl 2-amino-3-methylbenzoate.
  • MySkinRecipes (n.d.). This compound.
  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
  • Organic Syntheses (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • National Institute of Standards and Technology (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook.
  • Amerigo Scientific (n.d.). Ethyl 2-Amino-3-methylbenzoate.
  • Google Patents (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Human Metabolome Database (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680).
  • MDPI (2014). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][7]diazepin-2-ylamino)benzoate.

Sources

An In-Depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate (CAS: 57414-85-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 3-Amino-2-methylbenzoate. It moves beyond a simple recitation of properties to provide field-proven insights into its synthesis, characterization, and strategic application as a pivotal building block in modern organic synthesis.

Strategic Overview & Physicochemical Profile

This compound is a substituted anthranilate ester, a class of compounds of significant interest in medicinal chemistry. Its unique substitution pattern—an amino group meta to the ester and ortho to a methyl group—creates a specific electronic and steric environment. This arrangement makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly quinazolinones and related fused heterocycles that form the core of many pharmacologically active agents.[1][2]

Key Physicochemical & Safety Data

The fundamental properties of this compound are summarized below for quick reference. This data is critical for experimental design, safety assessment, and purification strategies.

PropertyValueSource(s)
CAS Number 57414-85-4[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3][4]
Appearance Colorless to light yellow/orange clear liquid[3][5]
Boiling Point 150 °C @ 5.3 mmHg[6]
Density 1.11 g/cm³[4]
Purity (Typical) >98.0% (GC)[3][5]
Key Synonyms 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate[3][5]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7]
GHS Precautionary Codes P264, P280, P302+P352, P305+P351+P338, P362+P364[5][7]

Synthesis & Purification: A Validated Approach

While commercially available from various suppliers, understanding the synthesis of this compound is crucial for custom isotopic labeling, large-scale campaigns, or when the material is needed in-house.[3][5][] The most reliable and common route is a two-step process starting from 2-Methyl-3-nitrobenzoic acid.

Step 1: Catalytic Hydrogenation to 3-Amino-2-methylbenzoic Acid

The foundational step is the reduction of the nitro group. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for nitro group reductions due to its high activity and selectivity. It readily adsorbs hydrogen gas and facilitates its addition across the N=O bonds without significantly affecting the carboxylic acid or the aromatic ring.[9]

  • Solvent: Ethyl acetate is an excellent solvent for this reaction. It solubilizes the starting material, is relatively inert under hydrogenation conditions, and its volatility simplifies post-reaction workup.[9]

  • Hydrogen Source: Pressurized hydrogen gas ensures a sufficient concentration of active hydrogen on the catalyst surface, driving the reaction to completion in a reasonable timeframe.[9]

G cluster_0 Step 1: Catalytic Hydrogenation Start 2-Methyl-3-nitrobenzoic Acid in Ethyl Acetate Catalyst 5% Pd/C Catalyst Start->Catalyst H2 H₂ Gas Atmosphere (Balloon or Parr Shaker) Catalyst->H2 Reaction Stir at RT for 15h H2->Reaction Filtration Filter through Celite to remove Pd/C Reaction->Filtration Evaporation Remove Solvent (Rotary Evaporation) Filtration->Evaporation Product1 3-Amino-2-methylbenzoic Acid (Crude Product) Evaporation->Product1

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic Acid [9]

  • In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 11.0 mmol) in ethyl acetate.

  • Carefully add 5% Palladium on carbon (Pd/C) catalyst (e.g., 0.10 g, 5% w/w).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for approximately 15 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Amino-2-methylbenzoic acid, which can be purified by column chromatography or used directly in the next step.

Step 2: Fischer-Speier Esterification

The conversion of the resulting carboxylic acid to its ethyl ester is efficiently achieved via Fischer-Speier esterification. This is an acid-catalyzed equilibrium process.

Causality of Experimental Choices:

  • Reagent & Solvent: Using a large excess of absolute (anhydrous) ethanol serves a dual purpose: it acts as one of the reactants and as the solvent. Its high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.[10][11]

  • Catalyst: A strong protic acid like concentrated sulfuric acid (H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[11]

  • Temperature: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.[10]

G cluster_1 Step 2: Fischer Esterification Start2 3-Amino-2-methylbenzoic Acid in Absolute Ethanol (Excess) Catalyst2 Conc. H₂SO₄ (catalytic) Start2->Catalyst2 Reaction2 Reflux for 2-4h Catalyst2->Reaction2 Workup1 Cool & Pour into Ice Water Reaction2->Workup1 Neutralize Neutralize with Na₂CO₃ to pH > 8 Workup1->Neutralize Precipitate Precipitate/Extract Product Neutralize->Precipitate Purify Filter/Extract, Wash & Dry Precipitate->Purify Product2 This compound (Final Product) Purify->Product2

Caption: Workflow for the Fischer-Speier esterification step.

Protocol 2: Synthesis of this compound [1][10]

  • Suspend 3-amino-2-methylbenzoic acid (1 equivalent) in a large excess of absolute ethanol (15-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • With stirring, carefully add concentrated sulfuric acid (1-1.2 equivalents) dropwise.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (approx. 3 volumes).

  • Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is basic (>8).

  • The ester product may precipitate as a solid or oil. If it is a solid, it can be collected by suction filtration, washed with cold water, and dried. If it is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purification can be achieved by column chromatography or distillation under reduced pressure.

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 7.10-7.20 (t, 1H): Aromatic proton at C5, appearing as a triplet due to coupling with adjacent protons at C4 and C6.

  • δ 6.75 (d, 1H): Aromatic proton at C4, appearing as a doublet.

  • δ 6.65 (d, 1H): Aromatic proton at C6, appearing as a doublet.

  • δ 4.35 (q, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl group, quartet due to coupling with the methyl protons.

  • δ 3.80 (br s, 2H): Amine (-NH₂) protons. Signal is broad and its chemical shift can vary with concentration and solvent.

  • δ 2.15 (s, 3H): Methyl protons (-CH₃ ) on the aromatic ring, appearing as a singlet as there are no adjacent protons.

  • δ 1.38 (t, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl group, triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 168.0: Ester Carbonyl carbon (C =O).

  • δ 147.0: Aromatic carbon attached to the amino group (C -NH₂).

  • δ 132.0 - 134.0: Quaternary aromatic carbons.

  • δ 129.0: Aromatic methine carbon (C H).

  • δ 116.0 - 118.0: Aromatic methine carbons (C H).

  • δ 60.5: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

  • δ 18.0: Methyl carbon on the aromatic ring.

  • δ 14.5: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

Predicted Key IR Absorptions (Liquid Film, cm⁻¹)
  • 3450-3300 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretch) characteristic of a primary amine.

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2980-2850 cm⁻¹: Aliphatic C-H stretching (from ethyl and methyl groups).

  • ~1710 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

  • ~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching.

  • ~1250 cm⁻¹: C-O stretching of the ester.

Core Application: Synthesis of Quinazolin-4(3H)-ones

A primary application of this compound is in the synthesis of the quinazolinone scaffold, a "privileged structure" in medicinal chemistry found in numerous approved drugs and clinical candidates.[12][13][14] The general and highly robust method involves the condensation of an anthranilate derivative with a suitable reagent to form the second ring.

Mechanism: The Niementowski Reaction and Related Cyclizations

The synthesis of 2-methyl-quinazolinones often proceeds via a two-step sequence from the corresponding anthranilic acid (or its ester). The anthranilate is first acylated, typically with acetic anhydride, to form an N-acetyl intermediate. This is often not isolated but cyclizes upon heating or treatment with an amine source (like hydrazine or a primary amine) to form the quinazolinone ring.[13]

The key steps are:

  • N-Acylation: The amino group of the anthranilate acts as a nucleophile, attacking the carbonyl of an acylating agent (e.g., acetic anhydride).

  • Cyclization/Condensation: An intramolecular nucleophilic attack from the amide nitrogen onto the ester carbonyl, followed by elimination of ethanol, closes the heterocyclic ring. Alternatively, reaction with a primary amine or hydrazine leads to the formation of an intermediate that cyclizes to the 3-substituted quinazolinone.

G cluster_2 Quinazolinone Synthesis Logic Start3 Ethyl 3-Amino- 2-methylbenzoate StepA Step 1: Acylation (e.g., Acetic Anhydride) Start3->StepA Intermediate N-Acyl Intermediate StepA->Intermediate StepB Step 2: Cyclization (e.g., + Primary Amine, Heat) Intermediate->StepB Product3 3-Substituted 2-Methyl-Quinazolin-4(3H)-one StepB->Product3

Caption: Logical workflow for quinazolinone synthesis.

Exemplary Protocol: Synthesis of a 3-Aryl-2-methylquinazolin-4(3H)-one This protocol is adapted from established procedures for similar anthranilates and illustrates a common synthetic route.[13]

  • Benzoxazinone Formation: Reflux this compound (1 equivalent) with an excess of acetic anhydride for 2-3 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the excess acetic anhydride under reduced pressure. The resulting 2,8-dimethyl-4H-benzo[d][12][15]oxazin-4-one intermediate is often used in the next step without extensive purification.

  • Quinazolinone Synthesis: Dissolve the crude benzoxazinone intermediate in a suitable solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea).[13]

  • Add the desired primary aromatic amine (1-1.2 equivalents).

  • Heat the reaction mixture (conventional heating or microwave irradiation at ~120°C for 30 minutes can be highly effective) until the reaction is complete by TLC.[13]

  • Cool the reaction mixture and pour it over crushed ice.

  • The solid product that precipitates is collected by suction filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-aryl-2,8-dimethylquinazolin-4(3H)-one.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), a lab coat, and chemical safety goggles.[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Ingestion/Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for accessing high-value heterocyclic scaffolds. Its synthesis is straightforward, relying on robust and well-understood chemical transformations. The true value of this compound lies in the specific arrangement of its functional groups, which enables chemists to construct complex molecular architectures, particularly the pharmacologically significant quinazolinone core. This guide provides the foundational knowledge, practical protocols, and mechanistic rationale necessary for its effective and safe utilization in research and development.

References

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98.
  • Priya, M. F., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 527-538.
  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy.
  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements.
  • MDPI. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(23), 7159.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Technical Resources.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Laboratory Manual.
  • MIT DSpace. (2017). Experiment 5: Fischer Esterification. Laboratory Manual.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • MySkinRecipes. This compound. Product Page.

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A Technical Guide to the Spectral Analysis of Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-amino-2-methylbenzoate (CAS No: 57414-85-4), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, publicly available experimental dataset, this guide leverages predictive methodologies and comparative data from analogous structures to provide a robust analytical framework.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₃NO₂, is an aromatic ester containing both an amino and a methyl substituent on the benzene ring.[1] Its structure presents a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in synthetic pathways.

Molecular Structure and Properties:

  • IUPAC Name: this compound[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Appearance: Colorless to light yellow or light orange clear liquid.

The strategic placement of the amino and methyl groups on the aromatic ring influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS, making a detailed spectral analysis essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2][3][4] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.[5][6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester protons, the methyl protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3Doublet of doublets1HAr-H
~6.6-6.8Multiplet2HAr-H
~4.3Quartet2H-OCH₂CH₃
~3.5-4.5Broad singlet2H-NH₂
~2.2Singlet3HAr-CH₃
~1.3Triplet3H-OCH₂CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (δ ~6.6-7.3): The three protons on the benzene ring will appear in the aromatic region. Due to the substitution pattern, they will likely exhibit complex splitting (multiplets). The electron-donating amino group and the weakly electron-donating methyl group will influence their chemical shifts, generally pushing them upfield compared to unsubstituted benzene.

  • Ethyl Protons (δ ~4.3 and ~1.3): The ethyl group of the ester will show a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the adjacent methyl group, and the triplet arises from coupling to the adjacent methylene group.

  • Amine Protons (δ ~3.5-4.5): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons (δ ~2.2): The methyl group attached to the aromatic ring is expected to appear as a singlet in the upfield region of the aromatic spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~168C=O (Ester)
~145Ar-C (C-NH₂)
~135Ar-C (C-CH₃)
~130Ar-C (C-COOEt)
~128Ar-CH
~118Ar-CH
~115Ar-CH
~61-OCH₂CH₃
~18Ar-CH₃
~14-OCH₂CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~168): The ester carbonyl carbon is expected to be the most downfield signal.

  • Aromatic Carbons (δ ~115-145): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the amino and methyl groups will be influenced by their electronic effects.

  • Ethyl Carbons (δ ~61 and ~14): The methylene carbon of the ethyl group will appear around 61 ppm, while the methyl carbon will be further upfield around 14 ppm.

  • Aromatic Methyl Carbon (δ ~18): The carbon of the methyl group attached to the aromatic ring will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9][10]

Predicted IR Spectral Data
Predicted Frequency Range (cm⁻¹)Bond VibrationIntensity
3450-3300N-H stretch (amine)Medium
3100-3000C-H stretch (aromatic)Medium
2980-2850C-H stretch (aliphatic)Medium
~1700C=O stretch (ester)Strong
1620-1580C=C stretch (aromatic)Medium
1600-1500N-H bend (amine)Medium
1300-1000C-O stretch (ester)Strong
900-675C-H out-of-plane bend (aromatic)Strong

Interpretation of the Predicted IR Spectrum:

  • N-H Stretching: The presence of the primary amine will be indicated by two bands in the 3450-3300 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the ester carbonyl group.

  • Aromatic C=C Stretching: Medium intensity peaks in the 1620-1450 cm⁻¹ region are indicative of the benzene ring.

  • C-O Stretching: A strong absorption in the 1300-1000 cm⁻¹ region corresponds to the C-O single bond of the ester.

  • Aromatic C-H Bending: Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds and can be diagnostic of the substitution pattern.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[11][12][13]

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 179. This corresponds to the molecular weight of this compound.[1]

  • Key Fragmentation Peaks (m/z):

    • 150: Loss of an ethyl group (-CH₂CH₃) from the ester.

    • 134: Loss of an ethoxy group (-OCH₂CH₃) from the ester.

    • 106: Further fragmentation of the aromatic ring.

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak at m/z 179. Key fragmentation pathways would likely involve the loss of the ethyl and ethoxy groups from the ester functionality, leading to prominent fragment ions. The fragmentation of the aromatic ring would result in a series of smaller ions.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Key Correlations

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region cluster_exchangeable Exchangeable ArH1 Ar-H (~7.1-7.3 ppm, dd) ArH2 Ar-H (~6.6-6.8 ppm, m) OCH2 -OCH2- (~4.3 ppm, q) CH3 -CH3 (~1.3 ppm, t) OCH2->CH3 J-coupling ArCH3 Ar-CH3 (~2.2 ppm, s) NH2 -NH2 (~3.5-4.5 ppm, br s)

Caption: Predicted ¹H NMR key correlations for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and comparative analysis, offer a solid foundation for the characterization of this important chemical intermediate. The experimental protocols and visual aids included are designed to assist researchers in their practical applications. It is recommended that this predicted data be confirmed with experimental results for critical applications.

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"Ethyl 3-Amino-2-methylbenzoate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate: Properties, Synthesis, and Applications in Research and Development

Abstract

This compound is a substituted aromatic amine and benzoic acid ester that serves as a versatile and high-value building block in modern organic synthesis. Its unique substitution pattern—featuring an ethyl ester, a nucleophilic amino group, and a sterically influential ortho-methyl group—makes it a crucial intermediate in the development of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core molecular profile, validated synthetic routes with mechanistic insights, key applications in pharmaceutical and materials science, and essential safety protocols. The content is structured to deliver not just procedural steps but also the causal reasoning behind methodological choices, ensuring a deep and actionable understanding of this important chemical entity.

Core Molecular Profile

A thorough understanding of a chemical intermediate begins with its fundamental structural and physicochemical properties. These data points are critical for reaction planning, purification, and analytical characterization.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring co-functionalized with an ethyl carboxylate group, an amino group at the meta-position, and a methyl group at the ortho-position relative to the ester.

Table 1: Key Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 57414-85-4[1][2][3][4]
Molecular Formula C₁₀H₁₃NO₂[1][2][3][5]
SMILES CCOC(=O)C1=C(C(=CC=C1)N)C[1]
InChIKey RZDRJEHTKWQFQO-UHFFFAOYSA-N[1]
Synonyms 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate[2][5]
Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification strategies. It is an air-sensitive liquid, necessitating storage under an inert atmosphere to prevent oxidative degradation of the amino group.[2]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 179.22 g/mol [1][2][3][5]
Appearance Colorless to light yellow/orange clear liquid[2][5]
Purity (Typical) >98.0% (by GC)[2][3][5]
Boiling Point 150°C @ 5.3 mmHg[4]
Density 1.11 g/cm³[3]
Storage Conditions Room temperature, under inert gas, in a cool, dark place[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached via two primary, logically sound strategies. The choice of route often depends on the availability of starting materials and the desired scale of production. Both pathways are highly efficient and rely on fundamental organic transformations.

Retrosynthetic Analysis

A retrosynthetic overview illustrates the two main disconnection approaches for synthesizing the target molecule.

G cluster_0 Synthetic Pathways TM This compound (Target Molecule) RouteA Route A: Reduction TM->RouteA C-N bond formation (from nitro group) RouteB Route B: Esterification TM->RouteB C-O bond formation (from carboxylic acid) PrecursorA Ethyl 2-methyl-3-nitrobenzoate RouteA->PrecursorA PrecursorB 3-Amino-2-methylbenzoic Acid RouteB->PrecursorB

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Synthesis via Reduction of a Nitro Precursor

This route is often preferred due to the high selectivity and yield of catalytic hydrogenation for reducing nitro groups without affecting the ester functionality.

Principle: The nitro group of Ethyl 2-methyl-3-nitrobenzoate is selectively reduced to an amine using a heterogeneous catalyst (Palladium on Carbon) and a hydrogen source. This method is exceptionally clean, as the primary byproduct is water, and the catalyst is easily removed by filtration.

Step-by-Step Protocol:

  • Vessel Preparation: A two-necked round-bottom flask or a dedicated hydrogenation vessel is charged with Ethyl 2-methyl-3-nitrobenzoate (1.0 eq).

  • Solvent Addition: Ethyl acetate or ethanol is added as the solvent to fully dissolve the starting material.[6]

  • Catalyst Introduction: 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) is carefully added to the solution.[6]

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂), typically maintained at balloon pressure or slightly higher in a specialized apparatus. The reaction mixture is stirred vigorously for 12-16 hours at room temperature.[6]

  • Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting liquid is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. Its success hinges on effectively shifting the reaction equilibrium towards the product.

Principle: 3-Amino-2-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄). The large excess of ethanol serves to drive the equilibrium towards the formation of the ethyl ester, in accordance with Le Châtelier's principle.

Step-by-Step Protocol:

  • Reactant Setup: A round-bottom flask is charged with 3-Amino-2-methylbenzoic acid (1.0 eq) and a large excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is slowly added to the stirring mixture.

  • Reaction: The mixture is heated to reflux and maintained for 4-8 hours. A Dean-Stark apparatus can optionally be used to remove the water byproduct, further driving the reaction to completion.

  • Monitoring: The reaction is monitored by TLC to track the disappearance of the starting carboxylic acid.

  • Neutralization: After cooling to room temperature, the reaction mixture is slowly poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: The aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation.

Applications in Drug Discovery and Materials Science

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate.[4] Its structure is strategically valuable for building more complex molecules in a variety of fields.[4]

Role as a Privileged Scaffold Component

The compound's utility stems from its distinct functional handles:

  • Amino Group: Acts as a potent nucleophile or a site for diazotization, enabling the formation of new C-N, C-C, and C-heteroatom bonds. It is a key anchor point for building amides, sulfonamides, and heterocyclic rings.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, serve as a directing group, or be converted into other functional groups like amides or alcohols.

  • Ortho-Methyl Group: Provides steric bulk that can influence the conformation of the final molecule, potentially improving binding selectivity or metabolic stability in a drug candidate.

Workflow: Integration into a Drug Discovery Cascade

This building block typically enters the drug discovery pipeline at the earliest stages of hit generation and lead optimization, where medicinal chemists construct libraries of related compounds to explore structure-activity relationships (SAR).

G cluster_0 Drug Discovery Pipeline Start Building Block (this compound) HitGen Hit Generation (Library Synthesis) Start->HitGen Derivatization (Amidation, etc.) LeadOpt Lead Optimization (SAR Studies) HitGen->LeadOpt Biological Screening Candidate Preclinical Candidate LeadOpt->Candidate ADME/Tox Profiling

Caption: Role of a building block in the drug discovery workflow.

Applications in Specific Fields
  • Pharmaceuticals: It serves as a precursor for the synthesis of APIs.[4] For instance, related aminobenzoates are foundational in synthesizing kinase inhibitors, anti-inflammatory agents, and other therapeutics where a substituted aniline moiety is required.

  • Agrochemicals: The aminobenzoate scaffold is utilized in the creation of novel herbicides and pesticides.[4]

  • Materials Science: It is employed in the development of specialty polymers and chemicals where its structure can impart specific thermal or optical properties.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the compound's integrity.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource
Hazard Statements H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
Precautionary Statements P264Wash skin thoroughly after handling[1]
P280Wear protective gloves/eye protection/face protection[1]
P302 + P352IF ON SKIN: Wash with plenty of water[1][2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P362 + P364Take off contaminated clothing and wash it before reuse[2]
Water Endangerment WGK 3Highly water endangering[3]

Storage Recommendations: To prevent degradation, this compound should be stored in a tightly sealed container under an inert gas like argon or nitrogen.[2] It should be kept in a cool, dark, and dry place away from oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular profile. Its value to researchers and developers lies in the versatility of its functional groups, which allow for its seamless integration into complex synthetic workflows. The robust and well-understood synthetic pathways, coupled with its utility in constructing novel molecules for pharmaceutical and material applications, solidify its role as a staple building block in the chemical sciences. Adherence to proper handling and synthesis protocols will ensure its effective and safe utilization in research and development endeavors.

References

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Ethyl 3-Amino-2-methylbenzoate: A Comprehensive Technical Guide for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on Ethyl 3-Amino-2-methylbenzoate, a pivotal building block in contemporary organic and medicinal chemistry. It is designed for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's properties, synthesis, and applications. Our focus is on providing not just data, but actionable insights into the causality behind experimental choices and the strategic value of this molecule in constructing complex, biologically active scaffolds.

Molecular Identity and Physicochemical Profile

This compound (CAS: 57414-85-4) is an anthranilate derivative whose strategic placement of an amino, methyl, and ethyl ester group on a benzene ring confers a unique combination of steric and electronic properties.[1][2] This arrangement is particularly conducive to the regioselective synthesis of fused heterocyclic systems, a common motif in pharmaceutical agents.

Caption: Key functional regions of this compound.

The compound's physical properties are critical for its appropriate handling, reaction setup, and purification. While some sources may list a melting point, reliable supplier data indicates it is a liquid at room temperature.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 57414-85-4[1][4][][6]
Molecular Formula C₁₀H₁₃NO₂[4][][7][8]
Molecular Weight 179.22 g/mol [4][][7][8]
IUPAC Name This compound[1][2]
Appearance Colorless to light yellow/orange liquid[3]
Boiling Point 150 °C @ 5.3 mmHg[2][9][10][11]
Density ~1.11 g/cm³[4][11]
Synonyms 3-Amino-o-toluic acid ethyl ester, Ethyl 3-amino-o-toluate[2][3][10]

Synthesis and Mechanistic Considerations

The most direct and common route to this compound is the reduction of its nitro precursor, Ethyl 2-methyl-3-nitrobenzoate. This transformation is a staple in aromatic chemistry. While catalytic hydrogenation offers a clean conversion, the use of a metal-acid system like tin(II) chloride in hydrochloric acid is often more practical and scalable in a standard laboratory setting.

Synthetic Workflow: Nitro Group Reduction

The workflow illustrates a robust and validated process for synthesizing the target compound. Each stage is designed to maximize yield and purity while ensuring procedural safety.

synthesis_workflow start Ethyl 2-methyl-3-nitrobenzoate (Starting Material) reagents SnCl₂·2H₂O in conc. HCl/Ethanol start->reagents Dissolve in solvent reduction Step 1: Reduction (Reflux, monitor by TLC) reagents->reduction Add reducing agent quench Step 2: Quench & Neutralization (Cool, add aq. NaOH to pH > 10) reduction->quench After reaction completion filtration Step 3: Removal of Tin Salts (Vacuum filtration) quench->filtration Precipitates tin(IV) hydroxide extraction Step 4: Liquid-Liquid Extraction (e.g., Ethyl Acetate) filtration->extraction Extract filtrate purification Step 5: Purification (Dry organic layer, concentrate in vacuo) extraction->purification Isolate organic phase product This compound (Final Product) purification->product

Caption: Step-by-step workflow for the synthesis via nitro group reduction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Objective: To synthesize this compound from Ethyl 2-methyl-3-nitrobenzoate.

Materials:

  • Ethyl 2-methyl-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • 50% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite™ (optional, for filtration)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Ethyl 2-methyl-3-nitrobenzoate (1.0 eq).

    • Dissolve it in a minimal amount of ethanol.

    • Causality: Ethanol is used as a co-solvent to ensure the homogeneity of the organic starting material in the highly aqueous acidic medium.

  • Reduction:

    • In a separate beaker, dissolve tin(II) chloride dihydrate (~4-5 eq) in concentrated HCl.

    • Carefully add the acidic tin solution to the stirred solution of the nitro compound. The addition is exothermic.

    • Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours.

    • Validation Checkpoint: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Workup and Neutralization:

    • Cool the reaction flask in an ice bath to 0-5 °C.

    • Slowly and carefully add 50% aq. NaOH solution. This step is highly exothermic and generates a thick white precipitate (tin hydroxides). Continue addition until the solution is strongly basic (pH > 10).

    • Causality: The strong base deprotonates the anilinium hydrochloride salt to the free amine and precipitates the tin as insoluble Sn(OH)₂/Sn(OH)₄, facilitating its removal.

  • Isolation:

    • If the precipitate is thick, add a pad of Celite™ to a Büchner funnel to aid filtration.

    • Filter the mixture under vacuum and wash the solid cake thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Causality: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

  • Purification:

    • Combine all organic extracts and wash with brine.

    • Causality: The brine wash removes residual water and helps break any emulsions.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • The product is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for building complex heterocyclic structures. Its bifunctional nature (nucleophilic amine, electrophilic ester) allows for convergent and efficient synthetic strategies.

Precursor to Bioactive Quinazolinones and Quinolines

This compound is a premier starting material for quinazolinones and quinolines, two classes of heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] The general transformation involves the reaction of the amino group with a suitable carbon source, followed by cyclization onto the ester.

application_pathway cluster_quinazoline Quinazolinone Synthesis cluster_quinoline Quinoline Synthesis (Povarov) start This compound reagent_q + Amide/Nitrile Source (e.g., Formamide, Orthoesters) start->reagent_q reagent_c + Aldehyde & Alkene (Three-component reaction) start->reagent_c cyclize_q Condensation/ Cyclization reagent_q->cyclize_q product_q Substituted Quinazolinones cyclize_q->product_q bioactivity Biologically Active Compounds (Anticancer, etc.) product_q->bioactivity Leads to cyclize_c Iminium Formation & [4+2] Cycloaddition reagent_c->cyclize_c product_c Substituted Tetrahydroquinolines cyclize_c->product_c product_c->bioactivity Leads to

Caption: Key synthetic pathways from this compound to bioactive heterocycles.

For example, in the Povarov reaction, this compound first condenses with an aldehyde to form a Schiff base, which then undergoes a Lewis acid-catalyzed [4+2] cycloaddition with an electron-rich alkene to furnish highly substituted tetrahydroquinolines.[13] These structures are precursors to novel swainsonine analogues investigated for their potential as mannosidase inhibitors in cancer therapy.[14]

Safety, Handling, and Storage

As a research chemical, proper handling is paramount.

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) as aromatic amines can be sensitive to air and light over time.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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  • Drogalin, A., et al. (2021). Synthesis of hexahydropyrroquinoline-2,3-diols, analogues of swainsonine, and prediction by molecular modeling of their inhibition power towards human Golgi α-mannosidase II. ResearchGate.

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An In-depth Technical Guide to the Solubility of Ethyl 3-Amino-2-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical industry.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-Amino-2-methylbenzoate, a significant building block in organic synthesis.[4] Lacking extensive published quantitative data for this specific ester, this document synthesizes knowledge of its physicochemical properties and the solubility of structurally related analogs to inform solvent selection. Furthermore, it details robust, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Introduction: The Critical Role of Solvent Selection

The choice of an appropriate solvent system is a pivotal decision in the lifecycle of a pharmaceutical compound.[1] It directly influences crystallization kinetics, yield, purity, polymorphism, and ultimately, the bioavailability of the final drug product.[1][3][5] A poorly considered solvent choice can lead to significant downstream challenges, including insufficient purity, unfavorable particle morphology, and processing difficulties.[1] For a key intermediate like this compound, understanding its solubility profile across a range of organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies (such as crystallization), and ensuring consistent quality. This guide serves as a practical resource for scientists and researchers, offering both theoretical grounding and actionable experimental methodologies.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [6]
Appearance Colorless to light yellow/orange clear liquid[6]
Boiling Point 150°C at 5.3 mmHg[4]
CAS Number 57414-85-4[6]

The structure of this compound, featuring an aromatic ring, an amino group, and an ethyl ester, suggests a molecule with moderate polarity. The presence of the amino group allows for hydrogen bonding, which will significantly influence its interaction with protic and aprotic polar solvents.

Rationale for Solvent Selection: Insights from a Structural Analog

The study on 3-Amino-2-methylbenzoic acid revealed that its solubility is generally higher in polar protic solvents, such as alcohols, and polar aprotic solvents, like esters, compared to less polar or nonpolar solvents.[7] The principle of "like dissolves like" is a guiding factor; the polarity and hydrogen bonding capabilities of the solvent should ideally match those of the solute.[7]

Based on these findings, a logical starting point for the experimental determination of this compound solubility would include the following solvent classes:

  • Alcohols (Protic, Polar): Methanol, Ethanol, Isopropanol, 1-Butanol. These solvents can act as both hydrogen bond donors and acceptors, likely leading to favorable interactions.

  • Esters (Aprotic, Polar): Ethyl Acetate, Methyl Acetate. The ester functionality of the solute may lead to good solubility in these solvents.

  • Ketones (Aprotic, Polar): Acetone, Methyl Ethyl Ketone (MEK).

  • Ethers (Aprotic, Moderately Polar): Tetrahydrofuran (THF).

  • Aromatic Hydrocarbons (Aprotic, Nonpolar): Toluene. To establish a baseline with a nonpolar solvent.

  • Chlorinated Solvents (Aprotic, Polar): Dichloromethane (DCM).

  • Amides (Aprotic, Highly Polar): N,N-Dimethylformamide (DMF).

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step protocol for determining the equilibrium solubility of this compound. The shake-flask method, coupled with a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC), is a widely accepted and robust approach.[8][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Select & Equilibrate Solvents prep_vials Prepare Vials prep_solvent->prep_vials prep_compound Weigh Excess Compound prep_compound->prep_vials shake Agitate at Constant Temperature (e.g., 24-48 hours) prep_vials->shake settle Allow Solids to Settle shake->settle filter Filter Supernatant (0.22 µm syringe filter) settle->filter dilute Dilute Sample filter->dilute hplc Analyze by Validated HPLC Method dilute->hplc quantify Quantify Concentration (vs. Calibration Curve) hplc->quantify end Final Solubility Data quantify->end Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (>98% purity)[6]

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (compatible with the organic solvents)

  • HPLC system with a suitable detector (e.g., UV-Vis)[8][10]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.

    • Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.[11]

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule of this nature.

    • The concentration of this compound in the diluted samples is determined by comparing the peak area to a standard calibration curve.[8][10]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted, saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value is the equilibrium solubility of this compound in that specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Alternative and High-Throughput Solubility Assessment

While the shake-flask HPLC method is the gold standard for thermodynamic solubility, other techniques can be employed for faster, earlier-stage screening.

  • Spectroscopic Methods: For compounds with a strong chromophore, UV-Vis spectroscopy can be used for quantification.[12][13] A calibration curve is generated, and the absorbance of the filtered, saturated solution is measured. This method is often faster than HPLC but can be less specific.[14]

  • Nephelometry: This technique measures light scattering from suspended particles and can be used for high-throughput kinetic solubility screening, where a compound is added from a concentrated DMSO stock into an aqueous or organic medium.

Logical Relationship of Solubility Methods

G cluster_methods Solubility Determination Methods cluster_application Application Stage ShakeFlask Shake-Flask HPLC Gold Standard Thermodynamic Equilibrium High Accuracy Resource Intensive LateDev Late Development (Process Optimization) ShakeFlask->LateDev Spectroscopy UV-Vis Spectroscopy Rapid Screening Requires Chromophore Less Specific Good for Ranking EarlyDev Early Development (Screening) Spectroscopy->EarlyDev Nephelometry Nephelometry High-Throughput Kinetic Solubility Early Stage Screening Detects Precipitation Nephelometry->EarlyDev

Caption: Application stages of different solubility methods.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be summarized in a structured table.

Table 1: Exemplary Solubility Data for this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Alcohols Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Isopropanol[Experimental Value][Calculated Value]
Esters Ethyl Acetate[Experimental Value][Calculated Value]
Ketones Acetone[Experimental Value][Calculated Value]
Aromatic Toluene[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be populated with experimentally derived data.

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling this compound and the associated organic solvents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.[15]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust framework for its determination can be established through an understanding of its physicochemical properties and by drawing logical inferences from structurally similar compounds. The detailed shake-flask HPLC protocol provided in this guide offers a reliable, self-validating system for generating the high-quality solubility data essential for informed decision-making in chemical process development and pharmaceutical formulation. By systematically applying these principles and methodologies, researchers can effectively characterize the solubility of this important intermediate, paving the way for optimized and scalable synthetic and purification processes.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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  • Tokyo Chemical Industry UK Ltd.
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  • ResearchGate.
  • Syrris.
  • Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • APC. (2020, September 28).
  • ACS Publications.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • MySkinRecipes.
  • Benchchem. An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ACS Publications. (2021, April 26).

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A Technical Guide to the Synthesis and Application of Ethyl 3-Amino-2-methylbenzoate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth exploration of Ethyl 3-Amino-2-methylbenzoate and its related analogs. It is designed for researchers, medicinal chemists, and drug development professionals. The document details the significance of the anthranilate scaffold, provides validated protocols for the synthesis of the core molecule, discusses strategies for derivatization, and explores the structure-activity relationships that drive its diverse biological applications. By integrating established synthetic methodologies with insights into its pharmacological potential, this guide serves as a comprehensive resource for leveraging this versatile chemical entity in research and development.

The Anthranilate Scaffold: A Privileged Core in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple receptor types, offering a robust starting point for drug discovery. The anthranilic acid scaffold is a quintessential example of such a structure.[1] Its derivatives form the basis of a vast library of compounds with a wide therapeutic window.[2]

The substitution patterns on the anthranilic acid core allow for a comprehensive evaluation of structure-activity relationships (SAR), making it a cornerstone for identifying hit and lead compounds in drug development.[1][3] The applications are extensive, ranging from well-known anti-inflammatory drugs (fenamates) to agents targeting complex diseases.[1][4]

Key Biological Activities of the Anthranilate Class:

  • Anti-inflammatory and Analgesic: As nitrogen isosteres of salicylic acid, fenamate-type derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

  • Anticancer: Derivatives have been shown to induce apoptosis, inhibit the hedgehog signaling pathway, and act as P-glycoprotein inhibitors to combat drug resistance in cancer cells.[1][3]

  • Antiviral: Specific analogs are known to inhibit the hepatitis C virus (HCV) NS5B polymerase.[1][3]

  • Metabolic Disorders: Transition metal complexes and other derivatives can regulate α-glucosidase, offering therapeutic potential for diabetes and obesity.[1][3]

  • Neuroprotective: Certain derivatives can downregulate key pathways involved in neurodegeneration.[1][3]

Within this broad and versatile class, This compound serves as a crucial and highly functionalized building block. Its specific arrangement of an amine, a methyl group, and an ethyl ester on the aromatic ring provides distinct steric and electronic properties, making it an ideal intermediate for constructing complex molecules and exploring novel chemical space.[6]

Compound This compound
IUPAC Name This compound
CAS Number 57414-85-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to Light Yellow Liquid
Primary Use Intermediate in organic synthesis for APIs, agrochemicals, and materials science.[6]

Synthesis of the Core Moiety and Key Intermediates

A reliable and scalable synthesis of the core scaffold is paramount for any research program. The synthesis of this compound is efficiently achieved through a two-step process: the reduction of a nitro-substituted precursor followed by esterification.[7] This approach is robust and utilizes common laboratory reagents.

The logical starting point is the commercially available 2-Methyl-3-nitrobenzoic acid.[8] The critical first step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and amenability to scaling. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides the desired 3-Amino-2-methylbenzoic acid in excellent yield.[7][9]

Following the successful reduction, the carboxylic acid is converted to the corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction with ethanol is an equilibrium-driven process.[10] To ensure a high yield of the desired product, a large excess of the alcohol (ethanol) is used as the solvent, which shifts the equilibrium toward the ester, in accordance with Le Châtelier's principle.[10]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification A 2-Methyl-3-nitrobenzoic Acid B 3-Amino-2-methylbenzoic Acid A->B H₂ (g), 5% Pd/C Ethyl Acetate, 15h C 3-Amino-2-methylbenzoic Acid D This compound C->D Ethanol (excess) H₂SO₄ (cat.), Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocol 2.1: Synthesis of 3-Amino-2-methylbenzoic Acid

This protocol details the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid.[9]

Causality: The choice of 5% Palladium on Carbon (Pd/C) is based on its high catalytic activity and selectivity for nitro group reduction in the presence of other reducible functionalities like a carboxylic acid. Ethyl acetate is an excellent solvent as it is relatively inert and effectively dissolves the starting material. The reaction is run under a hydrogen atmosphere, as H₂ is the reducing agent that is activated by the palladium surface.

  • Materials:

    • 2-Methyl-3-nitrobenzoic acid (1.0 eq)

    • 5% Palladium on Carbon (Pd/C) catalyst (5% w/w of starting material)

    • Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

    • Two-necked round-bottomed flask

    • Stir plate and magnetic stir bar

    • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Procedure:

    • To a two-necked round-bottomed flask, add 2-methyl-3-nitrobenzoic acid (e.g., 2.0 g, 11.0 mmol).

    • Dissolve the starting material in a suitable amount of ethyl acetate (e.g., 50 mL).

    • Carefully add the 5% Pd/C catalyst (e.g., 0.10 g) to the solution. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

    • Seal the flask, and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature for 15-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Nitrogen or Argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Self-Validation & Analysis:

    • The crude product can be purified by column chromatography or recrystallization if necessary.[9]

    • A successful reaction is indicated by a high yield (typically >90%) of a white solid.[9]

    • Confirm the structure using IR spectroscopy (disappearance of nitro group stretches, appearance of N-H stretches at ~3244 cm⁻¹) and NMR spectroscopy.[9]

Strategic Derivatization and Analog Synthesis

The true value of this compound lies in its utility as a scaffold for creating diverse analogs. The amino and ester functionalities are handles for a wide range of chemical transformations, including amide bond formation, N-alkylation, and cyclization reactions to form heterocyclic systems.

A prominent example of derivatization is the synthesis of benzodiazepines, a class of compounds renowned for their wide-ranging pharmacological activities, including anti-anxiety, anticonvulsant, and antimicrobial effects.[11][12][13] Anthranilic acid and its esters are common precursors for 1,4- and 1,5-benzodiazepine cores.[11] The synthesis often involves a condensation reaction between the anthranilate derivative and another bifunctional molecule, followed by cyclization.

G A This compound B Intermediate Amide A->B Acylation/Coupling (e.g., with an amino acid derivative) C Fused Heterocyclic Analog (e.g., Benzodiazepine derivative) B->C Intramolecular Cyclization (Heat or Catalyst)

Caption: General derivatization strategy to form heterocyclic analogs.

Protocol 3.1: Exemplar N-Acylation for Amide Synthesis

This protocol describes a standard Schotten-Baumann acylation, a fundamental step towards more complex derivatives.

Causality: The reaction is performed in a two-phase system (e.g., dichloromethane and aqueous sodium bicarbonate). The base (sodium bicarbonate) neutralizes the HCl byproduct generated during the reaction, driving it to completion. Dichloromethane serves as the organic solvent to dissolve the starting amine and the product.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Separatory funnel, round-bottomed flask, stir bar

  • Procedure:

    • Dissolve this compound in DCM in a round-bottomed flask.

    • Add an equal volume of saturated NaHCO₃ solution and cool the mixture in an ice bath.

    • While stirring vigorously, add the acyl chloride dropwise to the biphasic mixture.

    • Allow the reaction to stir for 1-2 hours, warming to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation & Analysis:

    • Monitor reaction completion via TLC, observing the consumption of the starting amine and the appearance of a new, less polar product spot.

    • The resulting amide can be purified by recrystallization or column chromatography.

    • Confirm the structure via NMR (appearance of a new amide N-H signal and signals corresponding to the acyl group) and Mass Spectrometry (correct molecular weight).

Biological Significance and Structure-Activity Relationship (SAR) Insights

The therapeutic potential of anthranilate derivatives is dictated by the nature and position of substituents on both the anthranilate ring and the N-aryl ring (in the case of fenamates).[4][5] Understanding these SAR principles is critical for designing new analogs with improved potency and selectivity.

Key SAR Principles for Anthranilic Acid Derivatives:

  • Carboxyl Group Position: The ortho-position of the amino and carboxyl groups is critical for anti-inflammatory activity. Meta and para-aminobenzoic acid analogs are generally inactive.[5]

  • NH Moiety: The -NH- linker is essential for activity in fenamates. Replacing it with O, CH₂, or S significantly reduces or abolishes activity.[4][5]

  • Anthranilate Ring Substitution: Adding substituents to the core anthranilic acid ring often reduces activity.[4][5]

  • N-Aryl Ring Substitution: This is the most common point of modification. For anti-inflammatory activity, substitution at the 2' and 3' positions of the N-aryl ring tends to be most effective.[5] For other activities, such as cytotoxicity in sulfonamide analogs, electron-withdrawing groups can increase potency.[14]

Caption: Conceptual SAR map for the anthranilate scaffold. (Note: A real diagram would render the chemical structure).

Conclusion

This compound represents a powerful and versatile platform in modern chemical and pharmaceutical research. As a derivative of the privileged anthranilic acid scaffold, it provides access to a wide array of biologically active molecules. The synthetic pathways to this core intermediate are well-established, robust, and scalable. By understanding the fundamental synthesis, strategic derivatization, and key structure-activity relationships outlined in this guide, researchers are well-equipped to design and synthesize novel analogs for evaluation in drug discovery and materials science programs.

References

  • A Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences. [Link]
  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]
  • Chandak, B.G., et al. (2011). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of ChemTech Research. [Link]
  • Investigation on biological activities of anthranilic acid sulfonamide analogs. (2012). Tropical Journal of Pharmaceutical Research. [Link]
  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]
  • Kumar, C. B., Bhagwath, A. A., & Shekar, C. K. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. [Link]
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review.
  • Sharma, S., Jain, R., & Chawla, C. (2013). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research, 5(7), 46-55. [Link]
  • Sharma, S., Jain, R., & Chawla, C. (2013). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Dhanwad, C. U., et al. (2022). Synthesis and Biological Activities of Some Benzodiazepine.
  • Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(20), 5766-5783. [Link]
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  • Gassman, P. G., & van Bergen, T. J. (1974).
  • Ethyl 3-Amino-2-methylbenzo
  • Method for preparing 3-amino-2-methyl benzoic acid. (2014).
  • New 2-methyl-3-nitrobenzoic acid preparation method. (2015).
  • Fischer Esterification: Example: esterification of benzoic acid to methyl benzoate. (n.d.). University of Colorado Boulder. [Link]
  • Fischer Esterification of 3-nitrobenzoic acid. (2017).
  • 2-Methyl-3-nitrobenzoic acid. (n.d.). PubChem. [Link]
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
  • Shinde, S., et al. (2013). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.

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Ethyl 3-Amino-2-methylbenzoate: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Substituted Anthranilate Ester

Ethyl 3-amino-2-methylbenzoate, a substituted anthranilate ester, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—an amine and an ester ortho to a methyl group—provides a valuable scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and strategic applications, with a focus on providing actionable insights and detailed protocols for laboratory use.

The presence of three distinct functional groups on the benzene ring allows for a wide array of chemical transformations, including amidation, esterification, and electrophilic aromatic substitution.[1] The ortho-methyl group plays a crucial role in modulating the molecule's physicochemical and pharmacokinetic properties when incorporated into larger structures. It can influence conformation, provide a metabolic block, and impact binding interactions with biological targets, making it a valuable tool in drug design.[2] This guide will delve into the practical aspects of utilizing this compound as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

Key Physicochemical Properties
PropertyValueSource
CAS Number 57414-85-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to light yellow/orange clear liquid
Purity (Typical) >98.0% (GC)
Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

  • Skin corrosion/irritation: Category 2 (Causes skin irritation)[3]

  • Serious eye damage/eye irritation: Category 2 (Causes serious eye irritation)[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed information, always consult the Safety Data Sheet (SDS) from your supplier.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in quantities ranging from grams to kilograms, with purities generally exceeding 98%. When sourcing this reagent, it is advisable to obtain a certificate of analysis to confirm its purity and identity.

Workflow for Procurement and Quality Control

cluster_procurement Procurement cluster_qc In-House Quality Control Identify Suppliers Identify Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Suppliers->Request Quotes & Lead Times Multiple vendors Select Vendor Select Vendor Request Quotes & Lead Times->Select Vendor Compare price, purity, availability Place Order Place Order Select Vendor->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Log & Quarantine Log & Quarantine Receive Shipment->Log & Quarantine Perform QC Checks Perform QC Checks Log & Quarantine->Perform QC Checks e.g., NMR, GC-MS Release to Inventory Release to Inventory Perform QC Checks->Release to Inventory If passes specs

Caption: Procurement and QC workflow for this compound.

Synthesis of this compound

While commercially available, it may be necessary to synthesize this compound in-house. The two most common laboratory-scale methods are presented below. The choice of method depends on the availability of starting materials.

Method 1: Fischer Esterification of 3-Amino-2-methylbenzoic Acid

This is a direct and classical approach, ideal if the corresponding carboxylic acid is readily available. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol (ethanol).

Reaction Scheme:

start 3-Amino-2-methylbenzoic Acid reagents + Ethanol (excess) + H₂SO₄ (cat.) start->reagents product This compound reagents->product Reflux

Caption: Fischer esterification of 3-Amino-2-methylbenzoic acid.

Step-by-Step Protocol: [1]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (15-20 molar equivalents).[1]

  • Catalyst: While stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise. The mixture may warm up.[1]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Method 2: Reduction of 2-Methyl-3-nitrobenzoate Precursor

This two-step method is advantageous when starting from the more readily available nitro-substituted benzoic acid.

Overall Synthesis Workflow:

Start 2-Methyl-3-nitrobenzoic Acid Step1 Step 1: Catalytic Hydrogenation (H₂, Pd/C, Ethyl Acetate) Start->Step1 Intermediate 3-Amino-2-methylbenzoic Acid Step1->Intermediate Step2 Step 2: Fischer Esterification (Ethanol, H₂SO₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis from the corresponding nitro-benzoic acid.

Step-by-Step Protocol: [4] Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid

  • Setup: In a suitable reaction flask, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate.[4]

  • Catalyst: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[4]

  • Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker) for approximately 15 hours or until TLC analysis indicates complete consumption of the starting material.[4]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-2-methylbenzoic acid, which can often be used directly in the next step.[4]

Step 2: Fischer Esterification

  • Follow the protocol described in Method 1 using the crude 3-amino-2-methylbenzoic acid obtained from Step 1.

Applications in Synthesis and Drug Discovery

This compound serves as a valuable starting material for a variety of more complex molecules. Its bifunctional nature (amine and ester) allows for sequential or orthogonal reactions.

Reductive Amination to Form Substituted Benzene Compounds

The amino group can readily undergo reactions such as reductive amination with aldehydes or ketones. This reaction is a cornerstone of medicinal chemistry for building molecular complexity. A patent for substituted benzene compounds as potential cancer therapeutics describes the following procedure.[5]

Step-by-Step Protocol: [5]

  • Setup: Dissolve this compound (1.00 g, 5.58 mmol) in 1,2-dichloroethane (DCE, 20 mL) in a round-bottom flask.

  • Reagent Addition: Add benzaldehyde (569 µL, 5.58 mmol, 1.0 eq) followed by acetic acid (0.64 mL, 11.2 mmol, 2.0 eq).

  • Imine Formation: Stir the reaction at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.77 g, 8.37 mmol, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction for an additional 2 hours at room temperature.

  • Workup:

    • Quench the reaction by adding distilled water (20 mL).

    • Carefully add solid sodium bicarbonate (NaHCO₃) until the aqueous phase is neutralized (pH 7).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ethyl 3-(benzylamino)-2-methylbenzoate by column chromatography.

Synthesis of Heterocyclic Scaffolds

The compound is also a key precursor for building heterocyclic systems. For example, it has been used in a multi-step synthesis to generate tetrahydroquinolines (THQs), which are then elaborated into hexahydropyrroquinoline-2,3-diols (HHPQs), analogues of the anticancer agent swainsonine.[6] The initial step involves the condensation with an aldehyde to form an imine, which then undergoes a cycloaddition reaction.[6]

Significance of the 2-Methyl-3-Amino Substitution Pattern: The specific arrangement of the functional groups is strategically important. The ortho-methyl group can sterically influence the planarity of the molecule and adjacent functional groups. In drug design, this can be exploited to:

  • Fine-tune binding conformation: The methyl group can force a specific torsional angle, leading to a more favorable interaction with a protein binding pocket.

  • Block metabolic sites: An accessible aromatic proton can be replaced with a methyl group to prevent unwanted oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Modulate solubility and lipophilicity: The addition of a methyl group increases lipophilicity, which can affect cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.[2]

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques include NMR spectroscopy and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include:

    • A triplet and a quartet for the ethyl ester protons.

    • A singlet for the methyl group on the aromatic ring.

    • Signals in the aromatic region corresponding to the three protons on the benzene ring.

    • A broad singlet for the amine (-NH₂) protons. A patent provides the following partial ¹H-NMR data for a related structure, which can be used for comparison: (400 MHz, CDCl₃) δ ppm; signals in the aromatic region (e.g., 7.40-7.21 ppm), a singlet for the aryl-methyl group (e.g., 2.25 ppm).[5]

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the aromatic methyl carbon, and the six aromatic carbons.

Chromatographic Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of this relatively volatile compound and confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC, typically with a C18 reverse-phase column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA), can be used to determine purity.[5] A UV detector set to an appropriate wavelength (e.g., 254 nm) would be suitable for detection.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the research and drug discovery community. Its distinct substitution pattern offers a handle for diverse chemical transformations and provides a strategic element for modulating the properties of target molecules. The detailed protocols and technical information provided in this guide are intended to empower researchers to confidently incorporate this versatile reagent into their synthetic and medicinal chemistry programs. As with all chemical procedures, adherence to strict safety protocols is essential for successful and safe experimentation.

References

  • PubChem. This compound.
  • Google Patents. WO2012142513A1 - Substituted benzene compounds.
  • Google Patents. EP1180514A1 - Stickstoffhaltige heterocyclische verbindungen und benamid-derivate, sowie diese enthaltende medikamente.
  • ACS Publications.
  • MDPI.
  • Journal of Applied Pharmaceutical Science. Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. [Link]
  • PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. [Link]
  • MySkinRecipes. 3-Amino-2-methylbenzoic acid. [Link]
  • PubMed Central. Syntheses of FDA Approved HIV Protease Inhibitors. [Link]
  • ResearchGate. Stereoselective synthesis of 5-substituted hexahydropyrroquinolines-2,3-diol from functionalized tetrahydroquinolines. [Link]

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safety and handling of "Ethyl 3-Amino-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 3-Amino-2-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features make it a valuable building block for drug development professionals. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and relevant applications of this compound. By integrating established safety data with practical, field-proven insights, this document aims to equip researchers and scientists with the knowledge necessary to handle this compound responsibly and effectively in a laboratory setting.

Compound Profile and Significance

This compound, also known as 3-Amino-2-methylbenzoic Acid Ethyl Ester, is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure, featuring an aminobenzoate core, makes it a versatile precursor in organic synthesis.

Key Identifiers:

  • CAS Number: 57414-85-4[1][2]

  • Molecular Formula: C₁₀H₁₃NO₂[1][2]

  • Synonyms: Ethyl 3-Amino-o-toluate, 3-Amino-o-toluic Acid Ethyl Ester[3]

This compound is primarily utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and has applications in agrochemical research for the development of herbicides and pesticides.[4] Its utility in materials science for creating specialty polymers has also been noted.[4]

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 179.22 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[3]
Purity >98.0% (GC)[3]
Boiling Point 150 °C[2]
Density 1.11 g/cm³[2]
Water Solubility Very slightly soluble[5]

GHS Hazard Identification and Classification

A thorough understanding of the hazard profile of this compound is fundamental to its safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

  • GHS Pictogram:

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

    • P332+P317: If skin irritation occurs: Get medical help.[1][6]

    • P337+P317: If eye irritation persists: Get medical help.[1]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[1]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow, visualized as a DOT diagram, outlines the key steps in this process.

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow for Handling this compound cluster_planning Planning Phase cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_response Response & Disposal A Identify Hazards (H315, H319) B Review Safety Data Sheet (SDS) A->B C Define Experimental Protocol B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Ensure Engineering Controls (Fume Hood, Eyewash Station) C->E F Prepare for Spills (Spill Kit) C->F G Follow Safe Handling Procedures D->G E->G F->G H Monitor for Exposure G->H J Manage Waste According to Regulations G->J I Administer First Aid if Necessary H->I If exposure occurs

Caption: A flowchart outlining the essential steps for risk assessment and mitigation when working with this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Gloves: Handle with gloves that have been inspected prior to use. Butyl or Nitrile gloves are recommended for esters.[5][7]

    • Clothing: Wear a lab coat and, if handling larger quantities, consider impervious clothing.[7]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[8][9] However, if aerosols are generated or ventilation is poor, a full-face respirator may be necessary.[7]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5][8] While specific reactivity data for this compound is limited, related benzoate compounds may react with strong bases and reducing agents to form flammable hydrogen gas.[5]

Emergency Procedures

In the event of an accidental exposure or spill, a prompt and informed response is critical.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[5][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5][8] If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek medical attention if irritation persists.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area and ensure adequate ventilation. Avoid breathing vapors and contact with the material.[11]

  • Containment and Cleanup: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[5] Place the absorbed material into a sealed container for disposal. Do not allow the spill to enter drains or sewers.[12]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6]

  • Specific Hazards: Poisonous gases may be produced in a fire.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Application in Organic Synthesis: A Methodological Overview

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A common application involves its use as a precursor for the formation of heterocyclic ring systems.

Illustrative Synthesis Pathway

The synthesis of this compound itself can be achieved through the reduction of the corresponding nitro compound, 2-Methyl-3-nitrobenzoic acid, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[13]

SynthesisPathway Figure 2: Synthesis of 3-Amino-2-methylbenzoic Acid A 2-Methyl-3-nitrobenzoic acid Reagents + H2, 5% Pd/C in Ethyl Acetate A->Reagents B 3-Amino-2-methylbenzoic acid Reagents->B

Caption: A simplified reaction scheme for the synthesis of the parent acid of this compound.

Step-by-Step Protocol for the Reduction of a Nitroarene Precursor

The following protocol is a generalized procedure for the reduction of a nitroarene to an aniline, a key transformation in synthesizing compounds like this compound.

  • Reaction Setup: In a two-necked round-bottom flask, dissolve the nitro-containing precursor (e.g., 2-Methyl-3-nitrobenzoic acid) in a suitable solvent such as ethyl acetate.[13]

  • Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution.[13]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved through column chromatography.[13]

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Chemical waste generators must determine if the waste is classified as hazardous.[9]

  • Containerization: Collect waste in a compatible, sealable container that is properly labeled with its contents.[14][15]

  • Disposal Procedure: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]

  • Empty Containers: Empty containers should be thoroughly rinsed, with the first rinse collected as hazardous waste.[14] For highly toxic substances, the first three rinses must be collected.[14]

Conclusion

This compound is a compound of significant interest in the fields of drug development and materials science. While it presents manageable hazards, primarily skin and eye irritation, a comprehensive understanding and diligent application of safety protocols are non-negotiable. By adhering to the guidelines outlined in this technical guide, researchers and scientists can mitigate risks and leverage the synthetic potential of this valuable chemical intermediate in a safe and responsible manner.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
  • MySkinRecipes. (n.d.). This compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety.

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"Ethyl 3-Amino-2-methylbenzoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights to support its use in complex organic synthesis and pharmaceutical innovation.

Core Chemical Identity and Nomenclature

This compound is an aromatic amine and a benzoate ester. Its structure, featuring an ethyl ester, an amino group, and a methyl group on the benzene ring, makes it a versatile building block in synthetic chemistry.

IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound [1].

Synonyms: In commercial and laboratory settings, it is also known by several other names:

  • 3-Amino-2-methylbenzoic Acid Ethyl Ester[2][3]

  • Ethyl 3-Amino-o-toluate[2][3]

  • 3-Amino-o-toluic Acid Ethyl Ester[2][3]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties is provided below for quick reference.

PropertyValueSource(s)
CAS Number 57414-85-4[1][2]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1][3]
Appearance Colorless to light yellow/orange clear liquid[2][3]
Purity Typically >98.0% (by GC)[2][3]
Boiling Point 150°C @ 5.3 mmHg[4]
PubChem CID 4313471[1]
Storage Room temperature, in a cool, dark, dry place under an inert atmosphere.[2]
Sensitivity Air Sensitive[2]

Synthesis Pathway: From Nitro-Precursor to Final Ester

The synthesis of this compound is typically achieved via a two-step process starting from 2-methyl-3-nitrobenzoic acid. The foundational step is the reduction of the nitro group to an amine, followed by Fischer esterification to yield the final ethyl ester. The choice of a palladium on carbon (Pd/C) catalyst is standard for this type of nitro group reduction due to its high efficacy and selectivity under a hydrogen atmosphere.

The diagram below illustrates the general workflow for this synthesis.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Fischer Esterification A 2-Methyl-3-nitrobenzoic Acid (Starting Material) B 3-Amino-2-methylbenzoic Acid (Intermediate) A->B H₂ / Pd-C Catalyst Ethyl Acetate Solvent C 3-Amino-2-methylbenzoic Acid (from Step 1) D This compound (Final Product) C->D Ethanol (EtOH) Catalytic Acid (e.g., H₂SO₄) Heat

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic Acid

This protocol details the reduction of the nitro-precursor, which is the critical step in forming the amino functional group. This procedure is adapted from established methods for similar transformations[5][6].

  • Vessel Preparation: Charge a two-necked round-bottom flask, equipped with a magnetic stirrer and a hydrogen gas inlet, with 2-methyl-3-nitrobenzoic acid (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable solvent, such as ethyl acetate.

  • Catalyst Introduction: Carefully add 5% Palladium on Carbon (Pd-C) catalyst to the mixture (typically 5-10% by weight of the starting material).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-18 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.

  • Isolation: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-2-methylbenzoic acid.

  • Purification (if necessary): The crude product can be purified by column chromatography or recrystallization to achieve high purity[5]. The subsequent esterification would then be carried out using standard Fischer esterification conditions with ethanol and a catalytic amount of strong acid.

Applications in Pharmaceutical and Chemical Industries

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its bifunctional nature (amine and ester) allows for a wide range of subsequent chemical modifications, making it a valuable component in the synthesis of complex molecules.

  • Pharmaceuticals: It serves as a crucial building block in the development of Active Pharmaceutical Ingredients (APIs)[4]. The specific arrangement of functional groups is often a key pharmacophore element or a necessary scaffold for constructing more elaborate drug molecules. While this specific isomer is a general building block, related structures like Methyl 3-Amino-2-Fluorobenzoate are critical for producing targeted cancer therapies such as Dabrafenib Mesylate, highlighting the importance of this class of compounds[7].

  • Agrochemicals: The compound finds use in the research and development of new herbicides and pesticides, where the core structure can be elaborated to target specific biological pathways in pests or weeds[4].

  • Materials Science: It is also utilized in the synthesis of specialty chemicals and polymers, where its incorporation can enhance or modify the properties of the final material[4].

The following diagram illustrates its central role as a versatile building block.

G cluster_0 Application Pathways A This compound (Core Building Block) B Pharmaceuticals (APIs) A->B Further Synthesis (e.g., Amide Coupling, Cyclization) C Agrochemicals (Herbicides, Pesticides) A->C Derivatization D Material Science (Polymers, Dyes) A->D Polymerization / Modification

Caption: Role as a versatile intermediate in multiple industries.

Safety, Handling, and Hazard Management

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

GHS Classification:

  • H315: Causes skin irritation (Skin Irrit. 2)[1].

  • H319: Causes serious eye irritation (Eye Irrit. 2)[1].

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors[8].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

    • Skin Protection: Use a lab coat. Ensure exposed skin is washed thoroughly after handling[8].

  • General Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and at the end of the workday[9].

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention[8][9].

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician[2][8].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a foundational chemical intermediate with significant applications across multiple scientific sectors, most notably in pharmaceutical drug discovery. Its synthesis is well-understood, and its versatile structure allows for extensive chemical manipulation. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MySkinRecipes. (n.d.). This compound.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development.

Sources

An In-depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 3-Amino-2-methylbenzoate (CAS No. 57414-85-4) is a substituted aromatic amine and benzoic acid ester that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring an amine, a methyl group, and an ethyl ester on the benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis from commercially available precursors, and a discussion of its applications, particularly as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers. This document is intended for researchers, chemists, and professionals in the field of drug discovery and chemical development.

Introduction and Historical Context

This compound, also known as 3-Amino-o-toluic Acid Ethyl Ester, is a member of the aminobenzoate class of compounds.[1] These structures are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules. While the specific discovery and initial synthesis of this particular molecule are not prominently documented—a common characteristic for many specialized chemical reagents—its utility and commercial availability have grown with the increasing demand for precisely substituted aromatic intermediates. Its history is less about a singular discovery and more about its emergence as a useful tool for synthetic chemists aiming to create complex molecules with controlled regiochemistry.

The compound's value lies in the orthogonal reactivity of its functional groups. The nucleophilic amine can readily undergo acylation, alkylation, or serve as a precursor to diazonium salts. The ester group can be hydrolyzed or converted to amides, and the aromatic ring itself is amenable to further electrophilic substitution, although its reactivity is modulated by the existing substituents.

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below. This data is compiled from publicly available chemical databases and supplier specifications.[1][2][3]

PropertyValue
IUPAC Name This compound
CAS Number 57414-85-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 150°C at 5.3 mmHg
Synonyms 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate

Safety and Handling: this compound is classified as a skin and eye irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required. The compound is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[3]

Synthesis and Mechanistic Overview

The preparation of this compound is most effectively achieved via a two-stage process starting from 2-Methyl-3-nitrobenzoic acid. The first stage involves the reduction of the nitro group to an amine, yielding the intermediate 3-Amino-2-methylbenzoic acid. The second stage is a classic Fischer esterification to produce the final ethyl ester.

Stage 1: Synthesis of 3-Amino-2-methylbenzoic Acid

The reduction of the nitro group is a critical step, typically accomplished through catalytic hydrogenation. This method is preferred for its high yield, clean conversion, and environmentally benign nature compared to stoichiometric metal-acid reductions.

Mechanism: Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. The palladium surface facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂).

Stage 2: Fischer Esterification

The resulting amino acid is then esterified. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Mechanism: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which, after proton transfers, eliminates a molecule of water to form the protonated ester. Deprotonation yields the final ethyl ester product. The use of excess ethanol helps to drive the equilibrium towards the product side.

Synthesis_Pathway Start 2-Methyl-3-nitrobenzoic Acid Inter 3-Amino-2-methylbenzoic Acid Start->Inter H₂ (g), 5% Pd/C Ethyl Acetate, 15h Final This compound Inter->Final Ethanol (excess) H₂SO₄ (cat.), Reflux Experimental_Workflow cluster_0 Stage 1: Reduction cluster_1 Stage 2: Esterification A1 Dissolve Nitro Acid in EtOAc A2 Add Pd/C Catalyst A1->A2 A3 Hydrogenate (H₂ balloon, 15h) A2->A3 A4 Filter through Celite A3->A4 A5 Evaporate Solvent A4->A5 B1 Dissolve Amino Acid in EtOH A5->B1 Proceed with Crude Product B2 Add H₂SO₄ Catalyst B1->B2 B3 Reflux for 4-6h B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Extract with EtOAc B4->B5 B6 Dry and Concentrate B5->B6 B7 Vacuum Distillation B6->B7 Application_Pathway Start This compound Inter Acylated Intermediate Start->Inter Acylation (R-COCl, Base) Final Complex Target Molecule (e.g., API Scaffold) Inter->Final Amidation (R'-NH₂, Heat)

Sources

An In-depth Technical Guide on the Theoretical and Practical Aspects of Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. Ethyl 3-Amino-2-methylbenzoate, a substituted anthranilate derivative, represents a key intermediate with significant, yet not fully explored, potential. Its unique arrangement of an amino group ortho to a methyl group and meta to an ethyl ester functionality on a benzene ring provides a rich scaffold for the synthesis of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, bridging the gap between its fundamental properties and its potential applications. By delving into theoretical studies of closely related analogs and outlining practical synthetic considerations, we will illuminate the causality behind its reactivity and its promise as a precursor to novel therapeutics.

Molecular and Physicochemical Profile

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
CAS Number 57414-85-4[1]
Appearance Colorless to Light yellow to Light orange clear liquid[1]
Purity >98.0% (GC)[1]
Synonyms 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate, 3-Amino-o-toluic Acid Ethyl Ester[1]

These properties make it a versatile reagent in a variety of organic solvents commonly used in synthetic chemistry.

Theoretical Studies: Insights from Computational Chemistry

While dedicated theoretical studies on this compound are not abundant in the current literature, a wealth of information can be gleaned from computational analyses of its structural isomers and parent compounds, such as aminobenzoic acids and their esters. These studies provide a robust framework for understanding its electronic structure, reactivity, and spectroscopic behavior.

Conformational Analysis and Molecular Geometry

The conformational landscape of this compound is primarily dictated by the orientation of the ethyl ester group relative to the aromatic ring. Density Functional Theory (DFT) calculations on related aminobenzoate esters, such as benzocaine (ethyl 4-aminobenzoate), reveal that the most stable conformer typically has the ester group in a planar arrangement with the benzene ring to maximize conjugation.[3] A potential energy scan of the dihedral angle between the aromatic ring and the ester group would likely show a significant energy barrier to rotation, with the planar conformation being the global minimum.[3] The presence of the ortho-methyl group in this compound may introduce some steric hindrance, potentially leading to a slight deviation from perfect planarity.

Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate its behavior as an electron donor and acceptor, respectively.

Based on studies of similar aminobenzoate derivatives, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom of the amino group, reflecting their electron-donating nature.[3][4] The LUMO, conversely, is likely centered on the carbonyl group of the ester and the aromatic ring, indicating these as sites for nucleophilic attack.[3][4]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen of the ester group, making it a likely site for electrophilic attack or hydrogen bonding.[5] The amino group would exhibit a region of positive potential (blue) around the hydrogen atoms and a region of negative potential associated with the lone pair on the nitrogen, highlighting its dual role as a hydrogen bond donor and acceptor.

Caption: Molecular structure of this compound.

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations using DFT can predict the vibrational frequencies of this compound, which can then be correlated with experimental IR and Raman spectra. Key vibrational modes would include:

  • N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.[6]

  • C=O stretching: The ester carbonyl group will show a strong absorption band around 1700-1730 cm⁻¹.[7]

  • C-N stretching: This vibration is expected in the region of 1250-1350 cm⁻¹.[6]

  • Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹.[7]

  • Aliphatic C-H stretching: The methyl and ethyl groups will show stretching vibrations below 3000 cm⁻¹.[7]

Computational studies on related molecules like 2-amino-5-bromobenzoic acid have shown excellent agreement between scaled theoretical vibrational frequencies and experimental data, validating this approach.[8]

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

  • ¹H NMR: The aromatic protons would appear as a complex multiplet in the aromatic region (around 6.5-8.0 ppm). The amino protons would likely be a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The ethyl group would show a characteristic quartet and triplet, and the methyl group a singlet.

  • ¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal (around 165-175 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts influenced by the electronic effects of the substituents.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum. Aminobenzoate derivatives typically exhibit strong π → π* transitions in the UV region.[3] The position of the absorption maximum will be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[9] Its reactivity is governed by the interplay of its three functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the activated aromatic ring.

Synthetic Pathways

The most common route to this compound is through the esterification of its parent carboxylic acid, 3-amino-2-methylbenzoic acid.

G cluster_synthesis Synthesis of this compound Start 3-Amino-2-methylbenzoic Acid Intermediate Protonated Ester Intermediate Start->Intermediate Ethanol, Acid Catalyst (e.g., H₂SO₄) Product This compound Intermediate->Product Deprotonation

Caption: Fischer esterification of 3-amino-2-methylbenzoic acid.

The parent acid, 3-amino-2-methylbenzoic acid, can be synthesized by the reduction of 2-methyl-3-nitrobenzoic acid, commonly using a palladium on carbon catalyst under a hydrogen atmosphere.[6]

Experimental Protocol: Esterification of 3-Amino-2-methylbenzoic Acid

This protocol is a generalized procedure based on standard Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-methylbenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Applications in Drug Development

The structural motif of this compound is highly relevant in medicinal chemistry, particularly in the synthesis of anti-inflammatory agents.

Precursor to Mefenamic Acid Analogues

The parent compound, 3-amino-2-methylbenzoic acid, is a key building block for mefenamic acid and its analogues, which are non-steroidal anti-inflammatory drugs (NSAIDs).[10] Mefenamic acid is synthesized through the condensation of an aminobenzoic acid derivative with a substituted aniline. While the carboxylic acid is often used directly, the ethyl ester provides a valuable alternative for certain synthetic strategies, potentially offering better solubility in organic solvents and serving as a protected form of the carboxylic acid. The development of novel mefenamic acid derivatives with improved efficacy and reduced side effects is an active area of research.[11][12][13]

G cluster_application Role in NSAID Synthesis Start This compound (or parent acid) Intermediate Condensation Intermediate Start->Intermediate Product Mefenamic Acid Analogue Intermediate->Product Cyclization/Coupling Aniline Substituted Aniline Aniline->Intermediate

Caption: General synthetic scheme for mefenamic acid analogues.

Scaffold for Bioactive Heterocycles

The amino and ester groups of this compound are ideally positioned for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals. The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like benzodiazepines, quinolines, and quinazolines. These heterocyclic scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. While direct theoretical studies on this specific molecule are limited, computational analysis of its close analogs provides a strong foundation for understanding its electronic properties and reactivity. Its role as a precursor to anti-inflammatory agents and as a scaffold for bioactive heterocycles underscores its importance for medicinal chemists. Future research focusing on the detailed computational modeling of this compound and its reactions, coupled with the exploration of its use in the synthesis of novel and diverse molecular architectures, will undoubtedly unlock its full potential in the development of new therapeutic agents.

References

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  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Archiv der Pharmazie.
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  • Response of the DFT study to the calculations of selected microdissociation constants of anthranilic acid and its derivatives. (n.d.). Journal of Molecular Structure.
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Spectroscopic Characterization of Ethyl 3-Amino-2-methylbenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of Ethyl 3-Amino-2-methylbenzoate (C₁₀H₁₃NO₂), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines the theoretical basis and practical application of essential spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the structural elucidation and purity assessment of this compound. By integrating established principles with data from closely related analogues, this guide offers a robust framework for researchers and scientists in drug development to ensure the identity and quality of this compound in their synthetic workflows.

Introduction: The Role of this compound in Medicinal Chemistry

This compound, with a molecular weight of 179.22 g/mol , is a substituted aromatic amine and ester that serves as a versatile building block in organic synthesis.[1] Its structural motifs are present in a variety of pharmacologically active molecules. The precise arrangement of the amino, methyl, and ethyl ester groups on the benzene ring dictates its reactivity and suitability for specific synthetic transformations. Consequently, unambiguous characterization is paramount to ensure the integrity of the final active pharmaceutical ingredient (API).

This guide emphasizes a multi-spectroscopic approach, a cornerstone of modern analytical chemistry, to provide a comprehensive and self-validating characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethyl and methyl substituents. The chemical shifts are influenced by the electronic effects of the amino (electron-donating) and ester (electron-withdrawing) groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H (C4-H)6.8 - 7.0Doublet of Doublets1H~8.0, 1.5
Aromatic-H (C5-H)7.1 - 7.3Triplet1H~8.0
Aromatic-H (C6-H)6.6 - 6.8Doublet of Doublets1H~8.0, 1.5
-NH₂3.5 - 4.5Broad Singlet2H-
-O-CH₂-CH₃4.2 - 4.4Quartet2H~7.1
Ar-CH₃2.2 - 2.4Singlet3H-
-O-CH₂-CH₃1.2 - 1.4Triplet3H~7.1

Note: Predicted values are based on the analysis of structurally similar compounds such as ethyl 3-aminobenzoate and ethyl 2-methylbenzoate.[2][3]

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, revealing the number and types of carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)167 - 169
C-NH₂ (C3)145 - 147
C-CO₂Et (C1)130 - 132
C-CH₃ (C2)120 - 122
Aromatic CH (C5)128 - 130
Aromatic CH (C6)118 - 120
Aromatic CH (C4)116 - 118
-O-CH₂-60 - 62
-O-CH₂-CH₃14 - 15
Ar-CH₃17 - 19

Note: These predictions are derived from data for related substituted ethyl benzoates.[4][5][6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a spectral width of 16 ppm and acquire at least 16 scans with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 240 ppm and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 with TMS Acquire Acquire 1H and 13C Spectra on 400 MHz NMR Dissolve->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Assign Signals and Determine Structure Process->Analyze

Figure 1: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Amino)3300 - 3500Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)3000 - 3100Sharp, medium intensity
C-H Stretch (Aliphatic)2850 - 3000Medium to strong intensity
C=O Stretch (Ester)1700 - 1720Strong, sharp absorption
C=C Stretch (Aromatic)1580 - 1620Medium to strong intensity
N-H Bend (Amino)1550 - 1650Medium intensity
C-O Stretch (Ester)1100 - 1300Two bands, strong intensity
C-N Stretch (Aromatic Amine)1250 - 1350Medium to strong intensity

Note: Predictions are based on the IR spectra of ethyl 3-aminobenzoate and other substituted anilines.[7][8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

For this compound (C₁₀H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 179.[1]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
179[M]⁺ (Molecular Ion)
150[M - C₂H₅]⁺
134[M - OC₂H₅]⁺
106[M - COOC₂H₅]⁺

Note: The fragmentation pattern is predicted based on the known fragmentation of ethyl esters and aromatic amines.[9]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_mass Mass Analysis cluster_detect Detection & Analysis Intro Direct Infusion or GC Ionize Electron Ionization (EI) Intro->Ionize Analyze Quadrupole or TOF Analyzer Ionize->Analyze Detect Identify Molecular Ion & Fragments Analyze->Detect

Figure 2: A simplified workflow for mass spectrometry analysis.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring with amino and ester substituents gives rise to characteristic absorption bands in the UV region.

For this compound, two main absorption bands are expected, corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

SolventPredicted λ_max (nm)
Ethanol~240 and ~320
Hexane~235 and ~310

Note: These predictions are based on data for other aminobenzoates.[10][11]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Conclusion: A Comprehensive Approach to Quality Assurance

The spectroscopic characterization of this compound is a critical step in ensuring the quality and consistency of this important synthetic intermediate. By employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently verify the structure and purity of the compound. The predicted data and protocols outlined in this guide provide a solid foundation for the analytical validation required in a drug development setting. Adherence to these principles of multi-technique analysis ensures the integrity of the synthetic process and the quality of the final pharmaceutical product.

References

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • PubChem. Ethyl 2-amino-3-methylbenzoate.
  • PubChem. This compound.
  • The Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H2O2".
  • NIST WebBook. Benzoic acid, 3-amino-, ethyl ester.
  • NIST WebBook. Benzoic acid, 3-amino-, ethyl ester.
  • ResearchGate. IR spectrum for ethyl benzoate.
  • mzCloud. Ethyl benzoate.
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  • Amerigo Scientific. Ethyl 2-Amino-3-methylbenzoate.
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  • AIST:Spectral Database for Organic Compounds,SDBS.
  • NIST WebBook. Benzoic acid, 2-amino-, ethyl ester.
  • ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M....
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The Strategic Role of Ethyl 3-Amino-2-methylbenzoate as a Versatile Chemical Intermediate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl 3-Amino-2-methylbenzoate, a key chemical intermediate. We will delve into its synthesis, core reactivity, and its pivotal role in the construction of complex molecular architectures, particularly within the pharmaceutical and specialty chemical sectors. This document moves beyond a simple recitation of facts to offer insights into the practical application and strategic considerations for employing this versatile building block.

Core Chemical Profile and Strategic Importance

This compound (CAS No. 57414-85-4) is an anthranilic acid ester derivative, a class of compounds renowned for their utility in medicinal chemistry.[1][2] Its structure, featuring a nucleophilic amino group, an ester functionality, and a sterically influential methyl group on the aromatic ring, makes it a valuable synthon for creating substituted heterocyclic systems.[1] The primary strategic value of this intermediate lies in its capacity to serve as a precursor for a range of bioactive molecules, including but not limited to quinazolinones, which are prominent scaffolds in drug discovery.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[5][6]
Molecular Weight 179.22 g/mol [5][6]
Appearance Colorless to light yellow/orange clear liquid[5]
Purity >98.0% (GC)[5]
CAS Number 57414-85-4[5][6]
Synonyms 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate, 3-Amino-o-toluic Acid Ethyl Ester[7]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust two-step process commencing from 2-methyl-3-nitrobenzoic acid. This pathway involves an initial reduction of the nitro group, followed by a classic Fischer esterification.

Synthesis_Workflow Start 2-Methyl-3-nitrobenzoic Acid Intermediate 3-Amino-2-methylbenzoic Acid Start->Intermediate Step 1: Reduction (H₂, Pd/C) Final This compound Intermediate->Final Step 2: Esterification (Ethanol, H₂SO₄)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation

The foundational step is the reduction of the nitro group in 2-methyl-3-nitrobenzoic acid to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion.[8][9] The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation, offering excellent activity and selectivity.[8]

Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic Acid [8]

  • Reaction Setup: In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in a suitable solvent like ethyl acetate.

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (e.g., 0.10 g) to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously for approximately 15 hours under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for lab-scale synthesis).

  • Work-up: Upon reaction completion (monitored by TLC), filter the mixture to remove the Pd/C catalyst. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the crude product.

  • Purification: The crude 3-Amino-2-methylbenzoic acid can be purified by column chromatography to yield a white solid (yields typically around 90%).[8]

Table 2: Quantitative Data for the Synthesis of 3-Amino-2-methylbenzoic Acid [8]

ParameterValue
Starting Material 2-Methyl-3-nitrobenzoic Acid (2 g, 12.12 mmol)
Catalyst 5% Pd/C (0.10 g)
Reaction Time 15 hours
Yield ~90% (1.5 g)
Melting Point 181 °C
Step 2: Fischer Esterification to this compound

With the amino acid in hand, the subsequent step is a Fischer esterification to form the target ethyl ester. This acid-catalyzed reaction uses an excess of ethanol, which also serves as the solvent, to drive the equilibrium towards the product.[10][11]

Experimental Protocol: Fischer Esterification with Ethanol (Adapted from a similar procedure for p-aminobenzoic acid[10])

  • Reaction Setup: In a conical flask, suspend the synthesized 3-Amino-2-methylbenzoic acid in ethanol (a significant excess is used, e.g., 10 molar equivalents).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid dropwise as the catalyst (e.g., 0.30 mL for a 0.360 g scale reaction). The acid protonates the carboxylic acid, activating it for nucleophilic attack by the ethanol.[11]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, or until TLC indicates the consumption of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature and transfer it to a flask containing water. Slowly add a 10% sodium carbonate solution dropwise to neutralize the sulfuric acid catalyst. Continue addition until the cessation of CO₂ evolution and the pH is basic.[10] This step deprotonates the amine and precipitates the less water-soluble ester.

  • Isolation: Collect the precipitated crude this compound by vacuum filtration. Wash the crystals with water.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.

Application as an Intermediate: The Synthesis of Quinazolinone Scaffolds

A primary application of this compound is in the synthesis of quinazolin-4(3H)-ones, a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities.[3][4] The general strategy involves the reaction of the anthranilate ester with a nitrogen-containing nucleophile, such as hydrazine, to form a hydrazide, which then undergoes cyclization.

Quinazolinone_Synthesis Intermediate This compound Product 3-Amino-2-methyl- quinazolin-4(3H)-one Intermediate->Product Cyclization (Reflux in Ethanol) Reagent Hydrazine Hydrate (N₂H₄·H₂O) Reagent->Product

Caption: General scheme for quinazolinone synthesis.

Experimental Protocol: Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one (Representative protocol based on similar syntheses[3])

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (99%) in excess (e.g., 10 ml for a 0.02 mole scale reaction).

  • Reaction: Reflux the mixture for an extended period (e.g., 24-30 hours). The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

  • Purification: The crude quinazolinone can be recrystallized from a suitable solvent, such as water or ethanol, to yield the purified product.

The resulting 3-amino-2-methyl-quinazolin-4(3H)-one is itself a valuable intermediate, with the free amino group at the 3-position available for further functionalization to create a diverse library of potential drug candidates.[3]

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate whose value is derived from its versatile and predictable reactivity. The synthetic route to this compound is robust and high-yielding, relying on fundamental organic transformations. Its utility in constructing complex and biologically relevant scaffolds, such as quinazolinones, underscores its importance for researchers in drug discovery and medicinal chemistry. As the demand for novel therapeutics continues to grow, the role of such well-defined and adaptable building blocks will remain critical to the advancement of pharmaceutical science.

References

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐ethylquinazolin‐4(3H)‐one (3).
  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2022, February 17). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
  • Al-Ostath, A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Journal of Pharmaceutical Sciences, 10(1), 63.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PATSNAP. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Copper-catalyzed amination of aryl halides with aqueous ammonia.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate.
  • Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?.
  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification.
  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Sourcing High-Purity 3-Amino-2-methylbenzoic Acid: A Guide for Buyers.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?.
  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

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Methodological & Application

Synthesis of Quinolones from Ethyl 3-Amino-2-methylbenzoate: An Application of the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinolone Scaffold and the Gould-Jacobs Reaction

The quinolone structural motif is a cornerstone in medicinal chemistry, forming the central framework of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties. The ability to efficiently synthesize substituted quinolones is therefore of paramount importance in drug discovery and development. Among the classical methods for quinolone synthesis, the Gould-Jacobs reaction stands out for its reliability and versatility in constructing the 4-hydroxyquinoline (or 4-quinolone) core.[1][2]

This application note provides a detailed technical guide for the synthesis of a substituted quinolone, specifically Ethyl 4-hydroxy-8-methylquinoline-7-carboxylate, starting from Ethyl 3-Amino-2-methylbenzoate. This particular starting material presents an interesting case for examining the regioselectivity of the key cyclization step. We will delve into the mechanistic underpinnings of the Gould-Jacobs reaction, provide detailed, step-by-step protocols for its execution, and offer insights into the rationale behind the experimental choices.

Overall Synthetic Workflow

The synthesis is a two-stage process, beginning with a condensation reaction to form an intermediate, followed by a high-temperature thermal cyclization to yield the final quinolone product.

G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A This compound C Condensation Reaction (120-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Ethyl 2-((3-(ethoxycarbonyl)-2-methylphenyl)amino)methylenemalonate C->D Formation of Intermediate E Thermal Cyclization (in Dowtherm A, ~250°C) D->E High-Temperature Cyclization F Final Product: Ethyl 4-hydroxy-8-methylquinoline-7-carboxylate E->F G Precipitation & Washing F->G H Recrystallization G->H

Caption: General workflow for the synthesis of Ethyl 4-hydroxy-8-methylquinoline-7-carboxylate.

Part 1: Detailed Experimental Protocols

This section provides two comprehensive, step-by-step protocols for the synthesis of Ethyl 4-hydroxy-8-methylquinoline-7-carboxylate.

Protocol 1: Synthesis of the Intermediate - Diethyl 2-(((3-(ethoxycarbonyl)-2-methylphenyl)amino)methylene)malonate

This initial step involves the condensation of this compound with diethyl ethoxymethylenemalonate (DEEM).

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum source

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture to 120-130°C with continuous stirring for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • After completion, cool the mixture slightly and remove the ethanol byproduct under reduced pressure.

  • The resulting crude intermediate, a viscous oil or low-melting solid, can be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methylquinoline-7-carboxylate

This protocol details the high-temperature intramolecular cyclization of the intermediate to form the final quinolone product.

Materials:

  • Diethyl 2-(((3-(ethoxycarbonyl)-2-methylphenyl)amino)methylene)malonate (from Protocol 1)

  • Dowtherm A (or diphenyl ether)

  • High-temperature reaction flask with a reflux condenser

  • Heating mantle and high-temperature thermometer

  • Hexane or petroleum ether

  • Filtration apparatus

  • Ethanol or a mixture of ethanol/water for recrystallization

Procedure:

  • In a high-temperature reaction flask, dissolve the crude intermediate from Protocol 1 in a high-boiling point solvent such as Dowtherm A (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250°C) and maintain this temperature for 30-60 minutes.

  • Monitor the disappearance of the intermediate by TLC.

  • Once the reaction is complete, cool the mixture to below 100°C.

  • Pour the cooled reaction mixture into a large volume of a non-polar solvent like hexane or petroleum ether with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Part 2: Scientific Rationale and Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.

The Causality Behind Experimental Choices
  • Choice of Reagents: Diethyl ethoxymethylenemalonate (DEEM) is an ideal reagent for the Gould-Jacobs reaction as the ethoxy group acts as a good leaving group during the initial condensation, and the two ester groups facilitate the subsequent cyclization.

  • Thermal Conditions: The initial condensation is typically carried out at a moderate temperature (120-130°C) to favor the formation of the anilidomethylenemalonate intermediate. The subsequent cyclization requires a much higher temperature (~250°C) to overcome the activation energy for the 6-electron electrocyclization.[3]

  • High-Boiling Point Solvents: Solvents like Dowtherm A and diphenyl ether are used for the cyclization step due to their high boiling points and chemical inertness at the required temperatures, ensuring a stable and consistent reaction environment.[1]

  • Regioselectivity of Cyclization: With this compound, two possible regioisomers could form upon cyclization. However, the cyclization is expected to occur at the less sterically hindered C6 position of the aniline ring, leading to the formation of the 8-methyl substituted quinolone. The bulky methyl group at the C2 position disfavors the alternative cyclization pathway.

Detailed Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined sequence of steps:

G cluster_mech Gould-Jacobs Reaction Mechanism Start Aniline (this compound) Step1 Nucleophilic Attack Start->Step1 DEEM DEEM DEEM->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Elimination of Ethanol Intermediate1->Step2 Intermediate2 Anilidomethylenemalonate Intermediate Step2->Intermediate2 Step3 Thermal 6π-Electrocyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization & Aromatization Intermediate3->Step4 Product Final Product (Ethyl 4-hydroxy-8-methylquinoline-7-carboxylate) Step4->Product

Caption: Mechanism of the Gould-Jacobs reaction.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of this compound on the electron-deficient double bond of DEEM.[1]

  • Elimination of Ethanol: The resulting intermediate undergoes the elimination of an ethanol molecule to form the stable Diethyl 2-(((3-(ethoxycarbonyl)-2-methylphenyl)amino)methylene)malonate intermediate.

  • Thermal 6π-Electrocyclization: At high temperatures, a 6-electron electrocyclization occurs, forming the quinoline ring system.

  • Tautomerization and Aromatization: The cyclized intermediate then undergoes tautomerization to the more stable aromatic 4-hydroxyquinoline form.

Part 3: Data Presentation and Characterization

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the expected final product.

Table 1: Reactant Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometry
This compoundC₁₀H₁₃NO₂179.22Starting Material1.0 eq
Diethyl EthoxymethylenemalonateC₁₀H₁₆O₅216.23Reagent1.1 eq
Dowtherm AC₁₂H₁₀O170.21SolventN/A

Table 2: Product Characterization

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical YieldAppearance
Ethyl 4-hydroxy-8-methylquinoline-7-carboxylateC₁₄H₁₅NO₄261.27Dependent on scaleCrystalline solid
Expected Spectroscopic Data
  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons (H5, H6) will appear as doublets in the range of δ 7.0-8.0 ppm.

    • The proton at C2 will likely be a singlet around δ 8.5 ppm.

    • The methyl protons (C8-CH₃) will be a singlet around δ 2.5 ppm.

    • The ethyl ester protons will show a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm.

    • A broad singlet for the hydroxyl group (C4-OH) will be observed at higher chemical shifts (>10 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • The carbonyl carbon of the quinolone ring (C4) is expected around δ 175 ppm.

    • The ester carbonyl carbon should appear around δ 165 ppm.

    • Aromatic carbons will be in the range of δ 110-150 ppm.

    • The methyl carbon will be around δ 15-20 ppm.

    • The ethyl ester carbons will be around δ 60 ppm (CH₂) and δ 14 ppm (CH₃).

  • IR Spectroscopy (KBr pellet, cm⁻¹):

    • A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • A strong absorption around 1650-1630 cm⁻¹ due to the C=O stretching of the quinolone ring.

    • A strong absorption around 1720-1700 cm⁻¹ for the C=O stretching of the ethyl ester.

    • C-H stretching vibrations of the aromatic ring and the methyl/ethyl groups in the 3100-2850 cm⁻¹ region.

    • C=C and C-N stretching vibrations in the fingerprint region (1600-1400 cm⁻¹).

Part 4: Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low yield of intermediate Incomplete reaction; presence of moisture.Increase reaction time for the condensation step; ensure all glassware is dry and use anhydrous reagents.
Low yield of final product Insufficient temperature for cyclization; decomposition of the product.Ensure the cyclization temperature reaches and is maintained at ~250°C; do not prolong the heating time unnecessarily once the reaction is complete.
Product is an oil or difficult to crystallize Presence of impurities, particularly residual high-boiling solvent.Ensure thorough washing of the precipitated product with a non-polar solvent; try different recrystallization solvents or solvent mixtures.
Formation of multiple products Incomplete reaction or side reactions.Monitor both steps of the reaction closely by TLC to ensure completion before proceeding; purify the intermediate if necessary.

Conclusion

The Gould-Jacobs reaction provides a robust and effective method for the synthesis of substituted 4-hydroxyquinolines from anilines. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can successfully synthesize Ethyl 4-hydroxy-8-methylquinoline-7-carboxylate from this compound. This guide serves as a practical resource for scientists engaged in the synthesis of heterocyclic compounds for applications in drug discovery and materials science.

References

  • Wikipedia. (2023, October 29). Gould–Jacobs reaction.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - Ionic liquid grafted onto graphene oxide....
  • Trakia Journal of Sciences. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-8-hydroxyquinoline.
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives....

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The Friedländer Synthesis of Quinolines Using Ethyl 3-Amino-2-methylbenzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedländer annulation stands as a cornerstone in the synthesis of the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. This guide provides a detailed exploration of the Friedländer synthesis utilizing ethyl 3-amino-2-methylbenzoate as the key starting material. We will delve into the mechanistic intricacies, offering both acid and base-catalyzed protocols, and discuss the critical parameters influencing reaction outcomes. This document is designed to serve as a practical resource, furnishing researchers with the necessary knowledge to successfully synthesize and characterize novel quinoline derivatives.

Introduction

First described by Paul Friedländer in 1882, the Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or an ester.[1][2] This reaction can be catalyzed by either acids or bases, or in some cases, can proceed under neutral conditions at elevated temperatures.[3][4] The versatility and efficiency of this method have cemented its status as a fundamental tool for the construction of polysubstituted quinolines.[5]

The quinoline core is a constituent of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[6] Consequently, the development of robust and adaptable synthetic routes to novel quinoline derivatives is of paramount importance in drug discovery and development.

This guide focuses on the application of this compound as the 2-aminoaryl carbonyl component in the Friedländer synthesis. The presence of the ortho-methyl group and the ethyl ester functionality on the aromatic ring introduces specific steric and electronic considerations that will be addressed in the subsequent sections.

Mechanistic Pathways

The Friedländer synthesis can proceed through two primary mechanistic routes, the choice of which is often dictated by the reaction conditions.[7]

1. Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction typically initiates with an aldol condensation between the enolate of the active methylene compound and the carbonyl group of this compound. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the newly formed carbonyl or a related functional group. Subsequent dehydration affords the aromatic quinoline ring system.[3]

2. Schiff Base Formation Pathway (Acid-Catalyzed): In an acidic environment, the reaction is believed to commence with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl of the active methylene compound. This is followed by an intramolecular electrophilic attack of the enol or enamine tautomer onto the ester carbonyl group, leading to cyclization. A final dehydration step yields the quinoline product.[7]

Experimental Design and Considerations

The successful execution of the Friedländer synthesis with this compound hinges on several key experimental parameters.

Reactant Selection and Stoichiometry
  • This compound: The purity of this starting material is crucial. It can be synthesized via the reduction of ethyl 2-methyl-3-nitrobenzoate.

  • Active Methylene Compound: A wide array of ketones (e.g., acetone, acetophenone, cyclohexanone) and β-ketoesters (e.g., ethyl acetoacetate) can be employed. The choice of this reactant will determine the substitution pattern at the 2- and 3-positions of the resulting quinoline.

  • Stoichiometry: Typically, a slight excess (1.1 to 1.5 equivalents) of the active methylene compound is used to ensure complete consumption of the aminobenzoate.

Catalyst Selection

The choice between an acid or base catalyst can significantly impact reaction rate and yield.

Catalyst TypeExamplesRationale
Acid p-Toluenesulfonic acid (p-TsOH), HCl, H₂SO₄, Lewis acids (e.g., ZnCl₂)Promotes the formation of the Schiff base intermediate and facilitates the dehydration steps. Acid catalysis is often more effective than base catalysis in many Friedländer reactions.[8]
Base Potassium hydroxide (KOH), Sodium ethoxide (NaOEt), PiperidineGenerates the enolate from the active methylene compound, initiating the aldol condensation pathway. Basic conditions can sometimes lead to self-condensation of the active methylene compound as a side reaction.
Solvent and Temperature

The selection of an appropriate solvent and reaction temperature is critical for achieving optimal results.

  • Solvents: Common solvents for the Friedländer synthesis include ethanol, methanol, dimethylformamide (DMF), and toluene.[4] For acid-catalyzed reactions, polar aprotic solvents may be used.[3] In some modern protocols, solvent-free conditions or the use of water as a green solvent have been successfully employed.[3][9]

  • Temperature: Reaction temperatures typically range from refluxing the solvent to higher temperatures (150-220 °C) for uncatalyzed reactions.[5] Microwave irradiation has emerged as a technique to accelerate the reaction, often leading to shorter reaction times and improved yields.[8]

The steric hindrance from the ortho-methyl group on this compound might necessitate more forcing conditions (higher temperatures or longer reaction times) to overcome the steric barrier to cyclization.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of quinoline derivatives from this compound.

Protocol 1: Acid-Catalyzed Friedländer Synthesis

This protocol describes a general procedure using p-toluenesulfonic acid as the catalyst.

Materials:

  • This compound (1 mmol)

  • Active methylene compound (e.g., Acetophenone, 1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol)

  • Toluene (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol), the active methylene compound (1.2 mmol), and toluene (10 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol outlines a general procedure using potassium hydroxide as the catalyst.

Materials:

  • This compound (1 mmol)

  • Active methylene compound (e.g., Cyclohexanone, 1.2 mmol)

  • Potassium hydroxide (0.2 mmol)

  • Ethanol (10 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1.2 mmol) in ethanol (10 mL).

  • Add a solution of potassium hydroxide (0.2 mmol) in ethanol (1 mL) to the reaction mixture.

  • Heat the mixture to reflux for 6-18 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

Purification
  • Column Chromatography: This is the most common method for purifying the synthesized quinoline derivatives. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification technique.[10]

Characterization

The structure and purity of the synthesized quinoline-8-carboxylate derivatives should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for elucidating the structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the quinoline core and the substituent groups provide definitive structural information.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the ester carbonyl and the aromatic C-H bonds.

  • Melting Point: For solid products, a sharp melting point is an indicator of purity.

Visualization of Workflows and Mechanisms

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select this compound and Active Methylene Compound B Choose Catalyst (Acid or Base) and Solvent System A->B C Combine Reactants, Catalyst, and Solvent in Reaction Vessel B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Reaction Progress (e.g., by TLC) D->E F Quench Reaction and Perform Aqueous Work-up E->F G Isolate Crude Product F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Purified Product (NMR, MS, IR, etc.) H->I

Caption: General experimental workflow for the Friedländer synthesis.

Mechanistic Pathways

G cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway Base_Start This compound + Active Methylene Compound Base_1 Aldol Condensation Base_Start->Base_1 Base_2 Intramolecular Cyclization Base_1->Base_2 Base_3 Dehydration Base_2->Base_3 Base_End Quinoline Product Base_3->Base_End Acid_Start This compound + Active Methylene Compound Acid_1 Schiff Base Formation Acid_Start->Acid_1 Acid_2 Intramolecular Electrophilic Attack Acid_1->Acid_2 Acid_3 Dehydration Acid_2->Acid_3 Acid_End Quinoline Product Acid_3->Acid_End

Caption: Mechanistic pathways of the Friedländer synthesis.

Conclusion

The Friedländer synthesis remains a highly relevant and powerful tool for the construction of the quinoline ring system. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel and diverse quinoline derivatives. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important reaction in the fields of medicinal chemistry and drug development.

References

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6.
  • Mansbach, R. A. (1944). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-36.
  • Hogg, C. G., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1136-1140.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • CONICET. (2015). An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. Current Organic Chemistry, 19(10), 949-954.
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  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
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  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • ResearchGate. (n.d.). Lewis Acid Promoted Friedlander Condensation Reactions between Anthranilonitrile and Ketones for the Synthesis of Tacrine and its Analogues.
  • PubMed Central. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.
  • ResearchGate. (n.d.). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity.
  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity.
  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity.
  • MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.

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The Strategic Deployment of Ethyl 3-Amino-2-methylbenzoate in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of Ethyl 3-Amino-2-methylbenzoate in the synthesis of key heterocyclic compounds. This document provides not only detailed, step-by-step protocols for the synthesis of quinolones, acridones, and benzodiazepines but also delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices.

Introduction: The Unique Reactivity of this compound

This compound is a valuable and versatile building block in heterocyclic synthesis. Its structure, featuring a nucleophilic amino group ortho to a methyl group and meta to an electron-withdrawing ethyl ester, presents a unique combination of steric and electronic properties. The strategic placement of these functional groups allows for regioselective cyclization reactions, leading to the efficient construction of complex heterocyclic systems that are often found in medicinally important compounds. This guide will explore the practical applications of this reagent in the synthesis of three major classes of heterocycles: quinolones, acridones, and benzodiazepines.

I. The Synthesis of Quinolones: Conrad-Limpach and Friedländer Annulation Strategies

The quinolone core is a prominent scaffold in a multitude of antibacterial agents. This compound serves as an excellent precursor for the synthesis of substituted quinolones via two principal routes: the Conrad-Limpach synthesis and a modified Friedländer annulation.

A. Conrad-Limpach Synthesis of 4-Hydroxyquinolones

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1][2] In this application, the amino group of this compound reacts with a β-ketoester such as diethyl malonate, followed by a thermal cyclization to yield a 4-hydroxyquinolone derivative.

Mechanistic Insight: The reaction proceeds through the initial formation of a β-enamino ester intermediate via condensation of the aniline with the β-ketoester.[3][4] Subsequent thermal cyclization, typically at high temperatures, involves an intramolecular attack of the aromatic ring onto the ester carbonyl, followed by elimination of ethanol to afford the quinolone product. The high temperature is necessary to overcome the energy barrier of this cyclization step.[5]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate

  • Materials:

    • This compound

    • Diethyl malonate

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

    • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • To a solution of this compound (1 equivalent) in a high-boiling point solvent, add diethyl malonate (1.1 equivalents).

    • Heat the mixture to a gentle reflux and collect the ethanol byproduct in the Dean-Stark trap. Monitor the progress of the reaction by TLC.

    • After the theoretical amount of ethanol has been collected, increase the temperature to induce cyclization (typically 240-260 °C). Maintain this temperature for 1-2 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., hexane, ether) to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Modified Friedländer Annulation for Quinolone Synthesis

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[6][7] While this compound is not a ketone, it can be N-acylated and then cyclized in the presence of a base to form a quinolone derivative.

Mechanistic Insight: The N-acylated intermediate undergoes an intramolecular Claisen-type condensation, where the enolate generated from the α-methylene group of the acyl chain attacks the ester carbonyl. This is followed by dehydration to yield the quinolone ring system. The choice of a strong base is crucial for the deprotonation and subsequent cyclization.

Experimental Protocol: Synthesis of 2,8-Dimethyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid ethyl ester

  • Step 1: N-Acetylation of this compound

    • Dissolve this compound (1 equivalent) in acetic anhydride (excess) and heat the mixture at 100 °C for 1-2 hours.

    • Cool the reaction mixture and pour it into ice-water to precipitate the N-acetylated product.

    • Collect the solid by filtration, wash with water, and dry.

  • Step 2: Base-Catalyzed Cyclization

    • Suspend the N-acetylated product (1 equivalent) in an anhydrous solvent such as toluene.

    • Add a strong base, for example, sodium ethoxide (2-3 equivalents), and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with an acid (e.g., acetic acid).

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Parameter Conrad-Limpach Synthesis Modified Friedländer Annulation
Reactants This compound, Diethyl malonateN-acetylated this compound
Key Reagents High-boiling solventStrong base (e.g., NaOEt)
Reaction Conditions High temperature (240-260 °C)Reflux in toluene
Product 4-Hydroxyquinolone derivative2-Methyl-4-quinolone derivative

Table 1: Comparison of Quinolone Synthesis Methods.

quinolone_synthesis_workflow cluster_conrad_limpach Conrad-Limpach Synthesis cluster_friedlander Modified Friedländer Annulation A1 This compound C1 Condensation & Thermal Cyclization A1->C1 B1 Diethyl malonate B1->C1 D1 4-Hydroxyquinolone Derivative C1->D1 A2 This compound B2 N-Acetylation A2->B2 C2 N-Acetylated Intermediate B2->C2 D2 Base-Catalyzed Cyclization C2->D2 E2 2-Methyl-4-quinolone Derivative D2->E2 acridone_synthesis_workflow A This compound C Ullmann Condensation (CuI, Phen, K₂CO₃) A->C B 2-Chlorobenzoic acid B->C D N-Phenylanthranilic Acid Intermediate C->D E Acid-Catalyzed Cyclization (PPA) D->E F Substituted Acridone E->F

Figure 2: Workflow for Acridone Synthesis.

III. The Synthesis of 1,4-Benzodiazepines: A Multi-step Approach

1,4-Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route to 1,4-benzodiazepine-2-ones involves the cyclization of a 2-(aminoacetamido)benzophenone. The synthesis of this key intermediate can be achieved starting from this compound.

Mechanistic Insight: The synthesis begins with the protection of the amino group of this compound, followed by a Friedel-Crafts acylation to introduce the benzoyl group, which is a common method for the synthesis of 2-aminobenzophenones. [8][9]After deprotection, the resulting 2-aminobenzophenone is reacted with an α-amino acid derivative (e.g., glycine ethyl ester hydrochloride) to form the amide, which is then cyclized, often with heating in a solvent like pyridine, to form the seven-membered benzodiazepine ring.

Experimental Protocol: Synthesis of 7-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Step 1: Synthesis of 2-Amino-4-methylbenzophenone

    • Protect the amino group of this compound with a suitable protecting group (e.g., by forming the N-acetyl derivative).

    • Perform a Friedel-Crafts acylation of the protected aniline with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent (e.g., CS₂ or nitrobenzene).

    • Work up the reaction to isolate the protected 2-aminobenzophenone derivative.

    • Deprotect the amino group to yield 2-amino-4-methylbenzophenone.

  • Step 2: Synthesis of 7-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

    • To a solution of 2-amino-4-methylbenzophenone (1 equivalent) in a solvent such as pyridine, add glycine ethyl ester hydrochloride (1.1 equivalents).

    • Heat the mixture to reflux for 4-6 hours. The pyridine acts as both a solvent and a base to facilitate the cyclization.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the crude benzodiazepine by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Parameter Benzodiazepine Synthesis
Key Intermediate 2-Amino-4-methylbenzophenone
Key Reactions Friedel-Crafts Acylation, Amide Formation, Cyclization
Reagents Benzoyl chloride, AlCl₃, Glycine ethyl ester HCl, Pyridine
Product 1,4-Benzodiazepine-2-one derivative

Table 3: Key Aspects of Benzodiazepine Synthesis.

benzodiazepine_synthesis_workflow A Ethyl 3-amino- 2-methylbenzoate B Protection & Friedel-Crafts Acylation A->B C 2-Amino-4-methyl- benzophenone B->C D Amide Formation & Cyclization C->D E 1,4-Benzodiazepine Derivative D->E

Figure 3: Workflow for Benzodiazepine Synthesis.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a variety of important heterocyclic compounds. Its unique substitution pattern allows for the application of classic named reactions to construct quinolone, acridone, and benzodiazepine scaffolds. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to explore and expand upon the synthetic utility of this valuable building block in the pursuit of novel and medicinally relevant molecules.

References

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20, 944–948.
  • Reynolds, G. A.; Hauser, C. R. The Acylation of β-Diketones. The Conrad-Limpach Quinolone Synthesis. J. Am. Chem. Soc.1950, 72, 1852–1854.
  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95, 1797-1842.
  • Jie Jack Li.
  • Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36, 2382–2384.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica.org. [Link]
  • Niementowski, S. Synthesen von Chinolin-Derivaten. Ber. Dtsch. Chem. Ges.1894, 27, 1394–1403.
  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
  • Synthetic Methods of Acridone Compounds. Lingzhiyue Technology. [Link]
  • Niementowski quinazoline synthesis. Wikipedia. [Link]
  • Ullmann reaction. BYJU'S. [Link]
  • Niementowski's quinoline synthesis.
  • Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline.
  • Nimentowski Quinoline Synthesis. Cambridge University Press. [Link]
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
  • Ullmann Acridine Synthesis. Scribd. [Link]
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
  • Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. PMC. [Link]
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction. BYJU'S. [Link]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
  • The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. [Link]
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Friedländer Quinoline Synthesis.
  • The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones.
  • The Friedländer Synthesis of Quinolines.
  • Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Deriv
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[1][4]iazepin-2-ylamino)
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI. [Link]
  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. JMPAS. [Link]
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application Notes and Protocols: Synthesis of Substituted Quinolines via Reaction of Ethyl 3-Amino-2-methylbenzoate with β-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an ideal scaffold for the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] The reaction of substituted anilines with β-dicarbonyl compounds, such as β-ketoesters, offers a versatile and efficient pathway to construct these valuable heterocyclic systems. This application note provides a detailed guide to the synthesis of substituted quinoline-7-carboxylates through the reaction of Ethyl 3-Amino-2-methylbenzoate with various β-ketoesters, primarily focusing on the Combes and Conrad-Limpach quinoline syntheses.

This compound is a readily available starting material that allows for the introduction of key substituents at the 8-methyl and 7-ethoxycarbonyl positions of the resulting quinoline ring. These functional groups serve as valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the potential applications of the synthesized quinoline derivatives in drug development.

Reaction Mechanisms: A Tale of Two Pathways

The reaction of anilines with β-ketoesters can proceed through two primary pathways, the Combes synthesis and the Conrad-Limpach synthesis, leading to different quinoline isomers. The choice of reaction conditions, particularly temperature and the nature of the catalyst, dictates the predominant pathway and the final product.

The Combes Quinoline Synthesis

The Combes synthesis typically involves the acid-catalyzed condensation of an aniline with a β-diketone or, in this case, a β-ketoester, to form a 2,4-disubstituted quinoline.[4][5][6] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the final quinoline product.

Diagram 1: Proposed Mechanism for the Combes Quinoline Synthesis A schematic representation of the acid-catalyzed reaction pathway.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization and Dehydration A This compound C Enamine Intermediate A->C H+ B β-Ketoester B->C D Protonated Enamine C->D H+ E Cyclized Intermediate D->E Intramolecular Electrophilic Substitution F Substituted Quinoline E->F -H2O

The Conrad-Limpach Quinoline Synthesis

The Conrad-Limpach synthesis, on the other hand, involves the reaction of an aniline with a β-ketoester under thermal conditions, typically at higher temperatures, to produce a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[7][8][9] This reaction proceeds through the initial formation of a β-aminoacrylate intermediate, which then undergoes thermal cyclization and elimination of an alcohol to yield the quinolone product.

Diagram 2: Proposed Mechanism for the Conrad-Limpach Synthesis A schematic representation of the thermally-driven reaction pathway.

G cluster_0 Step 1: β-Aminoacrylate Formation cluster_1 Step 2: Thermal Cyclization and Elimination A This compound C β-Aminoacrylate A->C Heat B β-Ketoester B->C D Cyclized Intermediate C->D High Temperature E 4-Hydroxyquinoline D->E -EtOH

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted quinolines from this compound and various β-ketoesters.

Protocol 1: Combes Synthesis of Ethyl 2,8-Dimethyl-4-phenylquinoline-7-carboxylate

This protocol describes the synthesis of a 2,4-disubstituted quinoline using ethyl benzoylacetate as the β-ketoester.

Materials:

  • This compound

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl benzoylacetate (1.1 eq).

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture while stirring at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired Ethyl 2,8-Dimethyl-4-phenylquinoline-7-carboxylate.

Expected Outcome: The reaction is expected to yield the title compound as a solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure.

Protocol 2: Conrad-Limpach Synthesis of Ethyl 4-Hydroxy-2,8-dimethylquinoline-7-carboxylate

This protocol outlines the synthesis of a 4-hydroxyquinoline derivative using ethyl acetoacetate as the β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent like diphenyl ether)

  • Hexane

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a condenser, mix this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in Dowtherm A.

  • Heat the mixture to a high temperature (typically 250-260 °C) and maintain for the specified reaction time, monitoring by TLC if possible, or based on established reaction times for similar substrates.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add hexane to the cooled mixture to further precipitate the product and to dilute the high-boiling solvent.

  • Collect the solid product by filtration and wash thoroughly with hexane to remove the solvent.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Ethyl 4-Hydroxy-2,8-dimethylquinoline-7-carboxylate.

Expected Outcome: The reaction should yield the 4-hydroxyquinoline product as a crystalline solid. The structure should be confirmed by spectroscopic methods.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of substituted quinolines from this compound and various β-ketoesters, based on analogous reactions reported in the literature.

β-KetoesterReaction TypeCatalyst/SolventTemp (°C)Time (h)Expected ProductRepresentative Yield (%)
Ethyl acetoacetateConrad-LimpachDowtherm A250-2600.5-1Ethyl 4-hydroxy-2,8-dimethylquinoline-7-carboxylate70-85
Ethyl benzoylacetateCombesH₂SO₄ / EthanolReflux4-6Ethyl 2,8-dimethyl-4-phenylquinoline-7-carboxylate65-80
Diethyl malonateConrad-LimpachDowtherm A250-2601-2Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylate60-75

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods.

Applications in Drug Development

The quinoline-7-carboxylate scaffold synthesized through these methods has shown significant promise in various therapeutic areas, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[3][10] The quinoline-7-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting cytotoxicity against various cancer cell lines.[1][11] The 8-methyl and other substituents on the quinoline ring can be further modified to optimize the anticancer potency and selectivity of these compounds. The mechanism of action for many of these derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[3]

Antimicrobial Activity

The quinoline core is also a well-established scaffold for the development of antimicrobial agents.[1][12][13][14] Derivatives of 4-hydroxyquinoline-7-carboxylic acid have been shown to exhibit significant activity against a range of bacterial strains.[11] The mechanism of antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11] The substituents introduced through the reaction with different β-ketoesters can modulate the antimicrobial spectrum and potency of the resulting quinoline derivatives.

Conclusion

The reaction of this compound with β-ketoesters provides a versatile and efficient platform for the synthesis of a diverse range of substituted quinoline-7-carboxylates. The choice between the Combes and Conrad-Limpach reaction conditions allows for the selective synthesis of either 2,4-disubstituted or 4-hydroxyquinoline derivatives, respectively. The resulting compounds are valuable building blocks in drug discovery, with demonstrated potential as anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the rich chemical space of quinoline derivatives and to accelerate the development of novel therapeutics.

References

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(3), 664.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Conrad-Limpach Cyclization. (n.d.).
  • 4 - RSC Medicinal Chemistry. (n.d.).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules, 17(12), 14336-14349.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.
  • SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. (2025). ResearchGate.
  • Conrad-Limpach reaction. (n.d.). ResearchGate.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(18), 4245.
  • Combes Quinoline Synthesis. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Drug Design, Development and Therapy, 13, 2935–2947.
  • Wikiwand. (n.d.). Combes quinoline synthesis.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4195.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2002). Journal of Medicinal Chemistry, 45(4), 794-801.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1980). Journal of Medicinal Chemistry, 23(12), 1358-63.
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry, 20, 188-196.
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2018). Molecules, 23(11), 2946.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.
  • PubChem. (n.d.). Ethyl 4-amino-7,8-dimethylquinoline-3-carboxylate.
  • Google Patents. (n.d.). CA1045141A - 7-substituted alkylates of 8-hydroxyquinoline and process for the preparation thereof.
  • CP Lab Safety. (n.d.). Methyl 4-hydroxy-7, 8-dimethylquinoline-2-carboxylate, min 98%, 25 grams.
  • Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives. (n.d.). ResearchGate.

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Application Notes & Protocols: Ethyl 3-Amino-2-methylbenzoate as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Substituted Anthranilate Ester

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Active Pharmaceutical Ingredients (APIs) frequently feature heterocyclic scaffolds, which are crucial for modulating biological activity. Ethyl 3-amino-2-methylbenzoate, a substituted anthranilic acid ester, represents a highly valuable and strategic starting material for the synthesis of a multitude of these scaffolds.[1] Its utility stems from the ortho-positioning of an amino group and a methyl group on a benzoate backbone, a specific arrangement that facilitates a diverse range of chemical transformations.

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, core reactivity, and its application in the synthesis of key pharmaceutical intermediates. We will present field-proven protocols that not only outline synthetic steps but also explain the underlying chemical principles, empowering researchers to leverage this precursor in their drug development programs. This compound serves as a critical building block for APIs in various therapeutic areas, including but not limited to anti-inflammatory, antiviral, and oncology agents.[1][2]

Physicochemical Properties & Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 57414-85-4[3][4]
Molecular Formula C₁₀H₁₃NO₂[1][3][4]
Molecular Weight 179.22 g/mol [1][3][4]
Appearance Colorless to light yellow/orange clear liquid[4]
Boiling Point 150°C at 5.3 mmHg[1]
IUPAC Name This compound[3]
Synonyms 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate[4]
Safety & Handling

This compound is an irritant and requires careful handling in a laboratory setting. Adherence to Good Laboratory Practices (GLP) is mandatory.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

    • Handle in a well-ventilated area or a chemical fume hood.

    • In case of skin contact, wash with plenty of water.

    • In case of eye contact, rinse cautiously with water for several minutes.[5]

    • Store in a cool, dry place away from incompatible materials.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is derived from its two primary functional groups: the nucleophilic aromatic amine (-NH₂) and the electrophilic ester (-COOEt). The adjacent methyl group (-CH₃) provides steric influence and can also participate in certain cyclization reactions.

  • The Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It readily undergoes acylation, amidation, sulfonylation, and diazotization reactions. This functionality is the primary handle for building out molecular complexity.

  • The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for modification (e.g., amide bond formation via coupling chemistry). It can also be a site for condensation reactions.

  • Synergistic Reactivity: The proximate arrangement of the amino and ester groups is ideal for intramolecular cyclization reactions, which are highly efficient for forming heterocyclic systems like benzodiazepines, quinazolinones, and other pharmacologically relevant scaffolds.[6]

Below is a diagram illustrating the key reactive sites and potential synthetic pathways.

Reactivity_Map Logical Workflow for API Precursor Synthesis cluster_start Starting Material cluster_reactions Primary Transformations cluster_products Key Intermediates / Scaffolds A This compound B Acylation / Amidation (on Amino Group) A->B R-COCl, Base C Cyclization (Intramolecular) A->C Bifunctional Reagent, Heat/Catalyst D Ester Hydrolysis A->D NaOH, H₂O/EtOH E Amide Intermediate B->E F Heterocyclic Core (e.g., Benzodiazepine) C->F G Carboxylic Acid Intermediate D->G E->F Further Cyclization G->E Amide Coupling

Caption: Key synthetic transformations of this compound.

Experimental Protocols: Synthesis of Key Pharmaceutical Scaffolds

The following protocols are designed to be self-validating, with clear causality for each step. They provide a blueprint for synthesizing advanced intermediates from this compound.

Protocol 1: General N-Acylation to Form Amide Intermediates

This protocol details a fundamental transformation, converting the primary amine into a secondary amide. This step is often the precursor to subsequent cyclization reactions.

Workflow Diagram:

Acylation_Workflow start Start reactants Dissolve this compound and Triethylamine in DCM start->reactants cool Cool to 0°C (Ice Bath) reactants->cool add Add Acyl Chloride (dropwise) cool->add react Stir at RT (Monitor by TLC) add->react workup Aqueous Work-up (Wash with H₂O, brine) react->workup dry Dry (Na₂SO₄), Filter workup->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap purify Purify via Column Chromatography evap->purify end Characterize Product purify->end

Caption: Workflow for the N-acylation of this compound.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound57414-85-4179.221.79 g10.0
Dichloromethane (DCM)75-09-284.9350 mL-
Triethylamine (TEA)121-44-8101.192.1 mL15.0 (1.5 eq)
Acetyl Chloride75-36-578.500.78 mL11.0 (1.1 eq)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g, 10.0 mmol).

  • Solvent & Base Addition: Dissolve the starting material in dichloromethane (50 mL). Add triethylamine (2.1 mL, 15.0 mmol). The triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes using a syringe. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-acylated product.

Protocol 2: Synthesis of a 1,4-Benzodiazepine-2-one Scaffold

This protocol illustrates the construction of a benzodiazepine ring system, a privileged scaffold in medicinal chemistry. It involves an initial acylation followed by a deprotection and intramolecular cyclization cascade. This protocol is adapted from established methods for synthesizing similar structures.[6]

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound57414-85-4179.221.79 g10.0
N-(Boc)-glycine4530-20-5175.181.93 g11.0 (1.1 eq)
EDCI25952-53-8191.702.11 g11.0 (1.1 eq)
HOBt2592-95-2135.131.49 g11.0 (1.1 eq)
N,N-Dimethylformamide (DMF)68-12-273.0940 mL-
Trifluoroacetic Acid (TFA)76-05-1114.0210 mL-
Xylene1330-20-7106.1650 mL-

Step-by-Step Procedure:

  • Amide Coupling (Step A):

    • In a 100 mL flask, dissolve N-(Boc)-glycine (1.93 g, 11.0 mmol), EDCI (2.11 g, 11.0 mmol), and HOBt (1.49 g, 11.0 mmol) in anhydrous DMF (20 mL) and stir for 20 minutes at 0°C. This pre-activation step forms a highly reactive ester intermediate.

    • Add a solution of this compound (1.79 g, 10.0 mmol) in DMF (20 mL) to the activated mixture.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into 200 mL of ice-water. Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected intermediate. This product is often used in the next step without further purification.

  • Deprotection and Cyclization (Step B):

    • Dissolve the crude intermediate from Step A in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) (20 mL total) and stir at room temperature for 1 hour. TFA is a strong acid that efficiently cleaves the Boc protecting group.

    • Remove the TFA and DCM under reduced pressure.

    • Dissolve the resulting residue in xylene (50 mL) in a flask equipped with a Dean-Stark trap.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux for 6-8 hours. The intramolecular cyclization occurs via nucleophilic attack of the newly freed amine onto the ester carbonyl, with the elimination of ethanol, which is removed by the Dean-Stark trap to drive the equilibrium towards the product.

    • Cool the reaction mixture. The product often precipitates from the xylene. Collect the solid by filtration, wash with cold hexane, and dry under vacuum to obtain the benzodiazepine-2-one scaffold.

Conclusion

This compound is a strategically important precursor whose value lies in its specific substitution pattern, enabling a wide array of synthetic transformations. It provides a reliable and efficient entry point to diverse and complex heterocyclic systems that are central to the development of novel APIs. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to harness the full potential of this versatile chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Al-Said, N. H., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][8]diazepin-2-ylamino)benzoate. Molecules, 18(10), 12345-12354.
  • Popova, E. A., et al. (2019). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 15, 2456–2466.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.

Sources

Application Note: The Role of Substituted Aminobenzoates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-Amino-2-methylbenzoate is a versatile aromatic building block utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] This application note explores the synthetic utility of the aminobenzoate scaffold, a core component in a range of biologically active compounds. While this compound itself is a valuable precursor, this guide will provide a detailed examination of its structural isomer, 2-amino-3-methylbenzoic acid, as a case study to illustrate the critical role of these intermediates. The focus will be on its application in the industrial synthesis of Chlorantraniliprole, a leading insecticide from the anthranilic diamide class, thereby highlighting the stringent structural requirements for potent bioactivity.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (or 3-Amino-o-toluic Acid Ethyl Ester) is an organic chemical intermediate noted for its dual functionality, possessing both an amine and an ester group.[1] This structure allows for a wide array of chemical transformations, including amidation, esterification, and electrophilic aromatic substitution, making it an attractive starting material for medicinal and agricultural chemistry research.[1] Its applications range from the development of anti-inflammatory drugs to the creation of novel herbicides and pesticides.[1][3]

1.1 Physicochemical Properties
PropertyValueReference(s)
CAS Number 57414-85-4[2]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Colorless to Light Yellow/Orange Clear Liquid[2]
Synonyms 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate[2]
The Anthranilic Diamide Insecticides: A Landmark Application of the Aminobenzoate Scaffold

The anthranilic diamides are a revolutionary class of insecticides that offer potent and selective control of a broad spectrum of chewing pests, particularly Lepidoptera (moths and butterflies).[4] Their commercial success is rooted in a unique mode of action that targets insect ryanodine receptors (RyRs).[4]

Mechanism of Action: Anthranilic diamides are highly selective activators of insect RyRs, which are intracellular calcium channels critical for muscle contraction. Activation of these receptors causes an uncontrolled release of calcium from internal stores within muscle cells, leading to muscle paralysis, cessation of feeding, and eventual death of the insect.[4] This mechanism is highly specific to insect RyRs, resulting in exceptionally low toxicity to mammals, fish, and birds, making them environmentally compatible pest management tools.[4][5]

The premier example of this class is Chlorantraniliprole , a broad-spectrum insecticide that has become a cornerstone of modern agriculture for protecting a wide variety of crops.[4] The synthesis of this complex molecule is a multi-step process that relies fundamentally on an aminobenzoic acid core.

Case Study: The Synthesis of Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole is a testament to the importance of precise molecular architecture. It is constructed by the amide coupling of two primary intermediates. Critically, the synthesis does not use a 3-aminobenzoate derivative, but rather its structural isomer, 2-amino-3-methylbenzoic acid , which serves as the precursor for the anthranilamide portion of the molecule.[5][6] This distinction underscores the importance of substituent placement in determining the final compound's biological efficacy.

3.1 Overall Synthetic Strategy

The core strategy involves the synthesis of two key fragments followed by their coupling.

  • Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

The final step is the formation of an amide bond between these two molecules.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 2,3-Dichloropyridine 2,3-Dichloropyridine Pyrazole_Acid 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid 2,3-Dichloropyridine->Pyrazole_Acid Multi-step Synthesis Coupling Amide Coupling Pyrazole_Acid->Coupling Starting_Material 2-Amino-3-methylbenzoic acid Chlorination Chlorination Starting_Material->Chlorination Amidation Amidation Chlorination->Amidation Anthranilamide 2-amino-5-chloro-N,3- dimethylbenzamide Amidation->Anthranilamide Anthranilamide->Coupling Chlorantraniliprole Chlorantraniliprole Coupling->Chlorantraniliprole

Fig. 1: High-level synthetic workflow for Chlorantraniliprole.
3.2 Synthesis of the Key Anthranilamide Intermediate

The precursor for Intermediate 2, 2-amino-3-methylbenzoic acid, is an important chemical intermediate in its own right.[5][6] Its synthesis typically begins with m-xylene, which undergoes oxidation, nitration, and subsequent reduction to yield the desired product.[5] From this starting point, the synthesis proceeds to the final activated intermediate required for coupling. An efficient process for creating the final benzamide involves the direct amidation of a chlorinated benzoic acid precursor.[7]

Protocol: Amide Coupling via a Benzoxazinone Intermediate

A common and robust industrial method for coupling the two key intermediates involves a two-step process. First, the pyrazole acid and the substituted aminobenzoic acid react to form a cyclized benzoxazinone intermediate. This stable intermediate is then ring-opened with methylamine to yield Chlorantraniliprole with high purity.

4.1 Step 1: Formation of the Benzoxazinone Intermediate

This protocol is based on established industrial synthesis methodologies.

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1)

  • 2-amino-5-chloro-3-methylbenzoic acid (Precursor to Intermediate 2)

  • Methanesulfonyl Chloride (MsCl)

  • An inorganic base (e.g., Sodium Bicarbonate or Potassium Bicarbonate)

  • Acetonitrile (Solvent)

Procedure:

  • Charge a suitable reactor with acetonitrile.

  • Add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) under stirring at ambient temperature (e.g., 25 °C).

  • Add a portion of the inorganic base (e.g., Sodium Bicarbonate, ~1.1 eq) and stir.

  • Cool the mixture and add methanesulfonyl chloride (~1.1 eq) dropwise, maintaining a low temperature. Allow the mixture to equilibrate to form a slurry.

  • Add 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) to the slurry and stir, maintaining the reaction temperature between 28-32 °C.

  • Add a second portion of the base and a second portion of methanesulfonyl chloride and continue stirring for several hours (e.g., 6 hours) until reaction completion is confirmed by HPLC. The product is the benzoxazinone intermediate.

4.2 Step 2: Ring-Opening to Yield Chlorantraniliprole

Materials:

  • Reaction mass containing the Benzoxazinone intermediate from Step 1

  • Methylamine gas or aqueous solution

Procedure:

  • Into the reactor containing the benzoxazinone intermediate mass, pass methylamine gas (or add an aqueous solution) under controlled conditions.

  • The reaction is typically exothermic; maintain temperature within a safe range.

  • Monitor the reaction progress by HPLC for the disappearance of the benzoxazinone intermediate.

  • Upon completion, the product mass containing Chlorantraniliprole is subjected to workup and purification, which may involve filtration, washing, and recrystallization to yield the final product.

G Start Combine Intermediates: - Pyrazole Acid - Aminobenzoic Acid - Acetonitrile (Solvent) Add_Base1 Add Base (Portion 1) (e.g., NaHCO₃) Start->Add_Base1 Add_MsCl1 Add Methanesulfonyl Chloride (Portion 1) Add_Base1->Add_MsCl1 Reaction1 Stir at 28-32 °C (Formation of Benzoxazinone) Add_MsCl1->Reaction1 Add_Base2 Add Base & MsCl (Portion 2) Reaction1->Add_Base2 Reaction2 Stir for ~6 hrs Add_Base2->Reaction2 Check_HPLC1 Monitor via HPLC for Intermediate Formation Reaction2->Check_HPLC1 Add_Methylamine Introduce Methylamine Gas (Ring Opening Reaction) Check_HPLC1->Add_Methylamine Completion Check_HPLC2 Monitor via HPLC for Product Formation Add_Methylamine->Check_HPLC2 Workup Product Workup (Filtration, Washing, Recrystallization) Check_HPLC2->Workup Completion End Final Product: Chlorantraniliprole Workup->End

Fig. 2: Detailed workflow for the two-step coupling protocol.
Structure-Activity Relationship (SAR) and the Importance of Isomeric Purity

The dramatic success of Chlorantraniliprole highlights the critical nature of the substituent pattern on the aminobenzoic acid ring. The ortho positioning of the amino group relative to the carboxylic acid (or its amide derivative) is essential for the molecule to adopt the correct conformation to bind effectively to the ryanodine receptor.

  • Ortho-Aminobenzoates (Anthranilates): This configuration, as seen in Chlorantraniliprole, is the foundation for the entire class of anthranilic diamide insecticides.[8]

  • Meta- and Para-Aminobenzoates: Derivatives from meta (like 3-amino-2-methylbenzoic acid) or para aminobenzoic acids result in different molecular geometries.[9][10] While these isomers can be used to synthesize other biologically active compounds, they do not typically yield potent ryanodine receptor modulators.[11]

Research into novel insecticides often involves synthesizing a variety of analogs to probe the structure-activity relationship (SAR).[8][12][13][14] In this context, this compound is an excellent starting material for creating meta-diamide analogs. Comparing the insecticidal activity of these meta compounds against their ortho counterparts provides crucial data for computational modeling and the rational design of new, more effective pesticides.[11][12]

Conclusion

This compound and its corresponding acid are valuable intermediates in the broader field of organic synthesis.[1] While the blockbuster agrochemical Chlorantraniliprole is derived from the structural isomer 2-amino-3-methylbenzoic acid, its synthesis serves as a powerful and illustrative example of the central role the aminobenzoate scaffold plays in modern crop protection. The specific substitution pattern is paramount for bioactivity, and understanding these structure-activity relationships is key to the discovery of future agrochemicals. Intermediates like this compound remain essential tools for researchers exploring this chemical space to develop the next generation of safe and effective agricultural products.

References
  • Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Nanoencapsulation of 3-Chloropropylaminobenzoate Derivatives with Potential Insecticidal Activity - MDPI. [Link]
  • Synthesis, insecticidal activity, and structure-activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings - PubMed. [Link]
  • Ethyl 3-Amino-2-methylbenzo
  • Synthesis and quantitative structure–activity relationship (QSAR) studies of novel rosin-based diamide insecticides - RSC Publishing. [Link]
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO. [Link]
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Synthesis, insecticidal activity, structure–activity relationship (SAR) and density functional theory (DFT) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings - RSC Advances (RSC Publishing). [Link]
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
  • 3-Amino-2-methylbenzoic acid - MySkinRecipes. [Link]
  • Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed. [Link]
  • WO 2013/150545 A2 - Googleapis.com.
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Deriv
  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google P
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. [Link]
  • CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google P
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI. [Link]
  • WO2022018747A1 - Synergistic agrochemical composition comprising diamides and plant growth regulators - Google P

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catalytic condensation reactions with "Ethyl 3-Amino-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Condensation Reactions with Ethyl 3-Amino-2-methylbenzoate: Applications, Mechanisms, and Protocols

Introduction: The Versatility of a Substituted Anthranilate

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its structure, featuring a nucleophilic amino group, an ester functionality, and a sterically influenced aromatic ring, makes it a versatile building block for constructing a variety of heterocyclic scaffolds.[1][3] This guide, intended for researchers and drug development professionals, explores the application of this substrate in key catalytic condensation reactions. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative literature.

The strategic placement of the amino, methyl, and ethyl ester groups on the benzene ring allows for regioselective transformations, making it a prized synthon in medicinal chemistry. Catalytic approaches to its derivatization are paramount, offering efficiency, selectivity, and alignment with the principles of green chemistry.

Core Application I: Synthesis of Bioactive Quinazolinones

One of the most significant applications of this compound and its derivatives is the synthesis of the quinazolinone scaffold. Quinazolinones are a "privileged" pharmacophore, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The fundamental transformation involves the condensation of the anthranilate core with a one-carbon or two-carbon source, followed by an intramolecular cyclization/condensation to form the fused heterocyclic system.

Mechanistic Rationale: The Path to Cyclization

The synthesis typically proceeds through an initial acylation or condensation at the amino group, followed by a catalyst-mediated intramolecular cyclization. For instance, reaction with an acyl source (like an anhydride or acyl chloride) forms an N-acyl intermediate. The subsequent ring closure is often promoted by heat or a catalyst, leading to the elimination of water or alcohol to form the stable quinazolinone ring. Green chemistry approaches, such as using microwave irradiation, can dramatically accelerate this process and improve yields.[4]

Protocol 1: Microwave-Assisted Green Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-ones

This protocol details a tandem microwave-assisted green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones, which are themselves valuable synthones.[4] The process first involves the formation of a benzoxazinone intermediate from the corresponding anthranilic acid, followed by condensation with hydrazine.

Experimental Workflow:

cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis A 2-Methyl-3-aminobenzoic Acid + Acetic Anhydride B Microwave Irradiation (e.g., 150W, 5-10 min) A->B C 2,4-Dimethyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate) B->C D Benzoxazinone Intermediate + Hydrazine Hydrate C->D Intermediate used directly E Microwave Irradiation (e.g., 150W, 10-15 min) in Ethanol D->E F 3-Amino-2-methyl-quinazolin-4(3H)-one (Final Product) E->F

Caption: Microwave-assisted synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one.

Detailed Step-by-Step Protocol:

  • Benzoxazinone Formation:

    • To 3-amino-2-methylbenzoic acid (1.0 eq), add acetic anhydride (3.0 eq).

    • Subject the mixture to microwave irradiation (e.g., 150 W) for 5-10 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool. The intermediate benzoxazinone often crystallizes and can be used in the next step without extensive purification.

  • Quinazolinone Synthesis:

    • Suspend the crude benzoxazinone intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) to the suspension.

    • Irradiate the mixture in a microwave reactor (e.g., 150 W) for 10-15 minutes.[4]

    • After cooling, the product typically precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 3-amino-2-methyl-quinazolin-4(3H)-one.[4][5]

Data Summary: Representative Yields

Substituent on QuinazolinoneYield (%)Reference
6-Nitro85%[4]
6-Iodo63%[4]
Unsubstituted35%[4]
6,7-Dichloro75%[4]

Core Application II: Catalytic C-N Bond Formation (N-Arylation)

The amino group of this compound is a prime site for C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. These reactions are fundamental in drug discovery for assembling complex diarylamines or N-aryl heterocycles.

Mechanistic Rationale: Palladium vs. Copper
  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction typically involves a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex undergoes oxidative addition into an aryl halide (Ar-X). The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the amine, leading to a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.[6] The choice of phosphine ligand is critical for stabilizing the palladium species and promoting the reductive elimination step.[6][7]

  • Copper-Catalyzed Ullmann Condensation: The mechanism of the copper-catalyzed N-arylation is also believed to involve an oxidative addition-reductive elimination sequence, though the exact nature of the active copper species (Cu(I)/Cu(III) cycle) is a subject of ongoing research.[8][9] The reaction often requires a ligand, such as a 1,2-diamine, to stabilize the copper catalyst and facilitate the coupling.[8][9] Ethylene glycol can serve as both a solvent and a ligand.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol provides a general method for the N-arylation of this compound with an aryl bromide, adapted from standard Buchwald-Hartwig conditions.[6]

Catalytic Cycle Diagram:

Pd(0)L2 Pd(0)L₂ Pd(II)Complex Ar-Pd(II)(L₂)-X Pd(0)L2->Pd(II)Complex Oxidative Addition (Ar-X) AmineCoordination [Ar-Pd(II)(L₂)(RNH₂)]⁺X⁻ Pd(II)Complex->AmineCoordination + RNH₂ AmidoComplex Ar-Pd(II)(L₂)-NHR AmineCoordination->AmidoComplex + Base - BH⁺X⁻ AmidoComplex->Pd(0)L2 Reductive Elimination product Product: Ar-NHR AmidoComplex->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.[6]

    • Add this compound (1.2 eq) and the aryl bromide (1.0 eq).

    • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction Execution:

    • Seal the Schlenk tube and remove it from the glovebox.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Summary: Representative Catalyst Systems

Catalyst/PrecursorLigandBaseSolventTemp (°C)Reference
Pd(OAc)₂XPhosK₃PO₄Toluene100[6]
Pd₂(dba)₃RuPhosNaOtBuDioxane90[6]
Pd(dppf)Cl₂(none)K₂CO₃Dioxane/H₂O80[10]

Core Application III: Advanced C-H Activation and Functionalization

A frontier in organic synthesis is the direct functionalization of C–H bonds.[11][12] For this compound, the ester or amino group can act as a directing group, guiding a transition metal catalyst to selectively activate an ortho C-H bond. This strategy enables the construction of complex polycyclic systems in a highly atom-economical fashion.

Mechanistic Rationale: Rhodium-Catalyzed C-H Annulation

Rhodium(III) catalysts are particularly effective for C-H activation directed by N- or O-containing functional groups.[13] The catalytic cycle often begins with a concerted metalation-deprotonation (CMD) step, where the directing group coordinates to the Rh(III) center, facilitating the cleavage of a nearby C-H bond to form a five-membered rhodacycle intermediate. This intermediate can then coordinate with an alkyne, followed by migratory insertion and reductive elimination to furnish the annulated product and regenerate the active Rh(III) catalyst.[13]

Protocol 3: Proposed Rhodium(III)-Catalyzed Annulation with an Alkyne

This protocol is a representative procedure for the synthesis of a polycyclic heterocycle via C-H activation, based on established methodologies.[13]

C-H Activation Workflow:

A Substrate + [RhCpCl₂]₂ + AgSbF₆ B Generate Active [RhCp]²⁺ Catalyst A->B C Directed C-H Activation (Formation of Rhodacycle) B->C D Alkyne Coordination & Insertion C->D E Reductive Elimination D->E F Annulated Heterocyclic Product E->F

Caption: General workflow for Rh(III)-catalyzed C-H annulation.

Detailed Step-by-Step Protocol:

  • Catalyst Activation & Reaction Setup:

    • In a sealed tube, combine this compound (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

    • Add the alkyne coupling partner (e.g., diphenylacetylene, 1.2 eq).

    • Add a suitable solvent, such as dichloroethane (DCE) or tert-amyl alcohol.

  • Reaction Execution:

    • Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. The silver salt acts as a halide scavenger to generate the active cationic rhodium catalyst.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with dichloromethane.

    • Filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

References

  • ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate.
  • ResearchGate. Synthesis of 3‐amino‐2‐ethylquinazolin‐4(3H)‐one (3).
  • MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
  • ResearchGate. Studies of C–H Activation and Functionalization: Combined Computational and Experimental Efforts to Elucidate Mechanisms, Principles, and Catalysts.
  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h).
  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • SciELO. A Catalysis Guide Focusing on C–H Activation Processes.
  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][15]diazepin-2-ylamino)benzoate.
  • ResearchGate. Synthesis of intermediate 3-amino-2-methyl quinozolin-4(3H)-one.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Royal Society of Chemistry. Copper-catalyzed sequential N-arylation of C-amino-NH-azoles.
  • eScholarship.org. Development of New Gold(I) Catalysts for Enantioselective Organic Transformations.
  • MIT Open Access Articles. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • National Institutes of Health. Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C bond Formation via a Bimolecular Reductive Elimination.
  • National Institutes of Health. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • National Institutes of Health. Mechanistic Studies on the Copper-Catalyzed N-arylation of Amides.
  • National Institutes of Health. Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies.
  • Scientia Iranica. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium.
  • ResearchGate. A Gold Catalyst for Carbene-Transfer Reactions from Ethyl Diazoacetate | Request PDF.
  • Organic Chemistry Portal. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles.
  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • ResearchGate. Rhodium catalyzed direct C3-ethoxycarbonylmethylation of imidazo[1,2-a]pyridines with ethyl diazoacetate | Request PDF.
  • ResearchGate. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF.
  • Princeton University. Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts.
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  • Google Patents. Method for preparing 3-amino-2-methyl benzoic acid.
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  • PubMed Central. Recent advances in the gold-catalyzed additions to C–C multiple bonds.
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. | Request PDF.
  • DSpace@MIT. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
  • ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a.

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Application Notes and Protocols for the N-alkylation of Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Anthranilates

Ethyl 3-amino-2-methylbenzoate is a substituted anthranilate ester, a class of molecules that serves as a foundational scaffold in medicinal chemistry and materials science. The primary amino group on this molecule is a versatile handle for chemical modification. N-alkylation of this amine introduces substituents that can profoundly modulate the molecule's steric and electronic properties. This modification is a critical step in the synthesis of numerous high-value compounds, including pharmaceuticals, agrochemicals, and functional materials.[1] For instance, N-substituted anthranilic acid derivatives are key intermediates in the synthesis of biologically active heterocycles like 3-hydroxyquinolin-4(1H)-ones.[2][3]

However, the N-alkylation of anilines, particularly sterically hindered ones like this compound, is not without its challenges. The primary objectives are to achieve selective mono-alkylation while avoiding the common side reaction of di-alkylation, and to ensure high yields with substrates that may be deactivated by the ortho-methyl group.[4]

This guide provides a detailed exploration of robust and field-proven protocols for the N-alkylation of this compound. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale for procedural choices, empowering researchers to adapt and troubleshoot these methods effectively.

Overview of Synthetic Strategies

Two primary, highly effective strategies for the N-alkylation of this compound are direct alkylation via nucleophilic substitution and reductive amination. Each method offers distinct advantages and is suited for different synthetic goals.

  • Direct Alkylation with Alkyl Halides : This is a classical and straightforward SN2 reaction where the amine nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide.[4] While fundamentally simple, its main drawback is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[4][5] Careful control of stoichiometry and reaction conditions is paramount.

  • Reductive Amination : This one-pot, two-step method provides excellent selectivity for mono-alkylation and is often the preferred route.[1] The amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced by a mild hydride-based reducing agent present in the reaction mixture. This method has a broad substrate scope and generally produces cleaner reactions.[2][3]

The following sections provide detailed, validated protocols for each of these transformative methods.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the direct alkylation of this compound using an alkyl halide in the presence of a mild base. This method is a workhorse for C-N bond formation via nucleophilic substitution.[1]

Principle and Mechanistic Insight

The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[4] A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to prevent competition with the desired reaction. The reactivity of the alkyl halide follows the order I > Br > Cl; therefore, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with less reactive alkyl chlorides or bromides by generating the more reactive alkyl iodide in situ via the Finkelstein reaction.[7]

Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Alkyl halide (e.g., 1-bromobutane, 1.1–1.3 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv.)

  • Sodium Iodide (NaI), optional (0.1 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, nitrogen/argon inlet

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous DMF (approx. 5-10 mL per mmol of amine).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 equiv.) and, if using an alkyl chloride or bromide, sodium iodide (0.1 equiv.). Stir the suspension for 10 minutes at room temperature.

  • Alkylating Agent: Add the alkyl halide (1.1–1.3 equiv.) dropwise to the stirred suspension. A slight excess of the alkylating agent is used to drive the reaction to completion, but a large excess should be avoided to minimize di-alkylation.

  • Reaction: Heat the reaction mixture to 60–80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide. For highly reactive halides like benzyl bromide, room temperature may suffice.[7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water (3-4 times the volume of DMF).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-alkylated product.

Expert Insights & Troubleshooting
  • Why Anhydrous Conditions? Water can interfere with the reaction and reduce yields. Ensure all glassware is oven-dried and use anhydrous solvents.

  • The Di-alkylation Problem: The primary challenge of this method is the formation of the N,N-dialkylated product. To minimize this, use a modest excess of the alkyl halide (≤1.3 equivalents) and monitor the reaction closely, stopping it once the starting material is consumed.

  • Slow Reaction: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO. If using an alkyl bromide or chloride, adding a full equivalent of NaI can significantly accelerate the reaction.[7]

Protocol 2: Reductive Amination with Aldehydes

This protocol offers a highly selective and efficient route to mono-N-alkylated products, making it a superior choice for many applications.[2][3] It is a one-pot procedure that avoids the over-alkylation issues common in direct alkylation.[1]

Principle and Mechanistic Insight

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a protonated iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic iminium carbon to yield the final secondary amine. STAB is particularly effective because it is non-basic, moisture-tolerant, and selectively reduces the iminium ion in the presence of the unreacted aldehyde.

Visualizing the Reductive Amination Mechanism

G Amine Ethyl 3-Amino- 2-methylbenzoate (R-NH₂) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R'-CHO) Iminium Iminium Ion [R-N⁺H=CHR'] Hemiaminal->Iminium - H₂O (Dehydration) Product N-Alkylated Product (R-NH-CH₂R') Iminium->Product + [H⁻] from STAB (Reduction) STAB NaBH(OAc)₃ (Hydride Source) STAB->Iminium delivers H⁻

Caption: Mechanism of Reductive Amination.

Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Aldehyde (e.g., butyraldehyde, 1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (optional, catalytic, 1-5 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the aldehyde (1.1 equiv.), and anhydrous DCE (approx. 10 mL per mmol of amine). If the amine salt is used, a preliminary neutralization step with a base like triethylamine is required.

  • Imine Formation (Optional Pre-mixing): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed and the product is formed (typically 4–16 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure mono-alkylated product.

Expert Insights & Troubleshooting
  • Choice of Reducing Agent: STAB is preferred for its mildness and selectivity. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it can also reduce the aldehyde starting material and requires protic solvents like methanol.

  • Incomplete Reaction: If the reaction stalls, it may be due to incomplete imine formation. Adding a small amount of acetic acid or using molecular sieves to remove the water byproduct can drive the equilibrium towards the imine.

  • Aldehyde Quality: Ensure the aldehyde used is of high purity, as impurities can lead to side reactions. It is often best to use freshly distilled or newly purchased aldehydes.

Comparative Summary of N-Alkylation Protocols

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Selectivity Low to moderate; risk of di-alkylation.[4]Excellent for mono-alkylation.[1]
Substrate Scope Good for primary/secondary alkyl halides.Broad; works with most aldehydes and ketones.
Key Reagents Alkyl Halide, K₂CO₃, DMFAldehyde, NaBH(OAc)₃, DCE
Reaction Conditions Room temp. to 80 °C, 8-24 hRoom temp., 4-16 h
Common Byproducts Di-alkylated amine, quaternary salts.[5]Minimal, if any.
Advantages Simple reagents, straightforward setup.High selectivity, clean reactions, mild conditions.
Disadvantages Poor selectivity, potential for harsh conditions.Requires a stoichiometric, specialized reducing agent.

General Workflow Visualization

The following diagram illustrates the strategic choice between the two primary N-alkylation pathways.

G start This compound protocol1 Protocol 1: Direct Alkylation start->protocol1 protocol2 Protocol 2: Reductive Amination start->protocol2 product N-Alkylated Product protocol1->product side_product Di-alkylation Byproduct protocol1->side_product potential issue protocol2->product reagents1 Alkyl Halide (R-X) K₂CO₃, DMF reagents1->protocol1 reagents2 Aldehyde (R'-CHO) NaBH(OAc)₃, DCE reagents2->protocol2

Caption: Strategic pathways for N-alkylation.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Solvents: DMF is a reproductive toxin and should be handled with extreme care. DCE is a suspected carcinogen. Avoid inhalation and skin contact.

  • Reagents: Alkyl halides can be corrosive, lachrymatory, and toxic. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with strong acids or water; quench reactions carefully.

Conclusion

The N-alkylation of this compound is a pivotal transformation for accessing a wide array of valuable molecules. For general purposes where high selectivity for mono-alkylation is critical, Reductive Amination (Protocol 2) is the superior and recommended method due to its mild conditions and clean reaction profile.[1][2] Direct Alkylation (Protocol 1) remains a viable, albeit less selective, alternative that can be effective when optimized, particularly for reactive alkylating agents where di-alkylation can be controlled.[7] The choice of protocol should be guided by the specific substrate, desired purity, and the scale of the synthesis.

References

  • Haiduc, A. G., et al. (2018). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Farmacia, 66(5), 784-791.
  • Kaválek, R., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9481–9494. [Link]
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from University of Calgary Chemistry LibreTexts. [Link]
  • Kaválek, R., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Publishing. [Link]
  • NCERT. (n.d.). Amines. Retrieved from National Council of Educational Research and Training website. [Link]
  • Wikipedia. (n.d.). Amine alkylation.
  • Google Patents. (n.d.). US2541655A - Alkylation of aromatic amines.

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The Versatile Role of Ethyl 3-Amino-2-methylbenzoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Anthranilate

In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. Ethyl 3-amino-2-methylbenzoate, a substituted anthranilate ester, represents a highly versatile and strategically important building block in this endeavor. Its unique substitution pattern—an amine and a methyl group ortho to each other, with an adjacent ester functionality—provides a rich platform for a variety of cyclization strategies, leading to a diverse array of privileged heterocyclic cores. These structures, including quinolones, acridones, and benzodiazepines, are prevalent in a multitude of biologically active compounds and functional materials.

This technical guide offers an in-depth exploration of key cyclization reactions involving this compound. Beyond a mere recitation of procedural steps, this document aims to provide a deeper understanding of the underlying chemical principles, the rationale behind methodological choices, and practical insights to empower researchers in their synthetic efforts. The protocols described herein are designed to be robust and adaptable, serving as a valuable resource for professionals in drug development and chemical research.

I. Synthesis of Quinolone Scaffolds via Friedländer Annulation

The quinolone and 4-quinolone motifs are central to a wide range of antibacterial agents, as well as compounds with anticancer and anti-inflammatory properties. The Friedländer synthesis is a classic and powerful method for constructing the quinoline ring system, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] By adapting this methodology, this compound can be effectively utilized to generate substituted 4-quinolones.

Mechanistic Insight

The reaction proceeds through an initial aldol-type condensation between the enolate of a ketone (e.g., acetone) and the ester carbonyl of this compound is not the classical pathway. A more plausible adaptation involves the reaction of the amine with a β-dicarbonyl compound, such as ethyl acetoacetate. The reaction is initiated by the nucleophilic attack of the amino group on one of the carbonyls of the β-dicarbonyl compound, forming an enamine intermediate. This is followed by an intramolecular cyclization via the attack of the aromatic ring onto the remaining carbonyl group, and subsequent dehydration to yield the quinolone ring system. The choice of an acid or base catalyst is crucial in promoting the key steps of this transformation.[1][3]

Diagram 1: Proposed Friedländer-type Synthesis of a 4-Quinolone Derivative

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_product Product This compound This compound Enamine_Formation Enamine Formation (Acid or Base Catalyzed) This compound->Enamine_Formation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Enamine_Formation Intramolecular_Cyclization Intramolecular Cyclization Enamine_Formation->Intramolecular_Cyclization Intermediate Dehydration Dehydration & Tautomerization Intramolecular_Cyclization->Dehydration Quinolone_Product Substituted 4-Quinolone Dehydration->Quinolone_Product

Caption: Workflow for the synthesis of a 4-quinolone derivative.

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate

This protocol describes the acid-catalyzed cyclization of this compound with diethyl malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound and diethyl malonate.

  • Cyclization: Add polyphosphoric acid (or Dowtherm A) to the mixture (approximately 10 times the weight of the amine). Heat the reaction mixture to 240-250 °C with vigorous stirring for 2-3 hours. The high temperature is necessary to drive the cyclization and dehydration steps.

  • Work-up: Carefully pour the hot reaction mixture into a beaker of ice-water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the desired 4-hydroxyquinolone derivative.

Expert Insights:

  • Choice of Cyclizing Agent: Diethyl malonate is chosen for its two ester groups which can participate in the cyclization, leading to a 4-hydroxy-3-carboxyethyl quinolone derivative.

  • Reaction Medium: High-boiling solvents like Dowtherm A or dehydrating agents like PPA are used to achieve the high temperatures required for this condensation and to facilitate the removal of water, which drives the reaction to completion.

  • Safety: This reaction should be performed in a well-ventilated fume hood due to the high temperatures and the use of PPA.

II. Acridone Synthesis via Ullmann Condensation and Cyclization

Acridone alkaloids are a class of natural products known for their diverse biological activities, including antitumor and antiviral properties.[4] The synthesis of the acridone core can be achieved from this compound through a two-step process involving an initial Ullmann condensation with a 2-halobenzoic acid, followed by an intramolecular cyclization.

Mechanistic Considerations

The first step is a copper-catalyzed Ullmann condensation, which forms a C-N bond between the amino group of this compound and the 2-halobenzoic acid.[5] This reaction typically requires a copper catalyst (e.g., copper powder or Cu(I) salts), a base, and a high-boiling polar solvent. The subsequent step is an intramolecular Friedel-Crafts acylation. The carboxylic acid of the N-phenylanthranilic acid intermediate is activated (e.g., with polyphosphoric acid or Eaton's reagent) and cyclizes onto the adjacent aromatic ring to form the tricyclic acridone core.

Diagram 2: Two-Step Synthesis of an Acridone Derivative

G cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Intramolecular Cyclization Reactants_Ullmann This compound + 2-Chlorobenzoic Acid Ullmann_Condensation Cu-Catalyzed C-N Coupling Reactants_Ullmann->Ullmann_Condensation Intermediate N-Phenylanthranilic Acid Intermediate Ullmann_Condensation->Intermediate Cyclization Intramolecular Friedel-Crafts Acylation Intermediate->Cyclization Acridone_Product Substituted Acridone Cyclization->Acridone_Product

Caption: Pathway for acridone synthesis from this compound.

Protocol 2: Synthesis of a Substituted Acridone

Step A: Ullmann Condensation

Materials:

  • This compound (1.0 eq)

  • 2-Chlorobenzoic acid (1.1 eq)

  • Copper powder (0.2 eq)

  • Anhydrous potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, 2-chlorobenzoic acid, copper powder, and anhydrous potassium carbonate.

  • Reaction: Add anhydrous DMF and heat the mixture to reflux (around 150 °C) for 8-12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water. Acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the N-phenylanthranilic acid intermediate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude intermediate can be used in the next step without further purification.

Step B: Intramolecular Cyclization

Materials:

  • N-phenylanthranilic acid intermediate from Step A

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: Place the dried intermediate in a round-bottom flask and add PPA (approximately 10 times the weight of the intermediate).

  • Cyclization: Heat the mixture to 120-140 °C with stirring for 2-4 hours. The reaction mixture will become viscous.

  • Work-up: Cool the reaction to about 80 °C and carefully pour it onto crushed ice.

  • Isolation and Purification: The precipitated acridone product is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then dried. Further purification can be achieved by recrystallization or column chromatography.

III. Synthesis of Benzodiazepine Scaffolds

1,4-Benzodiazepines are a well-known class of psychoactive drugs and are also explored for other therapeutic applications. This compound can serve as a precursor for the synthesis of benzodiazepine derivatives through a multi-step sequence. A common approach involves the initial acylation of the amino group, followed by the introduction of a second amino functionality and subsequent cyclization.

Protocol 3: Synthesis of a 1,4-Benzodiazepin-5-one Derivative

This protocol is an adaptation based on the synthesis of related benzodiazepine structures.[6][7]

Step A: N-Acylation

  • React this compound with a 2-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane at room temperature.

  • After the reaction is complete, perform an aqueous work-up to isolate the N-(2-nitrobenzoyl) intermediate.

Step B: Reduction of the Nitro Group

  • The nitro group of the intermediate from Step A can be reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) in ethanol or methanol, or by using a reducing agent like SnCl₂ in ethyl acetate.[6]

  • Purify the resulting amino compound by column chromatography.

Step C: Intramolecular Cyclization

  • The diamino intermediate is then cyclized to form the benzodiazepine ring. This can be achieved by heating the compound in a high-boiling solvent like DMF, often in the presence of a Lewis acid catalyst such as FeCl₃.[6]

  • The product can be isolated and purified by extraction and chromatography.

Table 1: Summary of Cyclization Reactions and Conditions

Heterocyclic ProductKey ReactionStarting MaterialsCatalyst/ReagentTypical Conditions
4-QuinoloneFriedländer AnnulationThis compound, Diethyl malonatePolyphosphoric Acid240-250 °C, 2-3 h
AcridoneUllmann Condensation & Intramolecular CyclizationThis compound, 2-Chlorobenzoic AcidCu powder, K₂CO₃; then PPAReflux in DMF; then 120-140 °C
1,4-BenzodiazepineMulti-step SynthesisThis compound, 2-Nitrobenzoyl chlorideH₂/Pd-C; then FeCl₃Sequential reactions with purification of intermediates

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of important heterocyclic systems. The strategic placement of its functional groups allows for the application of classic named reactions, such as the Friedländer synthesis and Ullmann condensation, to construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this compound and to facilitate the development of novel molecules with potential applications in medicine and materials science. As with all chemical syntheses, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.

References

  • Wikipedia. (2023). Friedländer synthesis.
  • Wikipedia. (2023). Camps quinoline synthesis.
  • ResearchGate. (2021). The Friedländer Synthesis of Quinolines.
  • Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][9]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.
  • ResearchGate. (2022). Friedländer Quinoline Synthesis.
  • Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][9]diazepin-2-ylamino)benzoate. MDPI.
  • Semantic Scholar. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • ResearchGate. (2020). CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides.
  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.
  • Singh, P., & Kumar, V. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry, 86(17), 11847–11857.
  • ResearchGate. (2021). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE OF 2-AMINO-6-NITROBENZOTHIAZOLE.
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  • PubMed. (2012). Pd-catalyzed tandem cyclization of ethyl glyoxalate and amines: rapid assembly of highly substituted cyclic dehydro-α-amino acid derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (2021). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones.
  • National Center for Biotechnology Information. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles.
  • PubChem. (n.d.). This compound.
  • LOCKSS. (1997). 3-AMINO-2(1H)-QUINOLONES BY CYCLIZATION OF N-ACYLATED ANTHRANILIC ACID DERIVATIVES.
  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • ResearchGate. (2012). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • ResearchGate. (2015). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • ResearchGate. (2023). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles.

Sources

The Strategic Role of Ethyl 3-Amino-2-methylbenzoate in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for N-Arylanthranilic Acid NSAIDs

In the landscape of medicinal chemistry, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a continuous endeavor. Within this pursuit, the N-arylanthranilic acid scaffold has emerged as a privileged structure, forming the core of several clinically significant NSAIDs. Ethyl 3-Amino-2-methylbenzoate is a key starting material for the synthesis of a specific subset of these compounds, offering a strategic entry point for the development of new chemical entities with potential anti-inflammatory activity. Its inherent structural features—a reactive amine for N-arylation and an ester group that can be readily hydrolyzed to the active carboxylic acid—make it a valuable synthon for drug discovery programs.

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[1][2] By blocking COX-1 and/or COX-2, these drugs reduce pain, inflammation, and fever.[3][4] The N-arylanthranilic acid class of NSAIDs, including well-known drugs like mefenamic acid and meclofenamic acid, function through this pathway.[1] The strategic placement of substituents on both the anthranilic acid and the N-aryl ring allows for the fine-tuning of the molecule's inhibitory potency and selectivity towards the COX isoenzymes, thereby influencing its therapeutic and side-effect profile.[1]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a novel N-arylanthranilic acid derivative with potential anti-inflammatory properties. We will delve into the synthetic strategy, provide detailed experimental protocols for its synthesis and subsequent hydrolysis, and discuss the underlying chemical principles.

Synthetic Strategy: The Ullmann Condensation Pathway

The cornerstone of the synthetic approach is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[5] This powerful transformation enables the formation of a C-N bond between an amine and an aryl halide, a crucial step in constructing the N-arylanthranilic acid backbone. In this guide, we will focus on the synthesis of N-(2-chlorophenyl)-3-methylanthranilic acid as a representative example of a potential anti-inflammatory agent derived from this compound.

The overall synthetic workflow can be visualized as a two-step process:

Synthesis_Workflow A This compound C Ullmann Condensation (Cu Catalyst, Base) A->C B 1,2-Dichlorobenzene B->C D Ethyl N-(2-chlorophenyl)-3-methylanthranilate (Intermediate Ester) C->D Step 1 E Alkaline Hydrolysis D->E F N-(2-chlorophenyl)-3-methylanthranilic Acid (Final Product) E->F Step 2

Figure 1: General synthetic workflow for the preparation of N-(2-chlorophenyl)-3-methylanthranilic acid.

Step 1: Ullmann Condensation. This key step involves the copper-catalyzed coupling of this compound with 1,2-dichlorobenzene. The choice of catalyst, ligand, base, solvent, and temperature is critical for achieving a high yield and minimizing side reactions. Modern Ullmann-type reactions often employ soluble copper(I) salts in combination with a chelating ligand to facilitate the reaction under milder conditions than the classical high-temperature approach.

Step 2: Alkaline Hydrolysis. The resulting intermediate ester, Ethyl N-(2-chlorophenyl)-3-methylanthranilate, is then hydrolyzed to the corresponding carboxylic acid, which is the active form of the NSAID. This is typically achieved by heating the ester in the presence of a strong base, such as sodium or potassium hydroxide, in a suitable solvent system.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl N-(2-chlorophenyl)-3-methylanthranilate (Intermediate Ester)

This protocol details the copper-catalyzed N-arylation of this compound with 1,2-dichlorobenzene.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound57414-85-4179.22 g/mol 10 mmol, 1.79 g
1,2-Dichlorobenzene95-50-1147.00 g/mol 12 mmol, 1.76 g (1.35 mL)
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 1 mmol, 0.19 g
L-Proline147-85-3115.13 g/mol 2 mmol, 0.23 g
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 20 mmol, 2.76 g
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol 20 mL
Ethyl Acetate141-78-688.11 g/mol For extraction
Brine (saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying
Silica Gel (for column chromatography)--As needed
Hexane/Ethyl Acetate mixture--For elution

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 10 mmol), 1,2-dichlorobenzene (1.76 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), L-proline (0.23 g, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 100:0 to 90:10) to afford Ethyl N-(2-chlorophenyl)-3-methylanthranilate as a viscous oil or low-melting solid.

Expected Yield and Characterization:

  • Yield: 65-75%

  • Appearance: Yellowish oil

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.3 (br s, 1H, NH), 7.9-7.0 (m, 7H, Ar-H), 4.3 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.4 (s, 3H, Ar-CH₃), 1.4 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 148.2, 140.1, 132.5, 130.8, 129.5, 128.0, 127.5, 124.3, 122.1, 118.9, 115.6, 60.9, 17.8, 14.3.

Protocol 2: Synthesis of N-(2-chlorophenyl)-3-methylanthranilic Acid (Final Product)

This protocol describes the hydrolysis of the intermediate ester to the final carboxylic acid.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Ethyl N-(2-chlorophenyl)-3-methylanthranilate-289.75 g/mol 5 mmol, 1.45 g
Ethanol64-17-546.07 g/mol 20 mL
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 15 mmol, 0.60 g
Water7732-18-518.02 g/mol 10 mL
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol For acidification
Diethyl Ether60-29-774.12 g/mol For extraction

Procedure:

  • Dissolve Ethyl N-(2-chlorophenyl)-3-methylanthranilate (1.45 g, 5 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (0.60 g, 15 mmol) in 10 mL of water.

  • Add the aqueous sodium hydroxide solution to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2-chlorophenyl)-3-methylanthranilic acid.

  • The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 178-180 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.1 (br s, 1H, COOH), 9.5 (s, 1H, NH), 7.8-7.0 (m, 7H, Ar-H), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.8, 147.9, 139.8, 133.0, 131.2, 129.8, 128.3, 127.9, 125.0, 122.5, 119.3, 116.0, 17.5.

Mechanism and Causality in Experimental Choices

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst A [L-Cu(I)-NH₂R]⁺ Complex CuI->A Coordination Amine R-NH₂ (this compound) Amine->A Base Base (K₂CO₃) B [L-Cu(I)-NHR] Amidate Base->B Ligand Ligand (L-Proline) Ligand->A ArylHalide Ar-X (1,2-Dichlorobenzene) C [L-Cu(III)(NHR)(Ar)(X)] Intermediate ArylHalide->C Product R-NH-Ar (Intermediate Ester) Product->CuI A->B Deprotonation B->C Oxidative Addition C->Product Reductive Elimination

Figure 2: Postulated mechanism for the copper-catalyzed N-arylation (Ullmann Condensation).

Choice of Catalyst and Ligand: Copper(I) iodide is a commonly used and relatively inexpensive copper source for Ullmann reactions. The addition of a ligand, in this case, the readily available amino acid L-proline, is crucial. L-proline acts as a bidentate ligand, chelating to the copper center. This chelation increases the solubility of the copper species and stabilizes the catalytically active complex, thereby facilitating the oxidative addition of the aryl halide and subsequent reductive elimination, often allowing the reaction to proceed at lower temperatures.

Choice of Base and Solvent: Anhydrous potassium carbonate is employed as the base to deprotonate the amine, generating the more nucleophilic amide species required for the catalytic cycle. A high-boiling polar aprotic solvent like DMSO is chosen to ensure the solubility of the reactants and the inorganic base at the elevated reaction temperature.

Reaction Temperature: The reaction is conducted at 120 °C to provide sufficient thermal energy to overcome the activation barrier for the oxidative addition of the relatively unreactive aryl chloride. While aryl iodides and bromides are more reactive, the use of a chloride substrate necessitates more forcing conditions.

Hydrolysis Conditions: Alkaline hydrolysis is preferred over acidic conditions to avoid potential side reactions and degradation of the product. The use of a sodium hydroxide solution in an ethanol/water co-solvent system ensures the miscibility of the ester and the aqueous base, promoting efficient hydrolysis. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of novel N-arylanthranilic acid derivatives. The Ullmann condensation, followed by ester hydrolysis, provides a reliable and modular route to access a diverse range of potential anti-inflammatory agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery to explore this promising chemical space in their search for the next generation of NSAIDs.

References

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. [Link]
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
  • Process for the production of new anthranilic acids and their salts.
  • Newer N-substituted anthranilic acid derivatives as potent anti-inflamm
  • N-arylanthranilic acid derivatives with anti-inflammatory activity.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]
  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Reactions of Ethyl 3-Amino-2-methylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of Ethyl 3-Amino-2-methylbenzoate and its halogenated analogs. This document is designed to equip researchers, particularly those in medicinal chemistry and process development, with both the theoretical understanding and practical protocols necessary to leverage these powerful synthetic transformations.

Introduction: The Strategic Importance of the Anthranilate Scaffold

This compound is a valuable substituted anthranilate building block in organic synthesis. The presence of three distinct functional handles—the amine, the ester, and the aromatic ring—offers a versatile platform for molecular elaboration. Palladium-catalyzed cross-coupling reactions are paramount for derivatizing this scaffold, enabling the formation of C-N and C-C bonds that are fundamental to the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1] The strategic positioning of the amino and methyl groups introduces steric and electronic factors that necessitate careful optimization of reaction conditions. This guide will detail protocols for N-arylation via the Buchwald-Hartwig amination, and for C-C bond formation through Suzuki-Miyaura, Heck, and Sonogashira couplings of the corresponding aryl halide derivatives.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of C-N bonds between amines and aryl halides.[2] This reaction is particularly useful for synthesizing N-aryl anthranilates, which are precursors to a variety of heterocyclic compounds and biologically active molecules.

Scientific Rationale and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process.[2][3] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the active Pd(0) catalyst.[4] The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst, while the base plays a crucial role in the deprotonation step.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Pd(II) Complex L2Pd(Ar)(X) Oxidative\nAddition->Pd(II) Complex Pd-Amido Complex L2Pd(Ar)(NR2) Pd(II) Complex->Pd-Amido Complex  + R2NH - HX Amine R2NH (this compound) Amine->Pd(II) Complex Base Base Base->Pd(II) Complex Reductive\nElimination Reductive Elimination Pd-Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive\nElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

This protocol is a general guideline for the N-arylation of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneThis compoundPd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene1101285-95
1-Bromo-4-methoxybenzeneThis compoundPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1001880-90
2-ChloropyridineThis compoundPd-G3-Xantphos (2)-DBU (2.0)MeCN/Toluene140175-85[5]

Part 2: C-C Bond Formation via Cross-Coupling of Halogenated Ethyl 2-methylbenzoate Derivatives

For Suzuki-Miyaura, Heck, and Sonogashira reactions, a halogenated derivative of the title compound is required. Ethyl 3-bromo-2-methylbenzoate is a suitable starting material for these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[6]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to furnish the biaryl product.[7]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ethyl 3-bromo-2-methylbenzoate Ar-Br->Oxidative\nAddition Pd(II) Complex L2Pd(Ar)(Br) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Boronic Acid R-B(OH)2 Boronic Acid->Transmetalation Base Base Base->Transmetalation Pd-Aryl-R Complex L2Pd(Ar)(R) Transmetalation->Pd-Aryl-R Complex Reductive\nElimination Reductive Elimination Pd-Aryl-R Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive\nElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This protocol is adapted from procedures for sterically hindered aryl bromides.[6]

Materials:

  • Ethyl 3-bromo-2-methylbenzoate

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water (4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add Ethyl 3-bromo-2-methylbenzoate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₂CO₃ (3.0 equivalents).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction to 80 °C and stir for 8-12 hours under an argon atmosphere.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Buchwald-Hartwig amination.

B. Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8]

The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. A base is used to regenerate the Pd(0) catalyst.[9]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ethyl 3-bromo-2-methylbenzoate Ar-Br->Oxidative\nAddition Pd(II) Complex L2Pd(Ar)(Br) Oxidative\nAddition->Pd(II) Complex Migratory\nInsertion Migratory Insertion Pd(II) Complex->Migratory\nInsertion Alkene R-CH=CH2 Alkene->Migratory\nInsertion Pd-Alkyl Complex L2Pd(CH(R)CH2Ar)(Br) Migratory\nInsertion->Pd-Alkyl Complex Beta-Hydride\nElimination Beta-Hydride Elimination Pd-Alkyl Complex->Beta-Hydride\nElimination Product Ar-CH=CHR Beta-Hydride\nElimination->Product HPd(Br)L2 HPd(Br)L2 Beta-Hydride\nElimination->HPd(Br)L2 HPd(Br)L2->Pd(0)L2 + Base - HB-Base+ Base Base Base->HPd(Br)L2

Caption: Catalytic cycle of the Heck reaction.

This microwave-assisted protocol is adapted from green chemistry approaches.[10][11]

Materials:

  • Ethyl 3-bromo-2-methylbenzoate

  • Alkene (e.g., ethyl acrylate)

  • Pd EnCat® 40

  • Tetraethylammonium chloride (Et₄NCl)

  • Sodium acetate (NaOAc)

  • Ethanol

Procedure:

  • Reaction Setup: In a microwave vial, add Ethyl 3-bromo-2-methylbenzoate (1.0 equivalent), Et₄NCl (3.0 equivalents), NaOAc (2.5 equivalents), and Pd EnCat® 40 (0.8 mol%).

  • Reagent Addition: Add ethanol and the alkene (1.0 equivalent).

  • Reaction: Seal the vial and heat in a microwave reactor to 140 °C for 30 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the product using standard extraction and chromatographic techniques.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and typically employs both palladium and copper catalysts.[12]

This reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl alkyne product.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ethyl 3-bromo-2-methylbenzoate Ar-Br->Oxidative\nAddition Pd(II) Complex L2Pd(Ar)(Br) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd-Alkynyl Complex L2Pd(Ar)(C≡CR) Transmetalation->Pd-Alkynyl Complex Reductive\nElimination Reductive Elimination Pd-Alkynyl Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-C≡CR Reductive\nElimination->Product Cu(I)X Cu(I)X Copper Acetylide Cu-C≡CR Cu(I)X->Copper Acetylide + Alkyne, Base - HB-Base+, -X- Alkyne R-C≡CH Alkyne->Cu(I)X Base Base Base->Cu(I)X Copper Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling.

This is a general protocol for Sonogashira coupling.[14]

Materials:

  • Ethyl 3-bromo-2-methylbenzoate

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Ethyl 3-bromo-2-methylbenzoate (1.0 equivalent), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous toluene, TEA (3.0 equivalents), and the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Buchwald-Hartwig amination, with an additional wash with aqueous ammonium chloride to remove copper salts.

Applications in Drug Discovery and Materials Science

The products derived from these palladium-catalyzed reactions are of significant interest to drug development professionals. N-aryl anthranilates are key intermediates in the synthesis of benzodiazepines, quinazolinones, and other heterocyclic systems with diverse pharmacological activities.[15] Biaryl and vinyl-substituted anthranilates can serve as scaffolds for novel anti-inflammatory, anti-cancer, and anti-viral agents. The alkynyl derivatives are valuable precursors for further transformations and can be found in various bioactive natural products and functional materials.

Conclusion

This guide provides a detailed framework for the application of palladium-catalyzed cross-coupling reactions to this compound and its bromo-derivative. The provided protocols, grounded in established chemical principles, offer a solid starting point for the synthesis of a wide array of complex organic molecules. As with any chemical transformation, careful optimization of the reaction parameters is crucial to achieve the desired outcomes.

References

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
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  • Organic Syntheses. (2020).
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  • National Center for Biotechnology Information. (2016). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes With Aryl- And Heteroaryl Halides. [Link]
  • Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
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  • National Center for Biotechnology Information. (n.d.).
  • Massachusetts Institute of Technology. (2012).
  • Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][16]diazepin-2-ylamino)
  • ResearchGate. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][16]diazepin-2-ylamino)
  • ResearchGate. (2005). Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)

Sources

Application Note and Experimental Protocol for the Synthesis of Ethyl 4-Hydroxy-8-methylquinoline-7-carboxylate via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, stands as a cornerstone of quinoline synthesis due to its efficiency and versatility.[1] This application note provides a detailed experimental protocol for the synthesis of a substituted quinoline, Ethyl 4-Hydroxy-8-methylquinoline-7-carboxylate, utilizing Ethyl 3-Amino-2-methylbenzoate and ethyl acetoacetate as key starting materials. This protocol employs p-toluenesulfonic acid as an effective and readily available acid catalyst.[2][3]

The rationale for selecting the Friedländer synthesis lies in its convergent nature, allowing for the direct construction of the quinoline core from two readily accessible fragments. This compound serves as the 2-aminoaryl carbonyl precursor (in its ester form), while ethyl acetoacetate provides the requisite α-methylene and carbonyl functionalities for the cyclization. The acid catalyst, p-toluenesulfonic acid, facilitates both the initial condensation and the subsequent dehydrative cyclization.[2]

Reaction Scheme

Figure 1: General reaction scheme for the Friedländer synthesis of Ethyl 4-Hydroxy-8-methylquinoline-7-carboxylate.

Materials and Apparatus

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Ethyl acetoacetateReagent GradeCommercially Available
p-Toluenesulfonic acid monohydrate (p-TSA)≥98.5%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Saturated sodium bicarbonate solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfateReagent GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Apparatus:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is based on a generalized procedure for p-toluenesulfonic acid-catalyzed Friedländer annulation.[2]

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 179.22 mg).

  • Add ethyl acetoacetate (1.2 mmol, 156.19 mg, 0.15 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg, 10 mol%).

  • Add 10 mL of toluene as the solvent.

  • Attach a reflux condenser to the flask.

2. Reaction Execution:

  • Place the flask in an oil bath on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting material (this compound) is no longer visible on the TLC plate. The expected reaction time is several hours.

3. Work-up Procedure:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 50 mL of ethyl acetate.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid.

    • 50 mL of water.

    • 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel.

    • Slurry pack the column with silica gel in hexane.

    • Load the crude product onto the column (dry loading is recommended for solids).

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product, as indicated by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-Hydroxy-8-methylquinoline-7-carboxylate as a solid.

5. Characterization:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Determine the melting point of the purified product.

  • ¹H NMR and ¹³C NMR Spectroscopy: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the NMR spectra to confirm the structure.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.

Safety Precautions

  • This compound: Causes skin and serious eye irritation.[4]

  • Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation.[5]

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Mechanism of the Friedländer Annulation

The acid-catalyzed Friedländer synthesis proceeds through a series of well-established steps:[6]

  • Enolization: The acid catalyst promotes the enolization of ethyl acetoacetate.

  • Aldol-type Condensation: The enol of ethyl acetoacetate attacks the protonated carbonyl group of the ester in this compound.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated intermediate.

  • Intramolecular Michael Addition: The amino group of the aminobenzoate moiety undergoes an intramolecular conjugate addition to the α,β-unsaturated system.

  • Tautomerization and Aromatization: Tautomerization of the cyclic intermediate followed by dehydration leads to the formation of the aromatic quinoline ring.

Data Presentation

ParameterValue
Molar Ratio (this compound : Ethyl acetoacetate)1 : 1.2
Catalyst Loading (p-TSA)10 mol%
Reaction TemperatureReflux (approx. 110-120 °C)
SolventToluene
Expected ProductEthyl 4-Hydroxy-8-methylquinoline-7-carboxylate

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine this compound, ethyl acetoacetate, and p-TSA in toluene B Heat to reflux with stirring A->B C Monitor by TLC B->C D Cool and dilute with ethyl acetate C->D Upon completion E Wash with NaHCO3 (aq), water, and brine D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G H Characterize product (NMR, MS, MP) G->H

Caption: Workflow for the synthesis of Ethyl 4-Hydroxy-8-methylquinoline-7-carboxylate.

References

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
  • ResearchGate. (2025). p-Toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method. [Link]
  • Wikipedia. (2023). Friedländer synthesis. [Link]
  • PubChem. (2024).
  • Wikipedia. (2024).
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

Topic: Scale-Up Synthesis of Heterocycles Using Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and detailed protocols for the synthesis of pharmaceutically relevant heterocyclic scaffolds from the versatile building block, Ethyl 3-Amino-2-methylbenzoate. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, process optimization insights, and critical safety data required for successful scale-up in a research and development setting.

The Strategic Importance of this compound

This compound is a valuable starting material in medicinal chemistry due to its trifunctional nature.[1] The molecule incorporates a nucleophilic amine, an ester group amenable to various transformations, and a sterically influential ortho-methyl group. This unique arrangement allows for the regioselective construction of complex fused heterocyclic systems that are prevalent in active pharmaceutical ingredients (APIs).[1] Its utility is primarily in building bicyclic and tricyclic scaffolds, which are core components of many therapeutic agents.

Key Molecular Features:

  • CAS Number: 57414-85-4[2][3]

  • Molecular Formula: C₁₀H₁₃NO₂[2][3]

  • Molecular Weight: 179.22 g/mol [2][3]

  • Appearance: Colorless to light yellow/orange clear liquid[3]

The strategic placement of the amino and ester groups facilitates classic cyclization reactions, while the methyl group can influence reaction kinetics and the conformational properties of the final product. This guide will focus on two exemplary and scalable transformations: the Friedländer annulation for quinolone synthesis and a two-step Ullmann condensation/cyclization for acridone synthesis.

Synthesis of Quinolone Scaffolds via Friedländer Annulation

The Friedländer annulation is a robust and straightforward method for constructing the quinoline ring system.[4] It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] This reaction is highly convergent and often proceeds with high yields, making it attractive for scale-up.[7]

Mechanistic Rationale and Scale-Up Advantages

The reaction begins with an aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring.[5] Using this compound requires a co-reactant that can react with both the amine and the activated position on the benzene ring. For this, a β-ketoester like ethyl acetoacetate is an ideal partner.

Advantages for Scale-Up:

  • High Atom Economy: The reaction is a condensation-cyclization, with water as the primary byproduct.

  • Convergent Synthesis: Two moderately complex fragments are combined in a single transformative step.

  • Milder Conditions: Modern variations of the Friedländer synthesis can be performed under milder conditions using catalysts like p-toluenesulfonic acid or even in catalyst-free systems, which simplifies downstream processing.[4][5][6]

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound E Combine Reagents & Solvent in Reactor A->E B Ethyl Acetoacetate B->E C Ethanol (Solvent) C->E D p-TSA (Catalyst) D->E F Heat to Reflux (4-6 hours) E->F G Monitor by TLC F->G H Cool to Room Temperature G->H I Precipitate Forms H->I J Vacuum Filtration I->J K Wash with Cold Ethanol J->K L Dry Product K->L M M L->M Final Product: Ethyl 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-5-carboxylate

Caption: Workflow for the Friedländer Synthesis of a Quinolone Derivative.

Detailed Protocol: Gram-Scale Synthesis of Ethyl 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-5-carboxylate

This protocol is adapted from established Friedländer synthesis procedures.[8]

Materials and Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound179.2210.055.81.0
Ethyl acetoacetate130.148.061.51.1
p-Toluenesulfonic acid (p-TSA)172.200.52.90.05
Absolute Ethanol46.07100 mL--

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 55.8 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) and stir until the starting material is fully dissolved. To this solution, add ethyl acetoacetate (8.0 g, 61.5 mmol) followed by the catalytic amount of p-toluenesulfonic acid (0.5 g, 2.9 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction should be monitored for the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 20 mL) to remove residual reactants and catalyst.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Expected Outcome:

  • Yield: 75-85%

  • Purity: >95% (by NMR/LC-MS)

  • Appearance: Off-white to pale yellow solid.

Process Parameters and Optimization for Scale-Up
  • Temperature Control: The reflux temperature is a critical parameter. Overheating can lead to side product formation, while insufficient heat will result in a sluggish reaction. On a larger scale, jacketed reactors are essential for maintaining uniform temperature.

  • Catalyst Loading: While p-TSA is effective, other acid catalysts like H₂SO₄ or base catalysts like piperidine can be used.[8] Catalyst loading should be optimized; excessive acid can lead to degradation, while too little will slow the reaction. For scale-up, minimizing catalyst loading is economically and environmentally beneficial.

  • Solvent Choice: Ethanol is a good choice for its solvency and boiling point. On a larger scale, solvent recovery and recycling should be considered.

  • Crystallization: The precipitation upon cooling is a highly efficient purification method for scale-up, avoiding the need for chromatography. The cooling rate can be controlled to influence crystal size and purity.

Synthesis of Acridone Scaffolds via Ullmann Condensation and Cyclization

Acridones are tricyclic heterocycles with a wide range of biological activities.[9][10] A common and scalable route to acridones from this compound involves a two-step process: an initial copper-catalyzed N-arylation (Ullmann condensation) to form an N-phenylanthranilic acid derivative, followed by an acid-catalyzed intramolecular cyclization.[11][12]

Two-Step Strategy: C-N Coupling and Intramolecular Acylation
  • Ullmann Condensation: This reaction forms a C-N bond between the amino group of the anthranilate and an aryl halide, typically an o-halobenzoic acid.[13] Traditional Ullmann conditions require high temperatures and stoichiometric copper, but modern ligand-assisted protocols allow for milder conditions.[14][15][16]

  • Intramolecular Cyclization: The resulting N-phenylanthranilic acid is then cyclized under strong acid conditions (e.g., H₂SO₄, polyphosphoric acid) to form the acridone core.[11][17] This step is an intramolecular Friedel-Crafts-type acylation.

Acridone_Mechanism cluster_step1 Step 1: Ullmann Condensation cluster_hydrolysis Intermediate Step: Saponification cluster_step2 Step 2: Intramolecular Acylation A This compound + o-Chlorobenzoic Acid B Cu Catalyst, K2CO3, DMF A->B C N-Phenylanthranilic Acid Intermediate B->C D NaOH, H2O/EtOH C->D E Acidification (HCl) D->E F N-Phenylanthranilic Acid E->F G Conc. H2SO4, Heat F->G H Acridone Product G->H

Caption: Key transformations in the two-step synthesis of Acridones.

Detailed Protocol: Gram-Scale Synthesis of a Model Acridone

Step 1: Synthesis of 2-((3-(ethoxycarbonyl)-2-methylphenyl)amino)benzoic acid

Materials and Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound179.2210.055.81.0
2-Chlorobenzoic acid156.579.661.31.1
Potassium Carbonate (K₂CO₃)138.2115.4111.62.0
Copper (I) Iodide (CuI)190.450.532.80.05
Dimethylformamide (DMF)73.09100 mL--

Procedure:

  • Reactor Setup: In a 250 mL flask, combine this compound (10.0 g), 2-chlorobenzoic acid (9.6 g), K₂CO₃ (15.4 g), and CuI (0.53 g) in DMF (100 mL).

  • Reaction: Heat the mixture to 120-130 °C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 500 mL of ice-water. Acidify the mixture to pH 2-3 with concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-phenylanthranilic acid intermediate.

Step 2: Cyclization to form the Acridone

Procedure:

  • Acid Treatment: Carefully add the crude intermediate from Step 1 to 100 mL of concentrated sulfuric acid at 0-5 °C.

  • Reaction: Slowly warm the mixture to room temperature and then heat on a water bath at 100 °C for 4 hours.[11]

  • Quenching: Cool the reaction mixture and pour it carefully onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated yellow solid is collected by vacuum filtration.

  • Neutralization and Wash: The moist solid is boiled with a 10% sodium carbonate solution to remove any unreacted acidic starting material, filtered, and washed thoroughly with water until the filtrate is neutral.[11]

  • Drying: Dry the final product under vacuum.

Process Parameters and Optimization for Scale-Up
  • Ullmann Reaction:

    • Catalyst System: While CuI is classic, ligand systems (e.g., using L-proline or diamines) can significantly lower reaction temperatures and catalyst loading, which is a major advantage at scale.[14][16]

    • Solvent: DMF is effective but has safety concerns (high boiling point, teratogenic). Evaluating greener solvents is advisable for industrial processes.

  • Cyclization Reaction:

    • Acid Choice: Concentrated H₂SO₄ is effective but highly corrosive.[17] Polyphosphoric acid (PPA) or Eaton's reagent are common alternatives that can sometimes provide better yields and easier handling.[12][17]

    • Exotherm Control: The addition of the intermediate to sulfuric acid and the final quenching with water are highly exothermic and require careful control on a large scale using appropriate cooling systems and controlled addition rates.

Safety, Handling, and Storage

Reagent Safety Profile: this compound

Proper handling of all chemicals is paramount. The following table summarizes the known hazards for the primary starting material.[2][18]

Hazard TypeGHS Classification & StatementsPrecautionary Measures
Skin Contact Warning: H315 - Causes skin irritation.[2]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[18]
Eye Contact Warning: H319 - Causes serious eye irritation.[2]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[18]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
Inhalation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[18]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed.[1]-
General Laboratory and Scale-Up Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[18]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Emergency Procedures: Ensure access to an emergency shower and eyewash station. Be prepared for potential spills and have appropriate absorbent materials on hand.[19]

  • Exothermic Reactions: Be particularly cautious during acid additions and quenching steps. Use an ice bath and monitor the internal temperature closely, especially during scale-up.

Conclusion

This compound is a highly effective and adaptable building block for the scale-up synthesis of quinolones, acridones, and other valuable heterocyclic systems. The Friedländer annulation and the Ullmann/intramolecular acylation sequence represent robust, scalable pathways to these important pharmaceutical scaffolds. Successful scale-up requires a thorough understanding of the reaction mechanisms, careful optimization of process parameters, and an unwavering commitment to safety. By applying the principles and protocols outlined in this guide, researchers can confidently transition these syntheses from the bench to pilot scale, accelerating the drug development pipeline.

References

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
  • Comparison of selected methods for 10H-acridone synthesis from N-phenylanthranilic acids.
  • acridone - Organic Syntheses Procedure. Organic Syntheses.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limit
  • Green Synthesis of 9-Acridone Deriv
  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers.
  • Ethyl 3-Amino-2-methylbenzo
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • The Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[8][12]benzodiazepines.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. Alfa Chemistry.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.
  • Highly Stereoselective Ugi/Pictet–Spengler Sequence. The Journal of Organic Chemistry.
  • This compound 57414-85-4. Tokyo Chemical Industry UK Ltd.
  • Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development.
  • Pictet–Spengler reaction - Wikipedia. Wikipedia.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
  • Ethyl 3-Amino-2-methylbenzo
  • Ullmann condens
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Friedlaender Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
  • 1230 - Hazardous Substance Fact Sheet. NJ Department of Health.
  • Ullmann Reaction. Thermo Fisher Scientific - US.
  • Ethyl 3-Amino-2-methylbenzo
  • ChemInform Abstract: Rapid Synthesis of Benzodiazepines by Ring Expansion of Aziridines with Anthranilic Acids by Using a Grinding Technique.
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • Application Notes and Protocols for the Synthesis of Quinolones
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • A Fast and Large-Scale Synthesis of 3Formyl2-mercaptoquinolines.
  • New routes to 1,4- benzodiazepin-2,5-diones. Africa Research Connect.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C

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Application Notes & Protocols for One-Pot Syntheses Utilizing Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-Amino-2-methylbenzoate in One-Pot Reactions

This compound is a versatile aromatic building block whose strategic placement of an amino group, a methyl substituent, and an ethyl ester makes it a highly valuable precursor in the synthesis of complex heterocyclic systems.[1][2] Its utility is significantly amplified when employed in one-pot reactions—synthetic strategies where multiple reaction steps are executed in a single flask without the isolation of intermediates. This approach offers immense advantages, including increased operational simplicity, higher mass efficiency, reduced reaction times, and minimized solvent waste and purification efforts, aligning with the principles of green chemistry.[3]

This guide provides in-depth application notes and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust chemical principles. The focus will be on leveraging this compound for the efficient, one-pot construction of high-value quinazolinone and acridone scaffolds, which are privileged structures in medicinal chemistry.

Application I: One-Pot, Three-Component Synthesis of Quinazolin-4(3H)-ones

The quinazolinone core is a cornerstone of numerous pharmaceutical agents, exhibiting a wide range of biological activities.[4][5] A highly efficient domino reaction allows for the assembly of this scaffold from this compound, an arenediazonium salt, and a nitrile in a single operation. This protocol facilitates the formation of three new carbon-nitrogen bonds, offering a rapid and convergent route to diverse libraries of 3-arylquinazolin-4(3H)-ones.

Mechanistic Rationale & Field Insights

The success of this transformation hinges on a carefully orchestrated cascade of reactions.[6] The process is initiated by the formation of a highly electrophilic N-arylnitrilium intermediate from the arenediazonium salt and the nitrile, which serves as both a reactant and the solvent. The nucleophilic amino group of this compound then attacks this intermediate. The resulting adduct is perfectly primed for a subsequent intramolecular cyclization, where the secondary amine attacks the proximal ethyl ester, leading to the formation of the stable six-membered pyrimidinone ring of the quinazolinone core after tautomerization.[6]

Expertise in Practice: The choice of the nitrile as the solvent is a key process intensification strategy, maximizing the concentration of one reactant. The reaction proceeds under air, simplifying the experimental setup significantly compared to methods requiring inert atmospheres. The 60 °C temperature provides a balance, ensuring a sufficient rate of reaction without promoting significant decomposition of the diazonium salt.

Experimental Protocol: General Procedure for 3-Arylquinazolin-4(3H)-ones

This procedure is adapted from a highly efficient one-pot assembly method.[6]

Materials:

  • This compound (or other anthranilate derivatives)

  • Substituted Arenediazonium tetrafluoroborate salt

  • Acetonitrile (or other suitable nitrile, R-CN)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv) in the appropriate nitrile (R²CN, used as solvent to a concentration of 0.1 M), add the desired arenediazonium salt (1.3 equiv).

  • Stir the reaction mixture in a sealed flask under an air atmosphere at 60 °C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times may vary depending on the specific substrates used.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture in vacuo to remove the excess nitrile solvent.

  • Purify the resulting residue by column chromatography on silica gel to afford the pure 3-arylquinazolin-4(3H)-one product.

Data Presentation: Representative Yields

The following table summarizes typical yields achieved for this one-pot reaction using various anthranilates and nitriles, demonstrating the method's versatility.[6]

Anthranilate (Substrate 6)Nitrile (R²CN)Product (7)Yield (%)
Ethyl 2-aminobenzoateAcetonitrile2-Methyl-3-phenylquinazolin-4(3H)-one85%
Ethyl 2-amino-5-bromobenzoateAcetonitrile6-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one91%
Ethyl 2-amino-5-nitrobenzoateAcetonitrile2-Methyl-6-nitro-3-phenylquinazolin-4(3H)-one95%
Ethyl 2-aminobenzoatePropionitrile2-Ethyl-3-phenylquinazolin-4(3H)-one88%

Data sourced from J. Org. Chem. 2017, 82, 19, 10459–10467.[6]

Visualization: Quinazolinone Synthesis Workflow

G cluster_reactants Reactants cluster_process One-Pot Process A This compound P2 Nucleophilic Attack by Anthranilate A->P2 B Arenediazonium Salt P1 Formation of N-arylnitrilium Intermediate B->P1 C Nitrile (R-CN) C->P1 P1->P2 P3 Intramolecular Cyclization & Tautomerization P2->P3 Product 3-Aryl-2-methyl- quinazolin-4(3H)-one P3->Product G cluster_pot Single Reaction Vessel Start This compound + Aryl Halide Catalyst1 Add Cu Catalyst & Heat Start->Catalyst1 Intermediate In-situ formation of N-Phenylanthranilate Intermediate Catalyst2 Cool, then add Fe(OTf)₂ / DCME Intermediate->Catalyst2 Catalyst1->Intermediate Product Substituted Acridone Catalyst2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 3-Amino-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 3-Amino-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low yields and other common experimental issues. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, robust and high-yielding protocols for its preparation are essential.[1]

This guide addresses the two primary synthetic routes to this compound, allowing you to navigate directly to the section relevant to your methodology.

Identify Your Synthetic Route

To begin troubleshooting, please identify which of the two common synthetic pathways you are employing.

Synthetic_Routes start Starting Material sub1 3-Amino-2-methylbenzoic Acid start->sub1 Route 1 sub2 Ethyl 2-methyl-3-nitrobenzoate start->sub2 Route 2 prod This compound sub1->prod Fischer-Speier Esterification sub2->prod Nitro Group Reduction

Caption: Primary synthetic pathways to this compound.

Section 1: Troubleshooting Route 1 - Esterification of 3-Amino-2-methylbenzoic Acid

This pathway involves the direct esterification of the parent amino acid, typically under acidic conditions (Fischer-Speier esterification). While straightforward in principle, the presence of both an acidic carboxylic group and a basic amino group on the same molecule presents unique challenges.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yield extremely low or non-existent?

A1: This is the most common issue and is almost always traced back to catalyst neutralization or reaction equilibrium.

  • Catalyst Neutralization: The basic amino group (-NH₂) on your starting material will react with and neutralize the strong acid catalyst (e.g., H₂SO₄), forming an ammonium salt.[2] This depletes the catalyst, preventing it from protonating the carboxylic acid's carbonyl group, which is the essential first step of the esterification mechanism.

    • Solution: Instead of a purely "catalytic" amount, you must use a stoichiometric quantity (at least 1.0 equivalent) of the acid catalyst to ensure enough free acid is present to drive the reaction.[2]

  • Reaction Equilibrium: Fischer esterification is a reversible reaction that produces water as a byproduct.[2] If this water is not removed, the equilibrium will not favor the formation of the ester product, drastically limiting the yield.

    • Solution: Employ Le Châtelier's Principle to your advantage. Use a large excess of the alcohol reactant (ethanol), which can also serve as the solvent, to push the equilibrium toward the product side.[2] For more stubborn reactions, active removal of water using a Dean-Stark apparatus is highly effective.

  • Steric Hindrance: The methyl group at the ortho-position to the carboxylic acid can physically block the approach of the ethanol nucleophile, which slows down the reaction rate compared to unhindered benzoic acids.[2]

    • Solution: Increase the reaction time and ensure you are maintaining a consistent reflux temperature to provide sufficient energy for the reaction to overcome this steric barrier.

Q2: I'm having difficulty isolating my product during the aqueous workup. What's going wrong?

A2: Isolation issues typically arise during the neutralization and extraction steps. The product's solubility is highly pH-dependent.

  • Problem: After cooling, you add a base (e.g., sodium carbonate or bicarbonate solution) to neutralize the excess acid catalyst.[3] The this compound product should precipitate as a solid or form an oily layer that can be extracted. If it remains dissolved, it is likely due to incomplete neutralization or the formation of an emulsion.

    • Solution 1 - Ensure Complete Neutralization: Continue to add the basic solution dropwise until CO₂ evolution ceases and the pH of the aqueous layer is confirmed to be >8 using pH paper. At this point, the amino group is deprotonated, making the molecule much less water-soluble. The product should precipitate.[3]

    • Solution 2 - Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion and improve phase separation.

    • Solution 3 - Extraction: If the product does not precipitate even after neutralization (sometimes the case if there is a high concentration of ethanol remaining), you must perform a liquid-liquid extraction with an organic solvent like ethyl acetate or diethyl ether.

Troubleshooting Logic: Low Yield in Esterification

Troubleshooting_Esterification start Low Yield or No Reaction q1 What was the H₂SO₄ stoichiometry? start->q1 a1_cat Catalytic amount (<0.5 eq) q1->a1_cat Incorrect a1_stoich Stoichiometric (≥1.0 eq) q1->a1_stoich Correct sol1 Solution: Increase H₂SO₄ to ≥1.0 eq to compensate for amine neutralization. a1_cat->sol1 q2 Was water removed? a1_stoich->q2 a2_no No, simple reflux q2->a2_no No a2_yes Yes, via excess EtOH or Dean-Stark q2->a2_yes Yes sol2 Solution: Use large excess of absolute EtOH as solvent OR use a Dean-Stark trap. a2_no->sol2 q3 Was starting material pure and alcohol anhydrous? a2_yes->q3 a3_no Unsure, or used non-anhydrous alcohol q3->a3_no No a3_yes Yes, confirmed pure q3->a3_yes Yes sol3 Solution: Ensure 3-amino-2-methylbenzoic acid is pure. Use absolute (anhydrous) ethanol. a3_no->sol3 end Consider increasing reflux time due to steric hindrance. a3_yes->end

Caption: Troubleshooting logic for low yield in Fischer esterification.

Protocol: Fischer-Speier Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Amino-2-methylbenzoic acid (1.0 eq) and absolute ethanol (10-20 eq, serving as solvent and reactant).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise with vigorous stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and water.

  • Neutralization: While stirring, slowly add a saturated solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is basic (~8-9).[3]

  • Isolation: Collect the precipitated solid product by vacuum filtration. If the product separates as an oil, perform a liquid-liquid extraction with ethyl acetate.

  • Purification: Wash the collected solid or the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization if necessary.

Section 2: Troubleshooting Route 2 - Reduction of Ethyl 2-methyl-3-nitrobenzoate

This route involves the reduction of a nitro group to an amine while keeping the ethyl ester group intact. The primary methods are catalytic hydrogenation or reduction using metals in acidic media.

Subsection 2.1: Catalytic Hydrogenation (e.g., using Pd/C)

This is often the preferred method due to its high efficiency and clean reaction profile, typically yielding the product in high purity after simple filtration of the catalyst.[4][5]

Q1: My hydrogenation reaction is very slow or has stalled completely. What is the cause?

A1: Low or no conversion in catalytic hydrogenation is typically due to issues with the catalyst, reaction conditions, or substrate solubility.[6]

  • Catalyst Inactivity:

    • Poisoning: The catalyst's active sites can be blocked by poisons. Common poisons for palladium catalysts include sulfur compounds, or heavy metal ions from other reaction steps.[6] Ensure all glassware is meticulously clean and use high-purity solvents and reagents.

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Always handle hydrogenation catalysts carefully; use a fresh batch to rule out deactivation.[6]

    • Insufficient Loading: Catalyst loading may be too low for your reaction scale. Typical loadings for 5-10% Pd/C are between 2-10 mol% relative to the substrate.[5][6]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For many reductions, a hydrogen-filled balloon is sufficient.[7] However, some reactions may require higher pressures, necessitating the use of a Parr hydrogenator or similar apparatus.[6]

    • Poor Agitation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring starves the catalyst of either hydrogen or the substrate, halting the reaction. Ensure vigorous stirring to maintain a well-mixed suspension.[6]

    • Poor Solubility: If the nitro-ester is not fully dissolved in the solvent (common choices are methanol, ethanol, or ethyl acetate), the reaction rate will be severely limited.[6]

Q2: My main byproduct is the corresponding carboxylic acid (3-Amino-2-methylbenzoic acid). Why is my ester being hydrolyzed?

A2: While catalytic hydrogenation itself is generally neutral and does not cause hydrolysis, the choice of solvent or acidic/basic contaminants can. If you are using a protic solvent like methanol or ethanol, ensure it is free from acidic or basic impurities that could promote hydrolysis or transesterification over long reaction times. This side reaction is more commonly a major issue in metal/acid reductions (see Section 2.2).

Troubleshooting Logic: Catalytic Hydrogenation

Troubleshooting_Hydrogenation start Low or No Conversion q1 Check Catalyst start->q1 q1_opts Poisoned? Deactivated/Old? Insufficient Loading? q1->q1_opts sol1 Solution: Use fresh, high-purity catalyst. Increase loading (e.g., to 5-10 mol%). Ensure reagents/solvents are pure. q1->sol1 Problem Found q2 Check H₂ Supply q1->q2 No Issue q2_opts Balloon pressure sufficient? System sealed properly? q2->q2_opts sol2 Solution: Check for leaks. Purge system with H₂. Consider using a high-pressure vessel (e.g., Parr apparatus). q2->sol2 Problem Found q3 Check Physical Conditions q2->q3 No Issue q3_opts Agitation vigorous? Substrate fully dissolved? q3->q3_opts sol3 Solution: Increase stirring speed. Choose a solvent in which the starting material has high solubility. q3->sol3 Problem Found

Sources

identifying side products in quinolone synthesis from "Ethyl 3-Amino-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of quinolone derivatives, a foundational scaffold in medicinal chemistry.[1] This guide focuses on a common and powerful synthetic route: the Gould-Jacobs reaction, starting from Ethyl 3-Amino-2-methylbenzoate. While elegant, this pathway, particularly the high-temperature cyclization step, is often plagued by side product formation that can complicate purification and significantly reduce yields.[2]

This document is structured as a series of troubleshooting questions and answers, designed to directly address the practical challenges you may encounter at the bench. We will delve into the mechanistic origins of common impurities, provide detailed protocols for their identification, and offer field-proven strategies for their mitigation and removal.

Troubleshooting Guide & FAQs

Question 1: My TLC plate shows multiple spots after the thermal cyclization step, and the main spot is not as dominant as expected. What are these likely impurities?

This is the most common issue encountered in this synthesis. The high temperatures required for the intramolecular cyclization can lead to a complex reaction mixture.[3] The additional spots on your TLC are likely a combination of starting materials, intermediates, and various side products.

Answer: The primary suspects, in order of likelihood, are:

  • Uncyclized Intermediate (A): This is the product of the initial condensation between this compound and diethyl ethoxymethylenemalonate (DEEM).[4] Its presence indicates that the cyclization conditions (temperature and/or time) were insufficient to drive the reaction to completion. It is typically more polar than the starting aniline but may have a similar Rf to the final product, sometimes requiring different solvent systems to resolve.

  • Unreacted Starting Material (B): Residual this compound. This points to an incomplete initial condensation reaction with DEEM before the high-temperature cyclization was initiated.

  • Hydrolyzed Side Products (C & D): The high temperatures can facilitate the hydrolysis of the ester groups if any moisture is present in the reaction vessel or solvent (e.g., diphenyl ether). This can lead to the formation of the corresponding carboxylic acids from either the main product or the uncyclized intermediate. These acidic compounds will appear as very polar, often streaky, spots on a silica TLC plate.

  • Decarboxylated Product (E): If the quinolone ester product is first hydrolyzed to the carboxylic acid, it can subsequently undergo thermal decarboxylation to yield a quinolone core lacking the 3-carboxylate group.[2][5] This is a common side reaction in syntheses targeting the quinolone-3-carboxylic acid moiety.

  • Polymeric Tar: High-temperature reactions, especially when prolonged, can lead to decomposition and polymerization, resulting in a dark, insoluble baseline material on the TLC.[2]

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start This compound + DEEM Intermediate Uncyclized Intermediate (A) (Diethyl 2-(((3-(ethoxycarbonyl)-2-methylphenyl)amino)methylene)malonate) Start->Intermediate Condensation (125-135 °C) Unreacted Unreacted Starting Material (B) Start->Unreacted Incomplete Condensation Product Desired Product (Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) Intermediate->Product Thermal Cyclization (~250 °C) Intermediate->Product Hydrolyzed_Product Hydrolyzed Product (C) (Quinolone Carboxylic Acid) Hydrolyzed_Int Hydrolyzed Intermediate (D) Decarboxylated Decarboxylated Product (E) Decomposition Decomposition/ Polymerization

Caption: Main reaction pathway and competing side reactions.

Question 2: My reaction turned into a dark, viscous tar with a very low yield of isolable product. How can I prevent this?

Answer: The formation of tar is a classic sign of decomposition due to poor temperature control or excessive reaction time. The Gould-Jacobs cyclization requires a significant energy input, typically around 250 °C, but overshooting this temperature or heating for too long can degrade both the intermediate and the product.[3]

Causality and Prevention Strategy:

  • Problem: Direct heating of the reaction mixture on a hot plate can create localized hot spots, leading to charring.

  • Solution 1: Use a High-Boiling Point Solvent. Employing a thermally stable, high-boiling solvent like diphenyl ether or Dowtherm A is critical.[6] These solvents provide a stable and evenly distributed heat bath, preventing overheating. The reaction temperature should be maintained at the reflux temperature of the solvent.

  • Problem: Oxygen at high temperatures can promote oxidative decomposition.

  • Solution 2: Maintain an Inert Atmosphere. Conduct the reaction under a gentle stream of an inert gas like nitrogen or argon. This minimizes oxidative side reactions that contribute to tar formation.

  • Problem: Prolonged exposure to high temperatures increases the probability of decomposition.

  • Solution 3: Optimize Reaction Time. Monitor the reaction progress by TLC (if possible by carefully taking aliquots and quenching them). Once the uncyclized intermediate spot has been consumed or is no longer decreasing, the reaction should be cooled promptly. Typical reaction times are 15-30 minutes at temperature.[6]

Question 3: How can I definitively identify the specific side products in my crude mixture?

Answer: A multi-faceted analytical approach is the most robust way to characterize your product and its impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for this task.[1]

Compound NameStructure TypeExpected Mass [M+H]⁺Key ¹H NMR Signals (in CDCl₃)
Desired Product Quinolone Ester248.10Singlet ~8.5 ppm (H-2), absence of vinyl proton, distinct aromatic signals, ethyl ester signals.
Uncyclized Intermediate (A) Enamine Diester336.15Doublet ~8.5 ppm (vinyl H), NH proton ~11 ppm, two distinct ethyl ester signals.
Starting Material (B) Aniline Ester166.08Broad NH₂ signal, distinct aromatic pattern, single ethyl ester signal.
Hydrolyzed Product (C) Quinolone Acid220.07Absence of ethyl ester signals, presence of a very broad carboxylic acid OH signal.
Decarboxylated Product (E) Quinolone174.09Absence of carboxylate group signals, new proton signal appears at C-3 position.

Experimental Protocol: Side Product Identification via LC-MS

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude reaction mixture in 1 mL of a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulate matter.

  • Chromatographic Separation: Use a reverse-phase C18 column. A typical gradient elution method would be:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes. This will help separate compounds with varying polarities.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Scan a mass range that covers all expected products (e.g., m/z 150-400).

  • Data Analysis: Correlate the peaks on your chromatogram with the expected masses listed in the table above. The presence of peaks with m/z values corresponding to 336, 166, 220, or 174 strongly suggests the presence of the respective side products.

Question 4: What is an effective laboratory protocol for purifying the desired Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

Answer: A sequential purification strategy involving an initial workup to remove the high-boiling solvent, followed by column chromatography, is generally effective.

G Start Crude Reaction Mixture (in Diphenyl Ether) Step1 Cool to RT, Dilute with Hexane Start->Step1 Step2 Filter Precipitate Step1->Step2 Step3 Wash Solid with Hexane Step2->Step3 Collect Solid Step4 Dry Crude Solid Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Pure Product Step5->End

Caption: Workflow for product purification.

Experimental Protocol: Purification

  • Solvent Removal (Workup):

    • After the reaction is complete, allow the vessel to cool to room temperature. The high-boiling solvent (diphenyl ether) will solidify or become very viscous.

    • Add a large volume of a non-polar solvent like hexanes or petroleum ether (approx. 10-20 times the volume of the diphenyl ether used).

    • Stir or sonicate the mixture vigorously. The desired product and most polar impurities are insoluble in hexanes, while the diphenyl ether will dissolve.

    • Collect the precipitated crude solid by vacuum filtration.

    • Wash the solid thoroughly with more hexanes to remove any residual diphenyl ether.

    • Dry the crude solid under vacuum.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient solvent system is often most effective. Start with a less polar mixture and gradually increase polarity. A good starting point is a gradient of Ethyl Acetate in Hexane (e.g., starting from 20% EtOAc and gradually increasing to 50-70% EtOAc). Dichloromethane/Methanol systems (e.g., 1-5% MeOH in DCM) can also be used.

    • Procedure: a. Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column. b. Dissolve the dry crude solid in a minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. c. Dry this silica-adsorbed sample and carefully load it onto the top of the packed column. d. Begin eluting with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify and combine those containing the pure product. f. Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified quinolone.

By understanding the potential side reactions and employing these analytical and purification strategies, researchers can overcome common hurdles in the Gould-Jacobs synthesis and efficiently obtain their target quinolone derivatives.

References

  • BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. [Online PDF].
  • Wasserman, H. H., & Wentland, M. P. (1975). The Gould-Jacobs reaction. A new route to the quinoline nucleus. Journal of the American Chemical Society, 97(19), 5674-5675. (Note: A specific URL for this older article is not available through the search, but it is a foundational reference for the Gould-Jacobs reaction).
  • Witschel, M., & Rottmann, M. (2018). 4-Quinolones: A versatile scaffold for antimalarial drugs. MDPI.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Katarina, H., et al. (1996). GOULD–JACOBS REACTION OF 5- AND 6-AMINO-2-SUBSTITUTED BENZOXAZOLES. II. REACTION WITH 3-ETHOXYMETHYLENE-2,4- PENTANEDIONE AND ETHYL 2-ETHOXYMETHYLENE- 3-OXOBUTANOATE. Collection of Czechoslovak Chemical Communications.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
  • Wróbel, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
  • Wróbel, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • BenchChem. (2025). The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
  • Heleyova, K., et al. (1995). Gould-Jacobs Reaction of 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications.

Sources

optimizing reaction conditions for "Ethyl 3-Amino-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of Ethyl 3-Amino-2-methylbenzoate, a key intermediate in the production of pharmaceuticals and other complex organic molecules.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource, including troubleshooting guides and frequently asked questions, to optimize reaction conditions and address common experimental challenges.

Synthetic Pathways Overview

The synthesis of this compound is primarily achieved through two efficient and scalable routes. The choice of pathway often depends on the availability of starting materials and the specific requirements of the subsequent synthetic steps.

  • Route A: Catalytic Hydrogenation of a Nitro Precursor. This is a common and high-yielding approach that involves the reduction of the nitro group of Ethyl 3-nitro-2-methylbenzoate.

  • Route B: Fischer Esterification of the Parent Acid. This classic method involves the acid-catalyzed reaction of 3-Amino-2-methylbenzoic acid with ethanol.

The following diagram illustrates the general workflow for these two primary synthetic routes.

Synthetic_Workflow cluster_0 Route A: Catalytic Hydrogenation cluster_1 Route B: Fischer Esterification A_Start Ethyl 3-nitro-2-methylbenzoate A_Reaction Reduction (e.g., H₂, Pd/C) A_Start->A_Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) A_Reaction->Purification B_Start 3-Amino-2-methylbenzoic Acid B_Reaction Esterification (Ethanol, Acid Catalyst) B_Start->B_Reaction B_Reaction->Purification Product This compound Purification->Product

Caption: General synthetic workflows for this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The catalytic hydrogenation of Ethyl 3-nitro-2-methylbenzoate (Route A) is often preferred for its clean reaction profile and high yields. The reduction of nitro groups using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is typically very efficient and selective, leading to a product that is often easier to purify.[2] However, the choice depends heavily on the cost and availability of the starting nitro-ester versus the amino acid.

Q2: What are the critical safety precautions for these syntheses?

A2: For Route A (Catalytic Hydrogenation), the primary hazard is the use of hydrogen gas, which is highly flammable and can form explosive mixtures with air. The catalyst, particularly Pd/C, can be pyrophoric when dry and saturated with hydrogen. It should always be handled in a wet state and in an inert atmosphere. For Route B (Fischer Esterification), the use of strong acids like concentrated sulfuric acid requires caution, as they are highly corrosive and can cause severe burns.[3][4] The final product, this compound, is known to cause skin and serious eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all operations in a well-ventilated fume hood.

Q3: How can I monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring both reactions. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the reaction's progress. For quantitative analysis, techniques like HPLC or GC-MS can be employed on aliquots taken from the reaction mixture.

Q4: What is the typical purity of the final product?

A4: Commercially available this compound typically has a purity of over 98.0%, as determined by Gas Chromatography (GC).[6] With proper purification techniques, such as column chromatography or recrystallization, similar purity levels can be achieved in a laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route.

Route A: Catalytic Hydrogenation

Issue 1: The reduction of the nitro group is slow or incomplete.

  • Question: My hydrogenation reaction has stalled, and TLC analysis shows a significant amount of starting material remaining even after extended reaction times. What could be the cause?

  • Answer: This is a common issue that can be attributed to several factors:

    • Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be of poor quality or may have been deactivated. Catalyst poisoning can occur if the starting material, solvent, or hydrogen gas contains impurities like sulfur or halides. Ensure you are using a fresh, high-quality catalyst.

    • Insufficient Hydrogen Pressure: For reactions run under balloon pressure, ensure there are no leaks in the system.[7][8] For reactions in a pressure vessel, verify that the pressure is maintained at the desired level (e.g., >3 bar).[9]

    • Poor Mass Transfer: The reaction is heterogeneous, involving solid (catalyst), liquid (substrate in solvent), and gas (hydrogen) phases. Vigorous stirring is essential to ensure efficient contact between all three phases. If stirring is inadequate, the reaction rate will be severely limited.

    • Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or methanol, or esters like ethyl acetate, are commonly used because they readily dissolve the starting material and do not interfere with the reaction.[7][8][9]

Issue 2: The formation of impurities is observed.

  • Question: My final product is contaminated with side products, leading to a difficult purification process. What are these impurities and how can I avoid them?

  • Answer: During the reduction of aromatic nitro compounds, several intermediates are formed (nitroso, hydroxylamino). If the reduction is not complete, these can couple to form dimeric impurities like azoxy, azo, or hydrazo compounds. To minimize these:

    • Ensure Complete Reduction: Do not stop the reaction prematurely. Allow it to run until TLC shows the complete disappearance of the starting material.

    • Optimize Catalyst Loading: Using an appropriate amount of catalyst (typically 5-10 mol% for Pd/C) ensures the reaction proceeds to completion efficiently. While a higher catalyst load can speed up the reaction, it may not be economical and can complicate filtration.

Troubleshooting_Hydrogenation Start Low Yield / Incomplete Hydrogenation Reaction Q1 Is the catalyst fresh and of high quality? Start->Q1 A1_Yes Check Hydrogen Supply & Pressure Q1->A1_Yes Yes A1_No Replace with fresh catalyst Q1->A1_No No Q2 Is stirring vigorous enough? A1_Yes->Q2 A2_Yes Verify solvent purity and choice Q2->A2_Yes Yes A2_No Increase stirring rate Q2->A2_No No

Caption: Troubleshooting logic for low hydrogenation yield.

Route B: Fischer Esterification

Issue 1: The esterification reaction does not go to completion.

  • Question: I am seeing low conversion in my Fischer esterification of 3-Amino-2-methylbenzoic acid. How can I improve the yield?

  • Answer: Fischer esterification is a reversible reaction.[10] According to Le Châtelier's Principle, to drive the equilibrium towards the product (the ester), you must either use a large excess of one reactant (usually the alcohol) or remove one of the products (usually water) as it forms.[4]

    • Use Excess Ethanol: The most straightforward approach is to use ethanol as the solvent, ensuring it is present in a large molar excess.

    • Remove Water: A Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove water from the reaction mixture.

    • Choice of Catalyst: While sulfuric acid is common, other catalysts can be used.[3] Thionyl chloride (SOCl₂) is highly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which then reacts irreversibly with ethanol.[8] The byproducts (SO₂ and HCl) are gases, which also helps drive the reaction to completion.

Issue 2: The work-up procedure is problematic, leading to product loss.

  • Question: After neutralizing the acid catalyst, I am getting a low yield of extracted product. What am I doing wrong?

  • Answer: The work-up for an esterification reaction is critical. After the reaction is complete, the excess acid must be neutralized.

    • Careful Neutralization: The reaction mixture is typically cooled and diluted with water, then neutralized with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][8] This must be done carefully and portion-wise to control the effervescence (CO₂ evolution). The amino group on the product is basic, and the ester can be hydrolyzed under strongly basic conditions (e.g., using NaOH), so it's important not to make the solution too basic and to avoid prolonged exposure.

    • Proper Extraction: After neutralization, the product must be extracted into an immiscible organic solvent like ethyl acetate or dichloromethane.[3][8] Perform multiple extractions (e.g., 3 times) to ensure all the product is transferred to the organic layer. The combined organic layers should then be washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities before being dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Experimental Protocols

Protocol A: Synthesis via Catalytic Hydrogenation

This protocol is adapted from the synthesis of related amino acids.[7][8]

  • Reaction Setup: In a two-necked round-bottom flask, dissolve Ethyl 3-nitro-2-methylbenzoate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or ethanol, approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol B: Synthesis via Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Amino-2-methylbenzoic acid (1.0 eq) in anhydrous ethanol (10-20 molar excess).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the excess ethanol.

  • Neutralization: Pour the residue slowly into a beaker containing ice water. Carefully neutralize the solution to a pH of ~8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Reaction Parameter Summary

ParameterRoute A: Catalytic HydrogenationRoute B: Fischer Esterification
Precursor Ethyl 3-nitro-2-methylbenzoate3-Amino-2-methylbenzoic acid
Key Reagents H₂, Pd/C catalystEthanol, H₂SO₄ (or SOCl₂)
Solvent Ethyl Acetate, Ethanol, MethanolEthanol (in excess)
Temperature Room TemperatureReflux (~78 °C)
Typical Yield >90%60-85% (can be higher with optimization)
Key Advantages High yield, clean reactionReadily available starting materials
Key Challenges Handling H₂ gas & pyrophoric catalystReversible reaction, aqueous work-up

References

  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses, 56, 69. doi:10.15227/orgsyn.056.0069.
  • University of Toronto Scarborough. (n.d.). Lab 5 Procedure: Esterification.
  • Al-Harrasi, A., Hussain, J., & Ahmed, M. (2014). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][8]diazepin-2-ylamino)benzoate. Molbank, 2014(3), M826. doi:10.3390/M826.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • ResearchGate. (2015). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester.
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • MySkinRecipes. (n.d.). 3-Amino-2-methylbenzoic acid methyl ester.
  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). Ethyl 3-amino-4-methylbenzoate.
  • PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate.
  • National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate.
  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • PubChem. (n.d.). Amino 3-ethyl-2-methylbenzoate.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

Sources

Technical Support Center: Work-up and Troubleshooting for Ethyl 3-Amino-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-Amino-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification stages of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful isolation of your target compound.

Overview of Synthesis

The most common and reliable route to this compound involves a two-step process. First, the catalytic hydrogenation of Ethyl 2-methyl-3-nitrobenzoate reduces the nitro group to the desired amine. Alternatively, 3-amino-2-methylbenzoic acid can be synthesized and subsequently esterified. This guide will focus on the work-up and troubleshooting aspects of the reduction reaction, as this is where many purification challenges arise.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure after the catalytic reduction of Ethyl 2-methyl-3-nitrobenzoate?

A1: After the reaction is deemed complete by TLC, the first step is to safely remove the catalyst. This is typically done by filtering the reaction mixture through a pad of Celite®. The filter cake should be washed with the reaction solvent (e.g., ethanol or ethyl acetate) to ensure all the product is recovered. The filtrate is then concentrated under reduced pressure. The crude product is then subjected to an aqueous work-up. A standard procedure involves dissolving the residue in an organic solvent like ethyl acetate and washing it with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.[1]

Q2: My final product is a dark oil and appears impure. What are the likely causes?

A2: A dark, oily product often indicates the presence of impurities. This can be due to several factors:

  • Incomplete Reaction: Residual starting material, Ethyl 2-methyl-3-nitrobenzoate, can lead to an oily product.[2]

  • Side Products: Over-reduction or other side reactions can generate impurities that hinder crystallization.

  • Residual Catalyst: Inadequate filtration of the hydrogenation catalyst (e.g., Pd/C) can result in a dark-colored product.

Q3: I'm experiencing low yields after the work-up. Where might I be losing my product?

A3: Low yields can be attributed to several factors during the work-up:

  • Emulsion Formation: During the aqueous extraction, emulsions can form, trapping the product in the interface between the organic and aqueous layers. Adding brine can help break up emulsions.[1]

  • Product Solubility: this compound has some solubility in aqueous solutions, especially if the pH is acidic. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent.

  • Ester Hydrolysis: Exposure to strong acidic or basic conditions during the work-up can hydrolyze the ethyl ester to the corresponding carboxylic acid, which will be lost to the aqueous layer during a basic wash.[3] It is crucial to use a mild base like sodium bicarbonate for neutralization.[1]

Q4: How can I effectively monitor the progress of the reaction and the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction and assessing purity.[4][5] A suitable mobile phase for this compound is a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity). The starting material (nitro compound) will be less polar than the product (amine). The product spot can be visualized under UV light and will typically stain with an oxidizing agent like potassium permanganate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere if necessary.
Insufficient hydrogen pressureCheck for leaks in the hydrogenation setup and ensure adequate hydrogen pressure is maintained.
Catalyst poisoningImpurities in the starting material or solvent can poison the catalyst. Purify the starting material if needed.
Product is an Oil and Fails to Solidify Presence of isomeric impuritiesPurify the crude product by column chromatography.[2]
Residual solventEnsure the product is thoroughly dried under high vacuum.
Incomplete reactionDrive the reaction to completion or separate the product from the starting material using column chromatography.
Multiple Spots on TLC After Reaction Incomplete reactionContinue the reaction until the starting material spot disappears.
Formation of side productsOptimize reaction conditions (temperature, pressure, reaction time) to minimize side product formation.[2]
Degradation of productAvoid prolonged exposure to harsh conditions.
Streaking on Silica Gel Column Amine interacting with acidic silicaAdd a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[6]
Ester Hydrolysis During Work-up Use of strong base (e.g., NaOH) for neutralizationUse a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acid.[1]
Prolonged contact with aqueous acidic or basic solutionsPerform the aqueous washes efficiently to minimize contact time.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • Catalyst Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the hydrogenation catalyst. Wash the Celite® pad with ethyl acetate to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1] Separate the layers.

  • Further Washing: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[7]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).[8]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. To prevent peak tailing, 0.5-1% triethylamine can be added to the eluent.[6]

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity mobile phase and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent.

    • Carefully load the dried sample onto the top of the packed column.[6]

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Visual Workflow and Troubleshooting

General Synthesis and Work-up Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Ethyl 2-methyl- 3-nitrobenzoate Reaction Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Reaction Filtration Filter through Celite® to remove catalyst Reaction->Filtration Concentration1 Concentrate filtrate Filtration->Concentration1 Extraction Dissolve in EtOAc, wash with NaHCO3(aq) and Brine Concentration1->Extraction Drying Dry over Na2SO4, filter Extraction->Drying Concentration2 Concentrate to get crude product Drying->Concentration2 Purification Column Chromatography or Recrystallization Concentration2->Purification FinalProduct Pure Ethyl 3-Amino- 2-methylbenzoate Purification->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed CheckTLC Check TLC of crude product Start->CheckTLC IncompleteReaction Incomplete Reaction? CheckTLC->IncompleteReaction OptimizeReaction Optimize reaction conditions: - Increase reaction time - Check catalyst activity - Increase H2 pressure IncompleteReaction->OptimizeReaction Yes AqueousLayer Check aqueous layer for product IncompleteReaction->AqueousLayer No Hydrolysis Ester Hydrolysis? AqueousLayer->Hydrolysis UseMildBase Use mild base (NaHCO3) for neutralization Hydrolysis->UseMildBase Yes Emulsion Emulsion Formation? Hydrolysis->Emulsion No BreakEmulsion Add brine to break emulsion Emulsion->BreakEmulsion Yes PurificationLoss Loss during purification? Emulsion->PurificationLoss No

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][9]diazepin-2-ylamino)benzoate.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • Google Patents. (2014). Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (n.d.). Preparation method of 3-methyl-2-aminobenzoic acid.
  • PubChem. (n.d.). This compound.
  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?.
  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate.
  • RSC Education. (n.d.). Nitration of methyl benzoate.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

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Technical Support Center: Catalyst Selection for Ethyl 3-Amino-2-methylbenzoate Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing condensation reactions involving Ethyl 3-Amino-2-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The following question-and-answer format is structured to provide direct solutions to specific issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding catalyst choice for reactions like the Friedländer Annulation or Combes Quinoline Synthesis, where an aminobenzoate condenses with a carbonyl compound.

Q1: What is the first-choice catalyst for condensing this compound with a β-diketone or α-methylene ketone?

For initial trials, p-Toluenesulfonic acid (p-TsOH) is the recommended starting point. It is a strong organic acid that is highly effective at catalyzing the key steps of the condensation: imine formation and the subsequent cyclization/dehydration.[1][2] It is cost-effective, easy to handle (as a solid monohydrate), and soluble in common organic solvents like toluene or ethanol.[3]

Q2: Should I use a Brønsted acid or a Lewis acid catalyst?

The choice depends on your substrate's sensitivity and the desired reaction conditions.

  • Brønsted acids (e.g., p-TsOH, H₂SO₄, polyphosphoric acid) are excellent proton donors that efficiently catalyze the dehydration steps inherent in these condensations.[4][5] They are the conventional choice for robust substrates in reactions like the Combes synthesis.[1][4]

  • Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃) activate the carbonyl group by coordinating to its oxygen, making it more electrophilic.[2][6] They are often preferred for milder reaction conditions or when dealing with acid-sensitive functional groups.[7][8] Some modern protocols have shown excellent yields with catalysts like bismuth triflate under mild conditions.[2]

Q3: What is a typical catalyst loading, and does it matter?

Yes, it matters significantly. A typical starting point for both Brønsted and Lewis acids is 5-10 mol% .

  • Too little catalyst may result in a sluggish or incomplete reaction.

  • Too much catalyst , especially a strong Brønsted acid, can lead to unwanted side reactions, such as polymerization or degradation of starting materials, which complicates purification and lowers yield.[9]

Q4: How does the removal of water impact the reaction, and how does my catalyst choice affect this?

The condensation reaction produces water as a byproduct.[5][10] According to Le Châtelier's principle, removing water drives the reaction equilibrium toward the product, increasing the final yield.

Your catalyst choice is linked to the method of water removal. When using a catalyst like p-TsOH , a common and effective strategy is to use toluene as the solvent and a Dean-Stark apparatus to azeotropically remove water as it forms.[10][11] This is a highly effective method for driving the reaction to completion.

Part 2: Troubleshooting Guide for Common Issues

This section provides a systematic, cause-and-effect approach to resolving specific experimental problems.

Problem 1: Low Yield or No Reaction

Q: I've set up my reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What should I do?

This is a common issue stemming from insufficient activation energy or catalyst inefficiency.

Possible Cause 1: Inadequate Catalyst Activity The chosen catalyst may not be strong enough to promote the reaction under your current conditions.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading to 15-20 mol%. Monitor for improvement and any new side product spots on TLC.

    • Switch to a Stronger Catalyst:

      • If using a mild Lewis acid like ZnCl₂, consider a more potent one such as Scandium triflate (Sc(OTf)₃) or Bismuth triflate (Bi(OTf)₃).[2]

      • If p-TsOH is ineffective, a stronger Brønsted acid like concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) can be used, though they require more careful handling and workup procedures.[1][4]

Possible Cause 2: Unfavorable Reaction Conditions Temperature and solvent play a critical role in reaction kinetics.

  • Troubleshooting Steps:

    • Increase Temperature: Many condensation reactions require heat to overcome the activation barrier.[10][12] Refluxing in a higher-boiling solvent like toluene or xylene is often necessary.

    • Ensure Water Removal: If not already doing so, equip your apparatus with a Dean-Stark trap or add molecular sieves to the reaction mixture to sequester the water produced.[5][10] This is crucial for driving the equilibrium forward.

    • Solvent Choice: The polarity of the solvent can influence reaction rates.[10] While non-polar solvents like toluene are excellent for water removal, sometimes polar aprotic solvents like DMF or DMSO can accelerate the reaction, especially if solubility is an issue.[12]

Problem 2: Significant Side Product Formation

Q: My reaction is proceeding, but I'm observing multiple unidentified spots on my TLC plate, and the final product is impure and difficult to purify. What's going wrong?

This often points to a reaction that is either too harsh or not selective enough, leading to competing reaction pathways.

Possible Cause 1: Catalyst is Too Strong or Loading is Too High Highly acidic conditions can promote side reactions like self-condensation of the carbonyl partner or polymerization, resulting in a complex mixture or tar formation.[9]

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: Decrease the catalyst concentration back to the 5-10 mol% range.

    • Switch to a Milder Catalyst: If using H₂SO₄, revert to p-TsOH. If p-TsOH is still too harsh, a Lewis acid (e.g., ZnCl₂, In(OTf)₃) may offer a milder and more selective alternative.[8]

    • Consider a Heterogeneous Catalyst: Solid acid catalysts, such as silica sulfuric acid or functionalized graphitic carbon nitride, can provide high activity with the benefit of easy removal by filtration, often leading to cleaner reactions.[2][13]

Possible Cause 2: Reaction Temperature is Too High Excessive heat can provide enough energy to activate undesired reaction pathways.

  • Troubleshooting Steps:

    • Lower the Temperature: If refluxing in xylene (b.p. ~140 °C), try switching to toluene (b.p. ~111 °C).

    • Timed Reaction: Monitor the reaction closely by TLC. Do not let it run for an extended period after the main product has formed, as this can lead to decomposition or further side reactions.

Possible Cause 3: Self-Condensation of the Carbonyl Reactant If the carbonyl compound (e.g., a ketone) has α-hydrogens, it can react with itself in an aldol-type condensation, competing with the desired reaction.[9]

  • Troubleshooting Steps:

    • Control the Order of Addition: In a directed approach, slowly add the ketone to a solution containing the aminobenzoate and the catalyst. This keeps the instantaneous concentration of the enolizable ketone low, favoring its reaction with the more abundant amine.[14]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for p-TsOH Catalyzed Condensation

This protocol provides a robust starting point for the condensation of this compound with an α-methylene ketone using a Dean-Stark trap.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the α-methylene ketone (1.0 - 1.2 eq) and toluene (sufficient to fill the flask and Dean-Stark trap).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Tables

Table 1: Comparison of Common Catalysts

CatalystTypeTypical Loading (mol%)AdvantagesDisadvantages/Considerations
p-TsOH Brønsted Acid5 - 15Inexpensive, effective, easy to handle.[1]Can be too harsh for sensitive substrates.
H₂SO₄ Brønsted Acid5 - 10Very strong, powerful dehydrating agent.[4]Corrosive, difficult workup, can cause charring.
PPA Brønsted Acid- (Used as solvent)Highly effective dehydrating agent.[4]Viscous, difficult to handle and workup.
ZnCl₂ Lewis Acid10 - 20Mild, inexpensive.[1]Can require higher temperatures or longer times.
Sc(OTf)₃ Lewis Acid1 - 5Highly active, effective at low loadings.Expensive.
Bi(OTf)₃ Lewis Acid2 - 10Water-tolerant, mild, highly effective.[2]Moderately expensive.

Table 2: Solvent Selection Guide

SolventBoiling Point (°C)PolarityApplication Notes
Toluene 111Non-polarExcellent for azeotropic water removal with a Dean-Stark trap.[10]
Xylene ~140Non-polarUsed for higher reaction temperatures.
Ethanol 78Polar ProticGood for reactions that proceed at lower temperatures; water is not easily removed.[15]
DMF 153Polar AproticHigh boiling point; can accelerate reactions but makes workup more difficult.[12]

Part 4: Visual Diagrams

General Reaction Mechanism

The diagram below illustrates the acid-catalyzed condensation, highlighting the key stages where the catalyst plays a role: protonation of the carbonyl, dehydration to form the imine, and the final cyclization/aromatization.

G cluster_0 Step 1: Imine Formation (Catalyzed) cluster_1 Step 2: Cyclization & Aromatization A Amine + Carbonyl B H+ (Catalyst) activates Carbonyl A->B Protonation C Hemiaminal Intermediate B->C Nucleophilic Attack D Imine + H2O C->D Dehydration E Enamine Tautomer D->E Tautomerization F H+ (Catalyst) activates ring closure E->F Protonation G Cyclized Intermediate F->G Annulation H Final Quinolone Product + H2O G->H Dehydration/Aromatization

Caption: Acid-catalyzed condensation mechanism.

Troubleshooting Flowchart

This decision tree provides a logical workflow for diagnosing and solving common issues with the condensation reaction.

G Start Reaction Issue Observed LowYield Low Yield / No Reaction Start->LowYield SideProducts Multiple Side Products Start->SideProducts TLC_LY TLC shows mostly starting material? LowYield->TLC_LY TLC_SP TLC shows multiple spots / tar? SideProducts->TLC_SP IncreaseTemp Action: Increase Temp & Ensure H2O Removal TLC_LY->IncreaseTemp Yes IncreaseCat Action: Increase Catalyst Loading (15-20 mol%) IncreaseTemp->IncreaseCat Still slow? StrongerCat Action: Switch to Stronger Catalyst (e.g., H2SO4, Sc(OTf)3) IncreaseCat->StrongerCat Still slow? DecreaseTemp Action: Lower Temperature TLC_SP->DecreaseTemp Yes DecreaseCat Action: Decrease Catalyst Loading (5-10 mol%) DecreaseTemp->DecreaseCat Still impure? MilderCat Action: Switch to Milder Catalyst (e.g., ZnCl2, Bi(OTf)3) DecreaseCat->MilderCat Still impure?

Caption: Troubleshooting workflow for condensation reactions.

References

  • Wikipedia. Combes quinoline synthesis. URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis
  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Cambridge University Press. URL: https://doi.org/10.1017/UPO9788175968295.138
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7453912/
  • Wikipedia. Carbonyl condensation. URL: https://en.wikipedia.org/wiki/Alkylamino-de-oxo-bisubstitution
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10728461/
  • Expedient synthesis of tetrahydroquinoline-3-spirohydantoin derivatives via the Lewis acid-catalyzed tert-amino effect reaction. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27314439/
  • Troubleshooting low yields in Knoevenagel condensation. Benchchem. URL: https://www.benchchem.
  • Carbonyl Condensation Reactions. Fiveable. URL: https://library.fiveable.me/ap-chem/unit-9/carbonyl-condensation-reactions/study-guide/2eB3Gf3rB8aY3xL5Iq5H
  • Optimization of the Condensation Reaction. ResearchGate. URL: https://www.researchgate.
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482405/
  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9101235/
  • Acid catalyzed aldol condensation mechanism. YouTube. URL: https://www.youtube.
  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/9/205
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ResearchGate. URL: https://www.researchgate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7453912/
  • Control of condensation of carbonyl compounds. Química Organica.org. URL: https://quimicaorganica.
  • Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/03/28/carbonyl-chemistry-learn-6-mechanisms-for-the-price-of-one/
  • 3-Amino-2-methylbenzoic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/52130-17-3.htm
  • Method for preparing 3-amino-2-methyl benzoic acid. Google Patents. URL: https://patents.google.
  • Ethyl 2-Amino-3-methylbenzoate. Amerigo Scientific. URL: https://www.amerigoscientific.
  • p-Toluenesulfonic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-Toluenesulfonic-acid
  • Ethyl 3-Amino-p-toluate. ChemBK. URL: https://www.chembk.
  • Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. AIP Publishing. URL: https://pubs.aip.
  • Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium. Green Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2001/gc/b007424h
  • Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde. Benchchem. URL: https://www.benchchem.com/blog/minimizing-self-condensation-in-aldol-reactions-of-4-fluorobenzaldehyde/
  • Ethyl 2-amino-3-methylbenzoate. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/19064948
  • Ethyl 2-Amino-3-methylbenzoate. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • p-Toluenesulfonic acid 2-[(tert-butyloxycarbonyl)amino]ethyl ester. J-Global. URL: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907044005878703
  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. URL: https://www.mdpi.com/1420-3049/29/1/224
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. URL: https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61052023000100057

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Technical Support Center: Ethyl 3-Amino-2-methylbenzoate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Ethyl 3-Amino-2-methylbenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical impact of solvent choice on reaction kinetics, offering practical advice in a question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which solvents are typically used?

A1: The synthesis of this compound is generally a two-step process:

  • Reduction of 2-methyl-3-nitrobenzoic acid: The nitro group is reduced to an amine, most commonly using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] A common solvent for this step is ethyl acetate.[1][2][3]

  • Esterification of 3-amino-2-methylbenzoic acid: The resulting amino acid undergoes esterification with ethanol to yield the final product. This is often a Fischer esterification, which is acid-catalyzed. A typical solvent for this reaction is an excess of the alcohol reactant (ethanol) or a non-reactive solvent. For the analogous methyl ester, methanol is used.[1][2]

Q2: How does solvent polarity affect the kinetics of the esterification of 3-Amino-2-methylbenzoic acid?

A2: Solvent polarity plays a crucial role in the kinetics of Fischer esterification. The reaction involves a carbocation intermediate, which is stabilized by polar solvents.

  • Polar Protic Solvents (e.g., ethanol, methanol): These are often used as both the solvent and the reactant. Their high polarity and ability to hydrogen bond can stabilize the transition states, potentially increasing the reaction rate. However, the high concentration of the alcohol is the primary driver of the reaction equilibrium towards the ester product.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): While their high dielectric constants can stabilize charged intermediates, they cannot act as a proton source, which is necessary for the acid-catalyzed mechanism. Their use is less common for Fischer esterification.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for Fischer esterification as they do not effectively solvate the charged intermediates, leading to slower reaction rates. However, in some cases, a nonpolar solvent can be used to azeotropically remove water, driving the reaction to completion.

Q3: I am observing a slow or incomplete reduction of 2-methyl-3-nitrobenzoic acid. Could the solvent be the issue?

A3: Yes, the solvent can significantly impact the efficiency of catalytic hydrogenation.

  • Solvent Choice: Ethyl acetate is a commonly used solvent for this reduction and generally provides good results.[2][3] Other solvents like ethanol or methanol can also be used. The key is to ensure the starting material is soluble in the chosen solvent.

  • Catalyst Poisoning: Impurities in the solvent or on the glassware can poison the palladium catalyst, leading to reduced activity. Ensure you are using high-purity, dry solvents.

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of hydrogen gas to the catalyst surface. Ensure vigorous stirring to maximize the gas-liquid-solid interface. The choice of solvent can also affect hydrogen solubility, which can in turn impact the reaction rate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield in esterification Reaction equilibrium not shifted towards products. 1. Use a large excess of ethanol. 2. Remove water as it forms, either by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent.
Insufficient acid catalyst. 1. Ensure the correct molar equivalent of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Reaction time is too short. 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] 2. Continue heating until the starting material is consumed.
Side reactions during reduction Over-reduction or side reactions on the aromatic ring. 1. Optimize reaction conditions (temperature, pressure, catalyst loading). 2. Ensure the solvent is inert under the reaction conditions.
Difficulty in product isolation/purification Product is soluble in the aqueous phase during workup. 1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. 2. Perform multiple extractions with an appropriate organic solvent like ethyl acetate.[2]
Co-elution of impurities during column chromatography. 1. Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes is a good starting point.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic Acid

This protocol details the reduction of 2-methyl-3-nitrobenzoic acid.

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Ethyl acetate (anhydrous)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.[3]

  • Carefully add 5% Pd/C catalyst (e.g., 0.10 g) to the solution.[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 3-amino-2-methylbenzoic acid.[3] The crude product can be purified by column chromatography.[3]

Protocol 2: Esterification to this compound (Adapted from Methyl Ester Synthesis)

This proposed protocol is based on the synthesis of the corresponding methyl ester.[1][2]

Materials:

  • 3-amino-2-methylbenzoic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid in an excess of anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer multiple times with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.[2]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Esterification start1 2-Methyl-3-nitrobenzoic Acid reagents1 H2, Pd/C Solvent: Ethyl Acetate start1->reagents1 product1 3-Amino-2-methylbenzoic Acid reagents1->product1 reagents2 Ethanol, H+ Solvent: Ethanol product1->reagents2 product2 This compound reagents2->product2

Caption: Overall synthesis workflow for this compound.

TroubleshootingLogic start Low Reaction Rate? q1 Which Reaction? start->q1 reduction Reduction q1->reduction Nitro Reduction esterification Esterification q1->esterification Esterification sol_red Check Solvent Purity & H2 Solubility reduction->sol_red cat_red Check Catalyst Activity & Stirring reduction->cat_red sol_est Use Polar Protic Solvent (Ethanol) esterification->sol_est water_rem Remove Water (Azeotrope/Drying Agent) esterification->water_rem

Caption: Troubleshooting logic for slow reaction kinetics.

References

  • An In-depth Technical Guide to Methyl 3-amino-2-methylbenzo
  • Application Note and Experimental Protocol for the Synthesis of Methyl 3-amino-2-methylbenzo
  • 3-Amino-2-methylbenzoic acid synthesis - ChemicalBook.

Sources

Technical Support Center: Spectroscopic Identification of Impurities in Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 3-Amino-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the spectroscopic identification of impurities. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of ensuring the purity of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the spectroscopic analysis of this compound.

Q1: What are the expected spectroscopic signatures for pure this compound?

A1: The purity of this compound can be confirmed by a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected data.

Table 1: Spectroscopic Data for this compound [1][2][3][4]

Technique Expected Signals/Peaks
¹H NMR Aromatic protons, ethyl ester protons (quartet and triplet), methyl protons (singlet), and amine protons (broad singlet).
¹³C NMR Aromatic carbons, carbonyl carbon, ethyl ester carbons, and methyl carbon.
IR (cm⁻¹) N-H stretching (amine), C=O stretching (ester), C-N stretching, and aromatic C-H stretching.
MS (m/z) Molecular ion peak [M]⁺ corresponding to the molecular weight (179.22 g/mol ).
Q2: What are the most common impurities in the synthesis of this compound and why do they form?

A2: Impurities often arise from unreacted starting materials, byproducts of the reaction, or degradation products. The synthesis of this compound commonly involves the reduction of a nitro group and subsequent esterification, or esterification of the corresponding amino acid.[5][6]

Common impurities include:

  • 3-Amino-2-methylbenzoic acid: Incomplete esterification of the carboxylic acid.[5][7][8][9][10]

  • 2-Methyl-3-nitrobenzoic acid: Incomplete reduction of the nitro group.[11][12][13][14]

  • Regioisomers: Such as Ethyl 2-Amino-3-methylbenzoate, which can arise from non-specific reactions.[15][16]

  • Residual Solvents: From the reaction or purification process.

Q3: How can I differentiate between the starting material, 3-Amino-2-methylbenzoic acid, and the final product, this compound, using spectroscopy?

A3: The key difference is the presence of the ethyl ester group in the final product.

  • ¹H NMR: Look for the characteristic quartet and triplet signals of the ethyl group in the product, which will be absent in the starting material. The carboxylic acid proton in the starting material will be a broad singlet, which disappears upon esterification.

  • IR Spectroscopy: The starting material will show a broad O-H stretch for the carboxylic acid, which will be absent in the product. The C=O stretch of the ester in the product will typically be at a slightly different wavenumber than the C=O stretch of the carboxylic acid in the starting material.[5][6]

Q4: What are the characteristic spectroscopic peaks for potential regioisomeric impurities?

A4: The substitution pattern on the aromatic ring significantly influences the chemical shifts in NMR and the fingerprint region in IR. Comparing the spectra of your sample with known standards or predicted spectra of possible isomers is the most reliable method. For example, the aromatic proton splitting patterns in ¹H NMR will differ between this compound and other isomers like Ethyl 4-Amino-3-methylbenzoate.[17]

II. Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Unexpected peaks are observed in the ¹H NMR spectrum.

Troubleshooting Workflow:

Caption: Troubleshooting higher m/z peaks in mass spectrometry.

Detailed Steps:

  • Check for Adducts: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Calculate the expected m/z for these adducts.

  • Evaluate for Dimers: The peak could represent a non-covalently bound dimer of your product ([2M+H]⁺).

  • Consider Side Reactions: Think about possible side reactions that could lead to a higher molecular weight product. For example, reaction with a difunctional impurity.

  • LC-MS Analysis: Couple your mass spectrometer with a liquid chromatograph to separate the impurity from your main product. This will allow you to obtain a clean mass spectrum of the impurity for further identification.

Issue 3: The IR spectrum indicates the presence of a carboxylic acid impurity.

Troubleshooting Workflow:

Caption: Troubleshooting the presence of carboxylic acid impurity via IR.

Detailed Steps:

  • Identify the O-H Stretch: A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. [5][18]2. Confirm the C=O Stretch: The C=O stretch of a carboxylic acid is typically found around 1700-1725 cm⁻¹. [5][6]The presence of both of these bands strongly suggests the presence of 3-Amino-2-methylbenzoic acid.

  • Cross-validation with NMR: Confirm the presence of the carboxylic acid impurity by looking for its characteristic signals in the ¹H NMR spectrum.

  • Purification: If the impurity is confirmed, further purification of your product is necessary. This can be achieved through recrystallization or column chromatography.

III. Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of your this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition with 16-32 scans is usually sufficient.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • If necessary, perform 2D NMR experiments (COSY, HSQC) for more detailed structural elucidation.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

    • Use a soft ionization technique like ESI or APCI.

    • Acquire the data in positive ion mode.

    • Ensure the mass spectrometer is calibrated to obtain accurate mass measurements. This will allow you to determine the elemental composition of your product and any impurities.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

By following these guidelines and troubleshooting steps, you will be better equipped to identify and resolve purity issues with your this compound samples, ensuring the integrity of your research and development activities.

References

  • PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MySkinRecipes. (n.d.). 3-Amino-2-methylbenzoic acid.
  • MySkinRecipes. (n.d.). This compound.
  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester.
  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester.
  • ResearchGate. (n.d.). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate.
  • Amerigo Scientific. (n.d.). Ethyl 2-Amino-3-methylbenzoate.
  • NIST. (n.d.). Ethyl m-methylbenzoate.

Sources

strategies to improve the regioselectivity of "Ethyl 3-Amino-2-methylbenzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Ethyl 3-Amino-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired synthetic outcomes.

Understanding the Molecule: A Delicate Balance of Directing Effects

This compound presents a unique challenge in regioselective synthesis. The aromatic ring is substituted with three distinct groups, each exerting its own electronic and steric influence.

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system.[1][2]

  • Ethyl Ester Group (-COOEt): A deactivating, meta-directing group that withdraws electron density from the ring.[3]

  • Methyl Group (-CH₃): A weakly activating, ortho, para-directing group that also introduces significant steric hindrance.[4]

The interplay of these groups dictates the position of incoming reagents. The amino group is the most powerful activating group, making the positions ortho and para to it (C4 and C6) the most electron-rich and susceptible to electrophilic attack. However, the meta-directing ester and the steric bulk of the adjacent methyl group complicate this picture.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Symptom: You are attempting an electrophilic substitution (e.g., halogenation, nitration) and obtain a mixture of C4, C6, and sometimes other isomers, with no clear preference for the desired product.

Probable Causes:

  • Over-activation by the Amino Group: The free amino group is highly activating, leading to rapid, often uncontrollable reactions and multiple substitutions.[1] Direct bromination of aniline, for example, rapidly yields the 2,4,6-tribromoaniline precipitate.

  • Protonation of the Amino Group: In strongly acidic conditions (e.g., during nitration), the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, leading to undesired products.[5]

  • Competing Directing Effects: The inherent directing effects of the amino, methyl, and ester groups are leading to a mixture of products without a strong thermodynamic or kinetic preference.

Solutions:

Solution 1.1: Amino Group Protection

The most reliable strategy to control EAS on anilines is to protect the amino group, typically by converting it to an amide.[1][6] This moderates its activating effect and introduces steric bulk that can favor one position over another.

  • Mechanism of Action: Acetylation converts the -NH₂ group into an acetamido group (-NHCOCH₃). The lone pair on the nitrogen is now in resonance with the carbonyl group, making it less available to donate into the benzene ring.[1] This reduces the ring's activation. The bulk of the acetyl group also sterically hinders the C4 position, often making the C6 position (para to the directing amide) the favored site of substitution.

Experimental Protocol: Acetylation of this compound

  • Dissolve Substrate: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Add Acetylating Agent: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetanilide derivative by column chromatography or recrystallization.

  • Deprotection: The acetyl group can be removed after the desired substitution by hydrolysis under acidic or basic conditions to regenerate the free amine.[6]

Data Summary: Effect of Protecting Groups on Regioselectivity
Protecting GroupTypical ReagentsKey AdvantagesFavored Position (EAS)Deprotection Conditions
Acetyl (Ac) Acetic Anhydride, Acetyl ChlorideInexpensive, robustC6 (para) due to steric hindrance at C4Acidic or basic hydrolysis[6]
Boc Di-tert-butyl dicarbonate (Boc)₂OMild removal conditionsC6 (para)Acidic conditions (e.g., TFA)[7]
Cbz Benzyl chloroformateStable, orthogonal to BocC6 (para)Hydrogenolysis (H₂, Pd/C)[8]
Problem 2: Inability to Functionalize the C4 Position

Symptom: You need to introduce a substituent at the C4 position (ortho to the amino group and ortho to the methyl group), but this position is sterically hindered and electronically less favored than C6.

Probable Cause:

  • Steric Hindrance: The C4 position is flanked by two substituents (the amino group at C3 and the methyl group at C2), making it difficult for electrophiles or coupling partners to access.[4][9]

Solution:

Solution 2.1: Directed ortho-Metalation (DoM)

DoM is a powerful technique for achieving regioselective functionalization at positions that are otherwise difficult to access.[10] It involves deprotonation of an ortho position to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophile.

  • Mechanism of Action: The amino group itself is not a strong DMG. However, converting it into a more effective DMG, such as a carbamate (e.g., -NHBoc) or an amide, allows for highly selective lithiation at the C4 position.[7][11] The organolithium reagent coordinates to the heteroatom of the DMG and selectively removes the adjacent proton.

Workflow for C4 Functionalization via DoM

G cluster_0 Step 1: Protection & DMG Installation cluster_1 Step 2: Directed ortho-Metalation cluster_2 Step 3: Electrophilic Quench Start This compound Protect Protect Amino Group (e.g., with (Boc)₂O) Start->Protect DMG Substrate with DMG (-NHBoc) Protect->DMG Lithiation Add Organolithium Base (e.g., n-BuLi, -78 °C) DMG->Lithiation ArylLithium C4-Lithiated Intermediate Lithiation->ArylLithium Quench Add Electrophile (E+) ArylLithium->Quench Product C4-Functionalized Product Quench->Product

Caption: Workflow for C4 functionalization using Directed ortho-Metalation.

Experimental Protocol: General Procedure for DoM

  • Protect Amine: Convert the amino group to a suitable DMG (e.g., a Boc-carbamate as described in Solution 1.1).[7]

  • Setup Reaction: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected substrate (1.0 eq) in anhydrous THF.

  • Cool: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium or sec-butyllithium (1.1-1.5 eq) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., I₂, DMF for formylation, CO₂ for carboxylation) in THF.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature, then quench carefully by adding saturated aqueous ammonium chloride solution.

  • Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, dry, and purify the product by chromatography.

Problem 3: Low Yield or No Reaction in Cross-Coupling Reactions

Symptom: You are attempting a cross-coupling reaction, such as a Buchwald-Hartwig amination, to form a C-N bond at a specific position, but the reaction is sluggish or fails.[12][13]

Probable Causes:

  • Inappropriate Catalyst/Ligand System: The efficiency and regioselectivity of many cross-coupling reactions are highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand.[14][15] Sterically hindered substrates often require bulky, electron-rich ligands.

  • Substrate Deactivation: The ester group is electron-withdrawing, which can deactivate the aryl ring towards oxidative addition, a key step in the catalytic cycle.

  • Side Reactions: The free amino group can potentially coordinate to the metal center, interfering with the catalytic cycle.

Solutions:

Solution 3.1: Catalyst and Ligand Screening

A systematic screen of different palladium sources and ligands is the most effective approach to optimize a cross-coupling reaction.

  • Rationale: Different ligands have profound effects on the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[15] For challenging substrates, advanced "generations" of Buchwald-Hartwig ligands are often necessary.

Troubleshooting Logic for Cross-Coupling

G Start Low Yield in Cross-Coupling Q1 Is the Amino Group Protected? Start->Q1 Protect Protect Amino Group (e.g., Boc, Ac) Q1->Protect No Q2 Have you tried bulky, electron-rich ligands? Q1->Q2 Yes Protect->Q2 ScreenLigands Screen Ligands: - Buchwald-type (e.g., XPhos, SPhos) - Josiphos-type Q2->ScreenLigands No Q3 Have you optimized the base and solvent? Q2->Q3 Yes ScreenLigands->Q3 OptimizeCond Screen Bases (e.g., K₃PO₄, Cs₂CO₃) and Solvents (e.g., Toluene, Dioxane) Q3->OptimizeCond No Success Improved Yield Q3->Success Yes OptimizeCond->Success

Caption: Decision-making workflow for optimizing cross-coupling reactions.

Recommended Starting Conditions for Buchwald-Hartwig Amination:
  • Palladium Precatalyst: Pd₂(dba)₃ or a pre-formed Pd(ligand) complex.

  • Ligand: Start with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.

  • Base: A non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.

  • Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane.

  • Temperature: Typically 80-110 °C.

Frequently Asked Questions (FAQs)

Q1: Which position on the ring is the most reactive towards electrophiles?

The C6 position is generally the most reactive. The amino group strongly activates the positions ortho (C4) and para (C6) to it.[2] While both are activated, the C4 position is sterically hindered by the adjacent methyl group at C2. Therefore, electrophilic attack is most likely to occur at the less hindered C6 position.

Q2: Can I perform a reaction on the ester group without affecting the rest of the molecule?

Yes. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under standard basic (e.g., NaOH, H₂O/EtOH) or acidic conditions. It can also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). These reactions typically do not affect the aromatic ring or the protected amino group. However, a free amino group might interfere with some reagents.

Q3: How do I selectively functionalize the methyl group?

Selective functionalization of the C2-methyl group is challenging. Free-radical halogenation (e.g., with NBS) might be possible, but regioselectivity could be poor. A more controlled approach would be to use DoM (as described in Solution 2.1) to install a group at C4, and then perform a second DoM directed by the C4-substituent to lithiate the methyl group, but this is a complex, multi-step sequence.

Q4: What is the best protecting group for the amino function?

The "best" protecting group depends on the subsequent reaction conditions.[16][17]

  • For reactions requiring robust protection, an acetyl group is excellent, though its removal requires harsh conditions.[6]

  • For reactions requiring mild deprotection, a Boc group is ideal as it can be removed with acid, leaving other functional groups intact.[7]

  • For orthogonality, a Cbz group is useful as it is removed by hydrogenolysis, a condition that is compatible with both acid-labile (Boc) and base-labile groups.[8]

References

  • Protection of NH2 in aniline. (2025). Filo.
  • Electrophilic aromatic substitution reactivity of substituted anilines. (n.d.). Benchchem.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Directed ortho metalation. (n.d.). Wikipedia.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry.
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute.
  • Protonation of aniline slows electrophilic aromatic substitution. (n.d.). Pearson+.
  • Amines. (n.d.). NCERT.
  • Directed (ortho) Metallation. (n.d.).
  • Ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Snieckus, V. (2011).
  • Protection for amino group and amino acid. (n.d.). Slideshare.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.).
  • Effect of steric hindrance on the regioselectivity. (n.d.). ResearchGate.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.

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Technical Support Center: Column Chromatography Purification of Ethyl 3-Amino-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of Ethyl 3-Amino-2-methylbenzoate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to streamline your purification workflows. The chemical structure of these compounds, possessing both a basic amino group and an ester, presents unique purification challenges that this guide aims to resolve.

I. Foundational Knowledge: Understanding Your Compound

This compound and its analogs are moderately polar compounds. The presence of the aromatic amine introduces basicity, which can lead to undesirable interactions with standard silica gel, an acidic stationary phase. This often results in peak tailing and poor separation. The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions. A thorough understanding of these properties is the first step toward developing a robust purification method.

II. Troubleshooting Guide: From Tailing Peaks to Low Yield

This section is structured to provide rapid solutions to the most common issues encountered during the column chromatography of this compound derivatives.

Issue 1: Tailing Peaks and Poor Separation of the Target Compound

  • Question: My target compound, an this compound derivative, is exhibiting significant tailing on the TLC plate and the column, leading to broad peaks and co-elution with impurities. What is causing this and how can I fix it?

  • Answer: Peak tailing with amino compounds on silica gel is a classic problem. It is primarily caused by the interaction of the basic amino group with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction slows down a portion of the analyte molecules, causing them to lag behind the main band, resulting in a "tail."

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel.[1]

      • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that will compete with your amine for the acidic sites on the silica, leading to sharper peaks.[1]

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane-based mobile phase. However, be cautious as this can significantly increase the polarity of the eluent.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as it provides a basic surface that repels basic compounds, leading to improved peak shape.[1]

      • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography can be a powerful alternative. The separation is based on hydrophobicity, and issues with amine-silica interactions are avoided.[2] A typical mobile phase would be a mixture of water and acetonitrile or methanol, possibly with a pH modifier to ensure the amine is in its free-base form.[1]

Issue 2: The Compound Won't Come Off the Column (Irreversible Adsorption)

  • Question: I've loaded my crude this compound derivative onto the column, but even with a highly polar solvent system, I am not recovering my product. What happened?

  • Answer: This frustrating situation usually points to irreversible adsorption or decomposition on the stationary phase.[3]

    Potential Causes & Solutions:

    • Strong Acid-Base Interaction: The amine group on your compound might be strongly binding to the acidic silica gel.

      • Solution: Before concluding it's lost, try flushing the column with a highly polar, basic solvent system. A mixture of Dichloromethane/Methanol with 1-2% Ammonium Hydroxide might be effective.

    • Compound Instability: Your derivative may be unstable on silica gel.[3]

      • How to Check: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking from the baseline, your compound is likely degrading.[3]

      • Solution: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.

Issue 3: Low Yield After a Successful-Appearing Separation

  • Question: My TLC analysis showed good separation, and the column fractions appeared clean. However, after solvent evaporation, my final yield is significantly lower than expected. Where did my compound go?

  • Answer: Low yield after a seemingly clean separation can be attributed to several factors.

    Troubleshooting Steps:

    • Volatility: While this compound itself is not extremely volatile, some derivatives might be.

      • Solution: When removing the solvent using a rotary evaporator, use a lower temperature and avoid leaving the flask under high vacuum for an extended period after the solvent is gone.

    • Incomplete Elution: Your compound may not have fully eluted from the column.

      • Solution: After you believe all your compound has eluted, flush the column with a much stronger solvent system and check the eluate by TLC.

    • Co-elution with a Non-UV Active Impurity: The fractions may appear clean by UV visualization on TLC, but a non-UV active impurity could be present, contributing to the initial mass of the fractions.

      • Solution: Use a universal TLC stain, such as potassium permanganate or iodine, to visualize all compounds in your fractions.[4]

III. Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right solvent system for my this compound derivative?

    • A1: The key is to find a solvent system that provides an optimal Rf value for your target compound on a TLC plate. The ideal Rf range for good separation on a column is typically between 0.2 and 0.4.[5][6]

      • Starting Point: A good starting point for many aminobenzoate derivatives is a mixture of Hexane and Ethyl Acetate.

      • Tuning Polarity:

        • If the Rf is too low (compound stays near the baseline), increase the polarity by adding more Ethyl Acetate.

        • If the Rf is too high (compound runs with the solvent front), decrease the polarity by adding more Hexane.

      • Alternative Solvents: Dichloromethane/Methanol is another common solvent system, especially for more polar derivatives.

  • Q2: What is an Rf value and how is it calculated?

    • A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[7][8][9] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[5][7][8][9] An Rf value is always between 0 and 1.[7]

  • Q3: Should I use wet or dry loading for my sample?

    • A3: The choice between wet and dry loading depends on the solubility of your crude sample.

      • Wet Loading: This is suitable if your sample dissolves readily in a small amount of the initial mobile phase.[10] Dissolve the sample in the minimum amount of solvent and carefully apply it to the top of the column.[10]

      • Dry Loading: This is the preferred method if your sample has poor solubility in the eluent or if you need to use a strong solvent to dissolve it.[10] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[10]

  • Q4: Can I use reversed-phase chromatography for these compounds?

    • A4: Yes, reversed-phase chromatography is a viable and often advantageous technique for purifying this compound derivatives, especially those that are more polar or prove difficult to purify on normal phase silica.[2] Stationary phases like C18 are used with polar mobile phases such as water/acetonitrile or water/methanol.[11]

IV. Experimental Protocols & Data

Detailed Protocol: Flash Column Chromatography of a Hypothetical this compound Derivative

This protocol assumes the derivative has slightly higher polarity than the parent compound.

  • TLC Analysis and Solvent System Selection:

    • Prepare a TLC plate and spot the crude reaction mixture.

    • Develop the TLC plate in a chamber with 20% Ethyl Acetate in Hexane.

    • Visualize the plate under a UV lamp. If the desired product has an Rf of ~0.3 and is well-separated from impurities, this is a good starting solvent system.

    • If peak tailing is observed, prepare a new solvent system of 20% Ethyl Acetate in Hexane with 0.5% Triethylamine (TEA) and re-run the TLC.

  • Column Packing (Slurry Method):

    • Select an appropriately sized column for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, make a slurry of silica gel in the chosen mobile phase (20% EtOAc/Hexane + 0.5% TEA).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Once packed, drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent by rotary evaporation to yield a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or bulb) to begin eluting the compounds.

    • Collect fractions in test tubes. The size of the fractions will depend on the column size.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase.
or Amine-Functionalized SilicaTo mitigate peak tailing of basic compounds.[1]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon solvent systems for moderately polar compounds.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Deactivates acidic silanol sites, improving peak shape.[1]
Optimal Rf on TLC 0.2 - 0.4Provides the best resolution and separation on the column.[5][6]
Loading Method Dry LoadingEnsures a narrow band at the start, leading to better separation.[10]

V. Workflow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound derivatives.

Troubleshooting_Workflow start Start: Crude Product Purification tlc Run TLC in Hex/EtOAc start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No tailing_check Is there peak tailing? rf_check->tailing_check Yes adjust_polarity->tlc add_tea Add 0.5% TEA to Mobile Phase tailing_check->add_tea Yes run_column Pack Column & Run Separation tailing_check->run_column No add_tea->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions yield_check Is Yield Acceptable? analyze_fractions->yield_check poor_sep Poor Separation on Column analyze_fractions->poor_sep Impure Fractions troubleshoot_yield Troubleshoot Low Yield (Volatility, Incomplete Elution) yield_check->troubleshoot_yield No product_pure Pure Product Isolated yield_check->product_pure Yes alt_stationary Consider Alternative Stationary Phase (Amine-Silica, Alumina) or Reversed-Phase troubleshoot_yield->alt_stationary poor_sep->alt_stationary

Caption: Troubleshooting Decision Tree for Column Chromatography.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 8). What Is The RF Value And Its Importance In Chromatography? YouTube. Retrieved from [Link]

  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate the Rf in Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Amino 3-ethyl-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 2-Amino-3-methylbenzoate. Retrieved from [Link]

  • BYJU'S. (n.d.). Rf Value Explanation. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various.... Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Reversed-phase high-performance liquid chromatography of unsubstituted aminobenzoic acids. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • YouTube. (2019, March 25). Chromatography Troubleshooting. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Semantic Scholar. (2022, January 28). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

Sources

Technical Support Center: The Influence of Temperature on Reactions of Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-Amino-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile intermediate. Here, we will explore the critical role of temperature in dictating the success of your reactions, from synthesis to subsequent transformations.

Introduction: Why Temperature is a Critical Parameter

In organic synthesis, temperature is not merely a condition but a powerful tool to control reaction rates, selectivity, and ultimately, the purity and yield of your desired product. For reactions involving this compound, precise temperature management is paramount to navigate potential side reactions and ensure reproducible outcomes. This guide will delve into the causality behind these temperature effects, offering field-proven insights to optimize your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Issue 1: Low Yield in the Synthesis of this compound via Esterification of 3-Amino-2-methylbenzoic Acid

  • Question: I am experiencing low yields during the Fischer esterification of 3-amino-2-methylbenzoic acid with ethanol. What are the likely temperature-related causes?

  • Answer: Low yields in this esterification can often be traced back to improper temperature control.

    • Inadequate Heat: The Fischer esterification is an equilibrium-driven process. Insufficient temperature will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe. The reaction typically requires refluxing conditions to proceed efficiently.

    • Excessive Heat: While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the degradation of the starting material or the product. 3-Amino-2-methylbenzoic acid and its ethyl ester can be susceptible to decomposition or side reactions, such as decarboxylation or oxidation, at elevated temperatures.

    • Inefficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. At optimal reflux temperature, the removal of water, often accomplished with a Dean-Stark apparatus, is crucial for driving the reaction to completion.

    Troubleshooting Workflow:

    G start Low Yield in Esterification check_temp Is the reaction at a stable reflux? start->check_temp check_water Is water being effectively removed? check_temp->check_water Yes low_temp Increase heating mantle temperature to achieve a steady reflux. check_temp->low_temp No check_degradation Is there evidence of product/reactant degradation (e.g., color change)? check_water->check_degradation Yes inefficient_removal Ensure Dean-Stark is functioning correctly. Consider adding a drying agent. check_water->inefficient_removal No high_temp Reduce heating mantle temperature. Consider a lower boiling point solvent if applicable. check_degradation->high_temp Yes success Improved Yield low_temp->success inefficient_removal->success high_temp->success

    Caption: Troubleshooting low esterification yield.

Issue 2: Formation of Impurities During Acylation of this compound

  • Question: When I perform an N-acylation on this compound, I observe significant byproduct formation. How can temperature control mitigate this?

  • Answer: The amino group of this compound is a nucleophile, but it can also be sensitive to reaction conditions.

    • Side Reactions at Elevated Temperatures: High temperatures can promote side reactions. For instance, if the acylating agent is an acid chloride, elevated temperatures can lead to the formation of colored impurities through various decomposition pathways.

    • Di-acylation: While less common for this sterically hindered aniline, high temperatures might provide enough energy to overcome the steric hindrance and lead to di-acylation, especially with highly reactive acylating agents.

    • Base-Catalyzed Side Reactions: Many acylations are performed in the presence of a base. At higher temperatures, the base might promote side reactions of the starting material or the product.

    Recommendations:

    • Perform the acylation at a reduced temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.

    • Ensure slow, dropwise addition of the acylating agent to maintain a low reaction temperature.

Issue 3: Inconsistent Results in Cyclization Reactions

  • Question: I am attempting a cyclization reaction with an this compound derivative, and my yields are not reproducible. Could temperature be the culprit?

  • Answer: Absolutely. Cyclization reactions are often highly sensitive to temperature.

    • Kinetic vs. Thermodynamic Control: Temperature can dictate whether the reaction favors the kinetically or thermodynamically controlled product. In some cases, a lower temperature may favor the desired cyclized product (kinetic control), while higher temperatures could lead to a more stable, but undesired, byproduct (thermodynamic control), or vice-versa.

    • Solvent Boiling Point: The choice of solvent and its boiling point sets the maximum temperature for a reaction at atmospheric pressure. If a specific temperature is required for a cyclization to proceed efficiently, a solvent with an appropriate boiling point must be chosen. For example, some cyclizations require high temperatures, making solvents like DMF or NMP suitable choices.[1]

    Quantitative Data on Temperature Effects (Hypothetical Example for a Pictet-Spengler type reaction):

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity by HPLC (%)
60244585
80127592
10068595
12048288 (degradation observed)

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of 3-Amino-2-methylbenzoic acid via catalytic hydrogenation?

A1: The catalytic hydrogenation of a nitro group to an amine is an exothermic reaction, and temperature control is crucial. While a specific patent suggests that the hydrogenation of 3-nitro-2-tolyl acid can be carried out at temperatures ranging from 80°C to 125°C under pressure, it's important to monitor the reaction temperature carefully.[2] For laboratory-scale reactions under a hydrogen balloon, the reaction is often run at or slightly above room temperature.[3][4] Overheating can lead to reduced catalyst activity and potential side reactions.

Q2: How does temperature affect the stability and storage of this compound?

A2: this compound should be stored at room temperature in a dry environment.[5] While moderately stable, prolonged exposure to high temperatures can lead to gradual decomposition or oxidation, which may manifest as a discoloration of the compound. For long-term storage, refrigeration (2-8°C) is recommended to maintain its purity.[6][7]

Q3: Can temperature influence the regioselectivity of reactions on the aromatic ring of this compound?

A3: Yes, in electrophilic aromatic substitution reactions, temperature can play a role in determining the ratio of ortho, meta, and para products. While the directing effects of the amino and ester groups are the primary determinants of regioselectivity, temperature can influence the kinetic vs. thermodynamic product distribution. Generally, lower temperatures favor the formation of the kinetically preferred product.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This protocol is adapted from literature procedures.[3][4]

  • Reaction Setup: In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate.

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: The reaction mixture is then stirred under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for laboratory scale) for approximately 15 hours. For larger-scale reactions, a hydrogenation apparatus with controlled pressure and temperature may be employed.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude 3-Amino-2-methylbenzoic acid. The crude product can be purified by column chromatography.

Protocol 2: Fischer Esterification of 3-Amino-2-methylbenzoic Acid

This protocol is based on general Fischer esterification principles.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-2-methylbenzoic acid and an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Workflow for Synthesis and Subsequent Reaction:

G cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Further Reactions 2-Methyl-3-nitrobenzoic Acid 2-Methyl-3-nitrobenzoic Acid 3-Amino-2-methylbenzoic Acid 3-Amino-2-methylbenzoic Acid 2-Methyl-3-nitrobenzoic Acid->3-Amino-2-methylbenzoic Acid Hydrogenation (RT to 125°C) This compound This compound 3-Amino-2-methylbenzoic Acid->this compound Fischer Esterification (Reflux) Acylated Product Acylated Product This compound->Acylated Product Acylation (0°C to RT) Cyclized Product Cyclized Product This compound->Cyclized Product Cyclization (Variable Temp)

Sources

Technical Support Center: Managing Exothermic Reactions with Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling exothermic reactions involving Ethyl 3-Amino-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our focus is on ensuring the safety and success of your experiments by understanding and controlling the thermal hazards associated with this compound.

Introduction: The Exothermic Potential of this compound

This compound, an aromatic amine, is a versatile intermediate in organic synthesis. However, like many aromatic amines, it can participate in highly exothermic reactions, which, if not properly managed, can lead to thermal runaways, pressure buildup, and potentially explosive decomposition.[1][2][3] The primary reactions of concern are diazotization, nitration, and to a lesser extent, acylation. This guide will provide a structured approach to safely manage these reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and reaction control of this compound in exothermic processes.

Q1: What are the most significant exothermic hazards associated with this compound?

A1: The most significant exothermic hazard arises from diazotization reactions , where the aromatic amine is converted to a diazonium salt.[1][4][5] This reaction is notoriously exothermic and the resulting diazonium salts are often thermally unstable, posing a risk of violent decomposition if the temperature is not strictly controlled.[4][6][7] Nitration of the aromatic ring is also a highly exothermic process that can lead to runaway reactions if not carefully managed.[2][8][9][10]

Q2: Why is temperature control so critical during the diazotization of this compound?

A2: Diazotization reactions have a significant heat release, with enthalpy changes typically ranging from -65 to -150 kJ/mol.[1] Maintaining a low temperature, typically 0-5 °C , is crucial for several reasons:

  • Preventing Decomposition: Aryl diazonium salts are unstable at higher temperatures and can decompose, sometimes explosively, releasing nitrogen gas.[4][5]

  • Minimizing Side Reactions: Elevated temperatures can lead to the formation of unwanted byproducts, such as azo dyes or tarry substances, which reduces the yield and purity of the desired product.[6]

  • Avoiding Runaway Reactions: The exothermic nature of the reaction can create a positive feedback loop where an increase in temperature accelerates the reaction rate, leading to a rapid and uncontrollable temperature and pressure increase.[1]

Q3: What are the initial warning signs of a thermal runaway reaction?

A3: Be vigilant for the following indicators:

  • A sudden, rapid increase in internal reaction temperature that is unresponsive to the cooling system.

  • A noticeable increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling or off-gassing.

  • Evolution of brown fumes (NO₂), which can indicate the decomposition of nitrous acid at higher temperatures.[6]

  • A change in the color or viscosity of the reaction mixture, such as the formation of dark or tarry substances.[6]

Q4: Should I be concerned about the thermal stability of the diazonium salt formed from this compound?

A4: Yes. It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be explosive.[4][5][6] The diazonium salt should be generated in situ and used immediately in the subsequent reaction while being maintained in a cold solution.[6] The stability of diazonium salts can vary, but it's crucial to treat them all as potentially hazardous.[11]

Q5: What are the primary hazards associated with the nitration of this compound?

A5: Direct nitration of aromatic amines like this compound is hazardous due to:

  • Highly Exothermic Reaction: The reaction with a nitrating mixture (concentrated nitric and sulfuric acids) is extremely exothermic.[8][9]

  • Oxidation: The amino group can be oxidized by nitric acid, leading to violent and uncontrolled side reactions and the formation of complex, often tarry, byproducts.[8]

  • Runaway Potential: Improper temperature control or incorrect reagent addition can easily lead to a thermal runaway.[2][10] To mitigate these risks, the amino group is often protected (e.g., by acylation) before nitration.

Part 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Scenario 1: Diazotization and Subsequent Sandmeyer Reaction

Problem: During the slow addition of sodium nitrite solution, the internal temperature is rapidly increasing beyond 5 °C, and I'm observing brown fumes.

  • Immediate Action: Immediately stop the addition of the sodium nitrite solution.

  • Possible Causes & Solutions:

Potential Cause Suggested Solution
Inadequate Cooling Ensure the reaction flask is well-immersed in an efficient ice-salt bath. For larger scale reactions, consider a cryostat for more precise temperature control.
Rate of Addition is Too Fast Reduce the addition rate of the sodium nitrite solution significantly. Use a syringe pump for precise and controlled addition.
Inefficient Stirring Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.
Decomposition of Nitrous Acid The brown fumes (NO₂) indicate nitrous acid decomposition at elevated temperatures.[6] Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to promote rapid reaction.

Problem: The yield of my Sandmeyer reaction is very low, and the product is impure.

  • Possible Causes & Solutions:

Potential Cause Suggested Solution
Decomposition of Diazonium Salt This is the most likely cause. Strictly maintain the reaction temperature between 0-5 °C during the entire diazotization process.[6] Use the freshly prepared cold diazonium salt solution immediately in the next step.
Incorrect Stoichiometry Use a slight excess (1.05-1.1 equivalents) of sodium nitrite to ensure complete diazotization.[6]
Side Reactions The formation of azo-coupling byproducts can occur at higher temperatures.[6] Maintain rigorous temperature control.
Scenario 2: Nitration of the Aromatic Ring

Problem: Upon adding the nitrating mixture, the reaction turns dark and tarry, with a rapid exotherm.

  • Immediate Action: Stop the addition of the nitrating mixture. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench with a pre-chilled, inert solvent.

  • Possible Causes & Solutions:

Potential Cause Suggested Solution
Direct Nitration of the Unprotected Amine The amino group is highly susceptible to oxidation by nitric acid.[8] It is highly recommended to protect the amino group (e.g., via acetylation to form the corresponding acetanilide) before attempting nitration.
Reaction Temperature is Too High The reaction should be conducted at a low temperature, typically with cooling in an ice bath or even a dry ice/acetone bath.
Concentrated Reagents The reaction may be too concentrated, leading to poor heat dissipation. Consider diluting the reaction mixture with a suitable inert solvent.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Safe Diazotization of this compound for Subsequent Sandmeyer Reaction

Objective: To safely generate the diazonium salt of this compound in situ for immediate use.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice-salt bath

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound in a mixture of concentrated HCl and deionized water.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C with vigorous stirring.[6]

  • Prepare a solution of sodium nitrite (1.05-1.1 equivalents) in cold deionized water and place it in the dropping funnel.

  • Slowly add the sodium nitrite solution dropwise to the amine hydrochloride solution, ensuring the internal temperature does not exceed 5 °C.[6]

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[6]

  • The resulting cold diazonium salt solution is now ready for immediate use in the subsequent reaction (e.g., Sandmeyer). DO NOT attempt to isolate the diazonium salt. [5][6]

Workflow Diagram:

DiazotizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product dissolve Dissolve this compound in HCl/H₂O cool_amine Cool amine solution to 0-5 °C dissolve->cool_amine add_nitrite Slowly add NaNO₂ solution (maintain 0-5 °C) cool_amine->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir test Test for excess HNO₂ (Starch-Iodide Paper) stir->test product Cold Diazonium Salt Solution (Use Immediately) test->product

Caption: Workflow for the safe diazotization of this compound.

Troubleshooting Logic Diagram for Exothermic Events

ExothermTroubleshooting start Exothermic Event Detected (Rapid T ↑, P ↑, Gas Evolution) stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add more ice/dry ice) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring monitor Monitor Temperature and Pressure increase_stirring->monitor is_controlled Is the reaction under control? monitor->is_controlled resume_safely Resume with Extreme Caution (Slower addition, lower T) is_controlled->resume_safely Yes emergency_quench Execute Emergency Quench (Pre-chilled inert solvent) is_controlled->emergency_quench No

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Technical Support Center: Analytical Techniques for Monitoring Ethyl 3-Amino-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Ethyl 3-Amino-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable analytical methods to track reaction progress, determine purity, and identify byproducts. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven experience.

Part 1: Analytical Method Selection

Choosing the right analytical technique is the foundation of successful reaction monitoring. The decision depends on the specific information required (e.g., quantitative conversion, impurity profile), the properties of the reactants and products, and available instrumentation.

FAQ 1: What are the primary analytical techniques for monitoring reactions of this compound?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For real-time analysis, in-situ methods like Fourier-Transform Infrared (FTIR) spectroscopy are also highly valuable.[1][2][3] Each has distinct advantages and is suited for different analytical goals.

Table 1: Comparison of Key Analytical Techniques
ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)In-Situ FTIR/Raman
Primary Use Quantitative Purity & ConversionIdentification of Volatile ImpuritiesAbsolute Quantitative Conversion & Structure IDReal-time Kinetic Monitoring
Sensitivity High (µg/mL)Very High (ng/mL)Moderate (mg/mL)Moderate to High
Sample Prep Simple dilutionOften requires derivatization for polar amines[4]Simple dilution, requires internal standardNone (direct insertion of probe)
Key Challenge Peak tailing of the amineThermal degradation, analyte adsorption[5]Lower sensitivity, peak overlapProbe fouling, spectral interpretation[1]
Expertise Level IntermediateIntermediate to AdvancedAdvancedIntermediate to Advanced
Workflow for Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate analytical technique for your needs.

MethodSelection start Define Analytical Goal q1 Need real-time kinetics? start->q1 q2 Need to identify volatile unknowns? q1->q2 No (Offline Analysis) insitu Use In-Situ FTIR or Raman q1->insitu Yes q3 Need absolute quantitation without a reference standard? q2->q3 No gcms Use GC-MS q2->gcms Yes qnmr Use qNMR q3->qnmr Yes hplc Use HPLC-UV as the primary method q3->hplc No HPLCTroubleshooting start Symptom: Amine Peak Tailing step1 Is mobile phase low pH (<3.5)? start->step1 step2 Add 0.1% Formic Acid or TFA to mobile phase step1->step2 No step3 Is column specifically for basic compounds? step1->step3 Yes step2->step1 step4 Switch to a modern, end-capped or base- deactivated column step3->step4 No step5 Is sample concentrated? step3->step5 Yes step4->step3 step6 Dilute sample 10-fold and re-inject step5->step6 Yes end Problem Resolved step5->end No step6->end

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Validation & Comparative

A Senior Application Scientist's Guide: Ethyl 3-Amino-2-methylbenzoate vs. Other Aminobenzoates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminobenzoate framework is a cornerstone in modern organic synthesis, serving as a versatile scaffold for a multitude of high-value molecules, from active pharmaceutical ingredients (APIs) to advanced polymers.[1][2] The specific arrangement of the amino and ester functionalities on the benzene ring dictates the molecule's electronic properties, steric environment, and ultimately, its synthetic utility. This guide provides an in-depth comparative analysis of Ethyl 3-Amino-2-methylbenzoate against its common positional isomers, such as ethyl 2-aminobenzoate, ethyl 3-aminobenzoate, and ethyl 4-aminobenzoate (Benzocaine).

Our focus is to move beyond simple cataloging of properties and delve into the causal relationships between molecular structure and reactivity. We will explore how the unique ortho-methyl substitution in this compound imparts distinct characteristics that can be strategically exploited in complex synthetic pathways. This document synthesizes experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with a practical guide for selecting the optimal aminobenzoate building block for their specific application.

The Decisive Influence of Structure: Electronic and Steric Effects

The reactivity of an aminobenzoate is not merely a sum of its parts; it is an intricate interplay of inductive effects, resonance, and steric hindrance. The positioning of the amino, ester, and, in our case, methyl groups, creates a unique chemical personality for each isomer.

The "Ortho Effect": A Dominant Factor for this compound

The presence of a substituent ortho to a reactive center on a benzene ring often leads to anomalous reactivity patterns, collectively known as the "ortho effect."[3] In this compound, the methyl group is positioned ortho to both the amino and the ester groups, leading to profound consequences:

  • Steric Inhibition of Basicity: The amino group in anilines is basic due to the lone pair of electrons on the nitrogen. However, an adjacent methyl group sterically hinders the approach of a proton and disrupts the solvation of the resulting ammonium ion.[4] This leads to a significant reduction in the basicity of the amino group in this compound compared to its meta and para isomers.[3][5] This reduced basicity can be an advantage, preventing unwanted side reactions or the need for protecting groups in certain synthetic steps.

  • Modulated Nucleophilicity: The steric crowding around the amino group also reduces its nucleophilicity.[6] While this retards the rate of reactions like acylation or alkylation, it can also lead to enhanced selectivity in complex molecules where multiple nucleophilic sites exist.

  • Hindered Ester Reactivity: The methyl group also sterically shields the carbonyl carbon of the ester. This makes the ester group in this compound more resistant to nucleophilic attack (e.g., hydrolysis or aminolysis) compared to unhindered isomers like Ethyl 4-aminobenzoate.

A Comparative Overview of Isomer Reactivity
  • Ethyl 2-aminobenzoate (Ortho): The proximity of the amino and ester groups allows for intramolecular hydrogen bonding.[7] This interaction can influence the conformation and reactivity of both groups and is pivotal for the synthesis of heterocyclic systems like quinazolinones.[8]

  • Ethyl 3-aminobenzoate (Meta): In this isomer, the electronic influence of the ester group on the amino group is primarily inductive (-I effect), as they are not in a conjugated position. Its basicity is therefore less diminished than the para isomer.[9]

  • Ethyl 4-aminobenzoate (Para): The amino and ester groups are in a para-relationship, allowing for strong resonance interaction. The electron-withdrawing nature of the ester group delocalizes the nitrogen's lone pair across the ring, significantly reducing the basicity of the amino group.[9] It is a widely used topical anesthetic and a precursor in various syntheses.[10][11]

Data Presentation: Physicochemical Properties of Key Aminobenzoates

A clear understanding of the physical properties is essential for designing reaction conditions, purification strategies, and formulation. The following table summarizes key data for this compound and its common isomers.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound CCOC(=O)C1=C(C)C(N)=CC=C1C₁₀H₁₃NO₂179.22N/A (Liquid)150 / 5.3 mmHg[1]
Ethyl 2-aminobenzoate CCOC(=O)C1=CC=CC=C1NC₉H₁₁NO₂165.1913268
Ethyl 3-aminobenzoate CCOC(=O)C1=CC(N)=CC=C1C₉H₁₁NO₂165.19N/A (Liquid)294
Ethyl 4-aminobenzoate CCOC(=O)C1=CC=C(N)C=C1C₉H₁₁NO₂165.1988-92310

Data compiled from various sources.[1][12][13][14][15]

Visualization of Synthetic Decision Making

The choice of aminobenzoate isomer is a critical decision point in a synthetic workflow. The following diagram illustrates a logical process for selecting an appropriate starting material based on the desired chemical transformation.

G start Synthetic Goal q1 Require High Amino Group Nucleophilicity? start->q1 q2 Targeting Quinazolinone Core Synthesis? q1->q2 No a1_yes Consider Ethyl 3-aminobenzoate (minimal electronic deactivation) q1->a1_yes Yes q3 Need Steric Shielding at Ester or Amino Group? q2->q3 No a2_yes Ethyl 2-aminobenzoate is the ideal precursor. q2->a2_yes Yes a3_yes This compound provides unique steric hindrance. q3->a3_yes Yes a3_no Standard isomers offer greater accessibility. q3->a3_no No a1_no Ethyl 4-aminobenzoate or This compound are suitable alternatives. a2_no Other isomers can be used for substituents or different heterocycles.

Caption: Decision workflow for selecting an aminobenzoate isomer.

Application in Heterocyclic Synthesis: The Case of Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[16] Their synthesis often relies on precursors derived from 2-aminobenzoic acid (anthranilic acid).[8][17][18]

The classic route involves the acylation of an anthranilate followed by cyclization with an amine source (e.g., ammonia or a primary amine).

Caption: General synthetic route to quinazolinones from ethyl 2-aminobenzoate.

  • Ethyl 2-aminobenzoate: As shown, the ortho positioning is ideal for this cyclization, making it the most direct precursor.

  • This compound: This isomer cannot undergo the same direct cyclization to form the fundamental quinazolinone ring. However, its true value lies in its use as a building block for creating highly substituted or otherwise inaccessible analogs. For example, if used in a multi-step synthesis to construct a quinazolinone core via a different strategy (e.g., building the pyrimidine ring first), the methyl group would be pre-installed at the 8-position, a substitution pattern that can be challenging to achieve selectively on a pre-formed heterocycle. This highlights its role as a specialty reagent for accessing unique chemical space.

Experimental Protocols

The following protocols are provided as representative examples of common transformations involving aminobenzoates. They are designed to be self-validating, with clear steps and explanations.

Protocol 1: Fischer Esterification of an Aminobenzoic Acid

This protocol describes the synthesis of an ethyl aminobenzoate from its corresponding aminobenzoic acid, a foundational reaction for this class of compounds.[19][20]

Objective: To synthesize an ethyl aminobenzoate via acid-catalyzed esterification.

Materials:

  • Aminobenzoic acid (e.g., 4-aminobenzoic acid)

  • Absolute ethanol (EtOH), 10-fold molar excess

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol. Add a magnetic stir bar.[21]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid dropwise to the stirred mixture (approx. 0.2 equivalents, but may require more).

    • Causality: The Fischer esterification is acid-catalyzed.[19] However, since the substrate has a basic amino group, a portion of the H₂SO₄ is consumed in an acid-base reaction to form the ammonium salt. Therefore, more than a catalytic amount is often required to ensure sufficient acid is available for the esterification mechanism.[19][21]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by TLC.

    • Causality: The reaction is reversible. Using a large excess of ethanol shifts the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's Principle.[19]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water.

  • Neutralization: While stirring, slowly add 10% sodium carbonate solution dropwise until the pH is ~8. Vigorous gas evolution (CO₂) will occur as the excess acid is neutralized.[22]

    • Causality: Neutralization deprotonates the ammonium salt of the product, rendering the ethyl aminobenzoate insoluble in water, causing it to precipitate.

  • Filtration: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold deionized water to remove any remaining salts.[21]

  • Drying & Purification: Dry the product. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.[22]

Protocol 2: Synthesis of 4-Aminobenzohydrazide from Ethyl 4-aminobenzoate

This protocol demonstrates a reaction at the ester functionality, converting it to a hydrazide, a common intermediate for further heterocyclic synthesis.[23][24]

Objective: To synthesize a benzohydrazide from an ethyl aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.[23]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Causality: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by using an excess of hydrazine and heating to overcome the activation energy.

  • Isolation: Cool the reaction mixture to room temperature. The product, 4-aminobenzohydrazide, is typically a solid and will crystallize out of the solution.

  • Filtration: Collect the crystals by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine or starting material. Recrystallize from absolute ethanol to obtain the pure hydrazide.[23]

Comparative Note: Attempting this reaction with This compound would proceed significantly slower due to the steric hindrance around the ester carbonyl group. Higher temperatures and longer reaction times would be necessary to achieve a comparable yield, demonstrating the practical implications of its unique structure.

Conclusion

The selection of an aminobenzoate isomer in a synthetic campaign is a decision with far-reaching consequences for reaction efficiency, selectivity, and the properties of the final product. While common isomers like ethyl 2-aminobenzoate and ethyl 4-aminobenzoate are workhorses for many applications, This compound presents a unique and valuable profile for the discerning synthetic chemist.

Its defining feature—the ortho-methyl group—imparts significant steric hindrance that modulates the reactivity of both the adjacent amino and ester groups. This leads to decreased basicity, controlled nucleophilicity, and enhanced stability of the ester linkage. While these features may be limitations in some contexts, they are powerful tools for achieving selectivity, preventing unwanted side reactions, and accessing specific, highly substituted molecular architectures that are otherwise difficult to obtain. Understanding the interplay of these steric and electronic effects allows researchers to leverage this compound not as a mere alternative, but as a strategic building block for innovation in pharmaceutical and materials science.

References
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  • Reddit. When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?[Link]
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  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]
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A Senior Application Scientist's Comparative Guide to Catalysis for Ethyl 3-Amino-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, Ethyl 3-Amino-2-methylbenzoate is a pivotal structural motif. Its utility as a versatile building block in the synthesis of pharmaceuticals and advanced materials is contingent on the precise and efficient catalytic methodologies available for its functionalization. The strategic placement of the amino, ester, and methyl groups on the aromatic ring presents both opportunities and challenges in catalyst selection and process optimization. The steric hindrance imparted by the ortho-methyl group and the electronic nature of the aniline moiety demand a nuanced approach to catalyst design.

This guide provides an in-depth comparative analysis of state-of-the-art catalytic systems for key transformations involving this compound, focusing on C-N and C-C bond formation, as well as direct C-H functionalization. By examining the underlying mechanisms and providing supporting experimental data from analogous systems, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

I. Catalytic C-N Bond Formation: A Comparative Analysis of Palladium, Copper, and Nickel Systems

The arylamine moiety of this compound is a prime site for C-N bond formation, a cornerstone of many pharmaceutical syntheses. The Buchwald-Hartwig amination is a prominent method for this transformation, and while palladium catalysts have historically dominated this field, copper and nickel systems have emerged as viable, and in some cases, superior alternatives.[1][2]

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1] For a sterically hindered and electron-rich substrate like this compound, the choice of ligand is critical to achieving high catalytic activity.[3] Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1]

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle, shown below, commences with the oxidative addition of the aryl halide to a Pd(0) species. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition\nComplex R-Pd(II)(X)L Pd(0)L->Oxidative\nAddition\nComplex + R-X Amine\nCoordination [R-Pd(II)(NHR')L]X Oxidative\nAddition\nComplex->Amine\nCoordination + HNR' Palladium-Amido\nComplex R-Pd(II)(NR')L Amine\nCoordination->Palladium-Amido\nComplex - HX, + Base Palladium-Amido\nComplex->Pd(0)L Reductive Elimination (Product R-NR' formed) Suzuki-Miyaura Coupling Pd(0)L₂ Pd(0)L₂ (Active Catalyst) Oxidative\nAddition Ar-Pd(II)(X)L₂ Pd(0)L₂->Oxidative\nAddition + Ar-X Transmetalation Ar-Pd(II)(Ar')L₂ Oxidative\nAddition->Transmetalation + Ar'-B(OR)₂ Reductive\nElimination Ar-Ar' (Product) Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Regeneration Rhodium C-H Activation Rh(III) Catalyst [Cp*Rh(III)X₂]₂ Substrate\nCoordination Substrate-Rh(III) Complex Rh(III) Catalyst->Substrate\nCoordination C-H Activation\n(CMD) Rhodacycle Intermediate Substrate\nCoordination->C-H Activation\n(CMD) Insertion/\nCoupling Coupled Rh(III) Intermediate C-H Activation\n(CMD)->Insertion/\nCoupling + Coupling Partner Product\nRelease Functionalized Product Insertion/\nCoupling->Product\nRelease Product\nRelease->Rh(III) Catalyst Catalyst Regeneration

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A Comparative Guide to the Efficient Synthesis of Quinolines from Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals, from the pioneering antimalarial quinine to modern anticancer agents.[1][2] The strategic selection of a synthetic route is paramount, directly influencing efficiency, yield, scalability, and environmental impact. This guide provides an in-depth, objective comparison of classical and modern synthetic routes to quinolines, with a specific focus on the use of versatile and readily available aminobenzoate derivatives as starting materials.

We will move beyond a simple recitation of named reactions to explore the causality behind experimental choices, offering field-proven insights into optimizing these critical transformations. Every protocol and mechanism is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Aminobenzoates: Versatile Precursors for Quinoline Synthesis

Anthranilic acid and its esters (aminobenzoates) are ideal starting points for quinoline synthesis. Their dual functionality—an amine and a carboxylic acid derivative—allows for straightforward conversion into the key intermediates required for various cyclization strategies. The ester can be readily reduced to a 2-aminobenzyl alcohol, oxidized to a 2-aminobenzaldehyde, or converted into a 2-aminoaryl ketone, unlocking access to a wide spectrum of synthetic pathways.

Classical vs. Modern Methodologies: A Paradigm Shift in Efficiency

The synthesis of quinolines has a rich history, with foundational methods like the Friedländer, Combes, and Doebner-von Miller reactions forming the bedrock of heterocyclic chemistry.[3][4] However, these classical routes are often plagued by harsh conditions—strong acids, high temperatures, and hazardous reagents—which can lead to variable yields and limited functional group tolerance.[2][5]

Modern synthetic chemistry has ushered in a new era of efficiency. Transition-metal catalysis and microwave-assisted techniques offer milder conditions, dramatically reduced reaction times, superior yields, and a broader substrate scope, aligning with the principles of green chemistry.[3][6][7]

The Friedländer Annulation and Its Modern Evolution

The Friedländer synthesis is arguably the most direct and versatile method for constructing the quinoline core.[8] It traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[9]

The "Indirect" Friedländer Synthesis: A Strategic Improvement

A significant advancement involves the use of 2-aminobenzyl alcohols (readily prepared by reducing aminobenzoate esters) in what is known as an "indirect" Friedländer synthesis.[10][11] This approach circumvents the use of often unstable 2-aminobenzaldehydes, which are prone to self-condensation.[10] The reaction proceeds via an initial oxidation of the alcohol to the aldehyde in situ, followed by condensation and cyclization.

dot

Friedlander_Mechanism cluster_indirect Indirect Pathway cluster_main Friedländer Annulation reactant reactant intermediate intermediate product product catalyst catalyst step step A 2-Aminobenzyl Alcohol Ox [Oxidation] A->Ox B 2-Aminobenzaldehyde D Aldol Adduct B->D + Ketone (C) Ox->B in situ C α-Methylene Ketone E Enone Intermediate D->E - H₂O F Schiff Base / Enamine E->F Intramolecular Condensation G Substituted Quinoline F->G - H₂O (Aromatization) ADC_Workflow start Start A Add catalyst, 2-aminobenzyl alcohol, and acetophenone to Schlenk tube start->A 1. Combine Reagents step step process process purify purify end End B Add toluene and heat at 120°C for 24h under Argon A->B 2. Reaction C Cool, dilute with EtOAc, filter through Celite B->C 3. Workup D Concentrate and purify via column chromatography C->D 4. Purification D->end Catalyst_Cycle

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A Senior Application Scientist's Guide to Starting Materials: A Comparative Analysis of Ethyl 3-Amino-2-methylbenzoate and Anthranilic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Among the myriad of available building blocks, aromatic amines are foundational, serving as versatile scaffolds for a vast array of therapeutic agents. This guide provides an in-depth comparison of two such scaffolds: the classic, widely utilized Anthranilic Acid and its substituted analogue, Ethyl 3-Amino-2-methylbenzoate .

While both molecules share the core aminobenzoate structure, their subtle differences—a methyl group here, an ester there—lead to significant divergences in reactivity, solubility, and strategic application. For researchers, scientists, and drug development professionals, understanding these nuances is paramount to designing elegant and effective synthetic pathways. This document moves beyond a simple cataloguing of properties to explain the causality behind experimental choices, offering field-proven insights into when and why one precursor might be chosen over the other. We will explore their physicochemical properties, compare their utility in the synthesis of prominent drug classes, and provide detailed experimental protocols to ground our discussion in practical, reproducible science.

Part 1: Physicochemical Properties - A Head-to-Head Comparison

The initial choice of a reagent is often governed by its fundamental physical and chemical properties. These characteristics influence everything from solvent selection and reaction temperature to handling and storage protocols. The table below provides a direct comparison of the key properties of Anthranilic Acid and this compound.

PropertyAnthranilic AcidThis compoundAnalysis of Implications
Molecular Formula C₇H₇NO₂[1]C₁₀H₁₃NO₂[2][3]The addition of a C₃H₆ unit significantly increases the molecular weight and lipophilicity of the ethyl ester.
Molecular Weight 137.14 g/mol [4]179.22 g/mol [2][3]Impacts stoichiometry calculations and formulation considerations.
Appearance White to off-white crystalline powder[1][4][5]Colorless to light yellow/orange clear liquid[3][6]The difference in physical state has major practical consequences for material handling, dosing (gravimetric vs. volumetric), and reaction setup.
Melting/Boiling Point M.P.: 144-148 °C[1][4]B.P.: 150 °C @ 5.3 mmHg[6][7]Anthranilic acid's high melting point is typical of a crystalline solid with hydrogen bonding. The ester is a liquid, requiring distillation for purification.
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, ether[1][5][8]Soluble in common organic solvents.The ester's enhanced solubility in organic media is a distinct advantage for homogeneous reactions in non-polar solvents.
Key Functional Groups Aromatic Amine, Carboxylic AcidAromatic Amine, Ethyl EsterThis is the most critical distinction. The free acid in anthranilic acid is acidic and can engage in a wider range of reactions (salt formation, decarboxylation) compared to the more stable ethyl ester.
Reactivity Profile Amphoteric; can react as both an acid and a base[4][8]Primarily basic/nucleophilic at the amine; ester is susceptible to hydrolysis.The amphoteric nature of anthranilic acid offers unique synthetic handles but can also lead to unwanted side reactions if not properly managed.

Part 2: Reactivity and Strategic Considerations in Synthesis

The true value of a building block is revealed in its reactivity. The functional groups on Anthranilic Acid and this compound define their roles in a synthetic sequence.

Anthranilic Acid: A Bifunctional Workhorse Anthranilic acid is an amphoteric molecule, a trait stemming from its possession of both a basic amino group and an acidic carboxylic acid group.[4][8] This duality is both a strength and a challenge. It is a cornerstone precursor for a wide range of pharmaceuticals, including diuretics (like furosemide), anticoagulants, and the fenamate class of NSAIDs.[4][9][10]

Its key reactive pathways include:

  • N-Acylation/Alkylation: The amino group is a potent nucleophile, readily participating in reactions to form amides or secondary/tertiary amines.

  • Esterification: The carboxylic acid can be converted to an ester, often to protect it or to modify the final product's properties.

  • Diazotization: The amino group can be converted to a diazonium salt, a highly versatile intermediate that can be transformed into a wide variety of other functional groups or used in coupling reactions.[4]

  • Cyclization Reactions: The adjacent amino and carboxyl groups make it an ideal precursor for forming heterocyclic systems like quinazolinones.

This compound: A Sterically Influenced and Protected Synthon this compound offers three strategic modifications over its parent compound:

  • Protected Carboxyl Group: The ethyl ester is significantly less reactive than the carboxylic acid. This is a form of built-in protection, preventing the acidic proton from interfering with base-sensitive reagents and blocking unwanted reactions like decarboxylation.

  • Ortho-Methyl Group: The methyl group at the 2-position introduces both steric and electronic effects. It sterically hinders the adjacent amino group, which can modulate its reactivity and, in some cases, favor regioselective outcomes in subsequent reactions. Electronically, it is a weak donating group, slightly activating the aromatic ring.

  • Enhanced Lipophilicity: The ester and methyl groups make the molecule less polar, improving its solubility in organic solvents commonly used in multi-step synthesis.

The diagram below illustrates the key structural differences and reactive sites.

G cluster_0 Anthranilic Acid cluster_1 This compound AA_ring C₆H₄ AA_cooh COOH AA_ring->AA_cooh ortho AA_nh2 NH₂ AA_ring->AA_nh2 ortho AA_cooh_site Acidic Site (Esterification, Salt Formation) AA_cooh->AA_cooh_site AA_nh2_site Nucleophilic Site (Acylation, Alkylation) AA_nh2->AA_nh2_site EAMB_ring C₆H₃ EAMB_cooet COOEt EAMB_ring->EAMB_cooet EAMB_nh2 NH₂ EAMB_ring->EAMB_nh2 EAMB_ch3 CH₃ EAMB_ring->EAMB_ch3 EAMB_cooet_site Protected Acid (Hydrolysis) EAMB_cooet->EAMB_cooet_site EAMB_nh2_site Sterically Influenced Nucleophilic Site EAMB_nh2->EAMB_nh2_site

Caption: Key reactive sites and structural differences between the two precursors.

Part 3: Application in Drug Synthesis - A Tale of Two NSAIDs

To illustrate the practical implications of these differences, we will examine the synthesis of Mefenamic Acid, a classic fenamate NSAID, where the anthranilic acid scaffold is central.

Case Study: Synthesis of Mefenamic Acid

Mefenamic acid, chemically N-(2,3-xylyl)anthranilic acid, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[11] Its synthesis is a textbook example of C-N bond formation via an Ullmann condensation, a copper-catalyzed reaction between an aryl amine and an aryl halide. Several non-steroidal anti-inflammatory drugs, including mefenamic acid, are derived from anthranilic acid and are often referred to as "anthranilic acid derivatives" or "fenamates".[4]

The traditional synthesis involves the coupling of 2,3-dimethylaniline with an ortho-halobenzoic acid, such as 2-chlorobenzoic acid.[11][12]

G start Starting Materials: - o-Chlorobenzoic Acid - 2,3-Dimethylaniline - Base (e.g., Na₂CO₃) - Solvent (e.g., DMF) reaction Ullmann Condensation start->reaction acidification Acidification (e.g., with H₂SO₄ or HCl) to pH 2-3 reaction->acidification catalyst Catalyst: Copper (e.g., Cu(OAc)₂) or Manganese (e.g., Mn(OAc)₂) catalyst->reaction isolation Isolation: - Filtration - Washing acidification->isolation purification Purification: Recrystallization isolation->purification product Final Product: Mefenamic Acid purification->product

Caption: General workflow for the synthesis of Mefenamic Acid via Ullmann condensation.

Experimental Protocol: Synthesis of Mefenamic Acid

This protocol is a synthesis of methodologies described in the literature and is intended for illustrative purposes. All procedures should be performed by qualified personnel with appropriate safety measures.[12][13][14]

Materials:

  • o-Chlorobenzoic acid

  • 2,3-Dimethylaniline

  • Sodium Carbonate (Na₂CO₃)

  • Manganese Acetate (Mn(OAc)₂) or Copper (II) Acetate (Cu(OAc)₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Dilute Sulfuric Acid

Procedure:

  • Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 10g of DMF.

  • Salification: Heat the DMF to 80°C and add 27g of o-chlorobenzoic acid. Stir until completely dissolved. Add 25g of sodium carbonate to form the salt and maintain the temperature at 80°C for 30 minutes.

  • Dehydration: Add 25g of toluene and reflux to remove water azeotropically via the Dean-Stark trap until no more water is collected.

  • Condensation: To the anhydrous mixture, add 0.5g of manganese acetate catalyst and 22.5g of 2,3-dimethylaniline. Increase the temperature to 120-130°C and maintain for several hours.[13] The reaction progress should be monitored by a suitable method, such as HPLC, until the consumption of o-chlorobenzoic acid is greater than 99%.

  • Work-up and Acidification: Cool the reaction mixture and add 100 mL of water. Slowly add dilute sulfuric acid with stirring to adjust the pH to approximately 2, which will precipitate the crude product.[13]

  • Isolation and Purification: Filter the resulting solid via suction filtration. Wash the filter cake with water to remove inorganic salts. The crude N-(2,3-xylyl)anthranilic acid can be purified by recrystallization from a suitable solvent like ethanol/water to yield pure Mefenamic Acid.

Comparative Synthesis Data
ParameterUllmann Condensation (from o-Chlorobenzoic Acid)
Key Reagents o-Chlorobenzoic Acid, 2,3-Dimethylaniline[11][12]
Catalyst Copper or Manganese salts[12][13]
Temperature 120-140 °C[12][13]
Reported Yield ~94.8% (molar yield)[13]
Key Advantages Well-established, high-yielding industrial process.
Key Challenges Requires high temperatures; removal of metal catalyst can be challenging; potential for side reactions if starting materials are impure.[11]
Hypothetical Synthesis Using this compound

While not the standard route, one could envision a synthesis of a Mefenamic Acid analogue starting from this compound. This would likely involve a palladium-catalyzed Buchwald-Hartwig amination with a suitable aryl halide (e.g., 2-bromotoluene), followed by hydrolysis of the ethyl ester.

Causality of Choice: Why is the traditional route preferred?

  • Cost and Availability: o-Chlorobenzoic acid and 2,3-dimethylaniline are readily available and cost-effective bulk chemicals.

  • Atom Economy: The Ullmann condensation is a direct coupling that leads to the final N-aryl bond in a single, high-yielding step.

  • Strategic Simplicity: The proposed route using this compound would require more steps (amination followed by hydrolysis) and relies on more expensive palladium catalysts. The ortho-methyl group is already present in the desired position on the aniline partner (2,3-dimethylaniline) in the traditional route, making it the more logical and efficient choice.

This case study demonstrates a key principle: the most elegant synthesis utilizes starting materials that already contain the maximum number of desired structural features in the correct orientation.

Part 4: Final Analysis and Conclusion

The choice between Anthranilic Acid and this compound is a strategic one, guided by the structure of the final drug target and the planned synthetic pathway.

Choose Anthranilic Acid when:

  • The target molecule is a direct derivative, such as a fenamate NSAID or a simple quinazolinone.[4][9]

  • The free carboxylic acid or the adjacent amino group is required for a key cyclization or derivatization step.

  • The amphoteric nature of the molecule can be used to synthetic advantage (e.g., for solubility control via pH adjustment).

  • Cost is a primary driver, as it is a widely available and inexpensive commodity chemical.

Choose this compound when:

  • The final product requires the specific 2-methyl-3-amino substitution pattern.

  • The synthetic route involves base-sensitive reagents or conditions where the acidic proton of a carboxylic acid would interfere. The ester serves as a robust protecting group.

  • The steric hindrance of the ortho-methyl group is needed to direct subsequent reactions regioselectively.

  • Enhanced solubility in common organic solvents is required for a particular reaction step.

Neither molecule is inherently "better"; they are tools for different tasks. Anthranilic Acid is a foundational, versatile, and economical starting point for many established drug classes.[10][15] this compound is a more specialized synthon, offering built-in protection and steric control that enables the construction of more complex or specifically substituted molecules. A senior scientist's expertise lies not in defaulting to the most common reagent, but in recognizing the subtle structural cues of the target molecule and selecting the starting material that provides the most direct, efficient, and robust path to its creation. This guide has aimed to illuminate the chemical logic behind such decisions, empowering researchers to design syntheses with greater precision and foresight.

References

  • Scribd. Anthranilic Acid Chemical Properties | PDF | Solubility | Hydroxide.
  • Dakota Pharm. The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis.
  • LookChem. Cas 61-68-7, Mefenamic acid.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024).
  • MFA Cameo. (2022). Anthranilic acid.
  • Wikipedia. Anthranilic acid.
  • Sciencemadness Wiki. (2020). Anthranilic acid.
  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
  • Patsnap. Synthesis method of mefenamic acid.
  • PubChem. This compound.
  • MDPI. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases.
  • Google Patents. CN101704761A - Synthesis method of mefenamic acid.
  • PubMed. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives.
  • MySkinRecipes. This compound.

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-Amino-2-methylbenzoate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate like Ethyl 3-Amino-2-methylbenzoate is not merely a specification—it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final product are built. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of purity assays for this critical aromatic amine. The methodologies and insights presented herein are grounded in established regulatory frameworks and field-proven experience to ensure scientific integrity and trustworthiness.

The Regulatory Imperative: ICH Q2(R1) as the Validation Blueprint

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework for this process.[1][2][3] The objective is to demonstrate that the chosen analytical method is suitable for its intended purpose, which, in this case, is the quantitative determination of this compound and its impurities.

Key validation parameters that must be rigorously assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the preeminent technique for purity analysis of non-volatile and thermally stable compounds like this compound.[4][5] Its strength lies in its high resolving power and versatility in handling a wide range of analytes.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), the stationary phase (typically a C18-bonded silica) is non-polar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar molecule, will interact with the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte and its impurities can be eluted from the column at different times based on their relative polarities, allowing for separation and quantification.

Experimental Protocol: A Stability-Indicating HPLC Method

A self-validating system begins with a robust protocol. The following method is designed to be stability-indicating, meaning it can separate the active compound from its degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds, while the length and particle size offer a good balance between resolution and analysis time.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Causality: The acid suppresses the ionization of the amine group, leading to better peak shape and reproducibility.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 20% B to 80% B over 20 minutes.

      • Causality: A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the primary peak is well-resolved from any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 240 nm (or determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard.

  • System Suitability Test (SST): Before analysis, inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be less than 2.0%. This confirms the system is operating with adequate precision.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate SamplePrep Prepare Sample & Standard (0.5 mg/mL) SST System Suitability Test (5 Injections, %RSD < 2%) SamplePrep->SST Equilibrate->SST Inject Inject Sample SST->Inject If Pass Gradient Run Gradient Elution Inject->Gradient Detect Detect at 240 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

GC is an exceptionally powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4][5] For semi-volatile aromatic amines like this compound, GC analysis is feasible, though it may require derivatization to improve thermal stability and peak shape.

Principle of GC with Flame Ionization Detection (FID)

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (e.g., helium or nitrogen). Compounds are separated based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used, which pyrolyzes the eluting compounds and generates an electrical signal proportional to the mass of carbon atoms, making it an excellent choice for quantitative analysis of organic molecules.

Experimental Protocol: GC-FID Method
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Causality: This is a robust, general-purpose non-polar column suitable for a wide range of semi-volatile organic compounds.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 min.

      • Causality: The temperature program ensures that lower boiling point impurities are separated early, while the target analyte elutes with a good peak shape in a reasonable time.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Sample Preparation (with Derivatization):

    • Rationale: While direct injection is possible, the free amine group can cause peak tailing. Derivatization, for example by acylation (e.g., with trifluoroacetic anhydride), converts the amine to a less polar, more stable amide, significantly improving chromatographic performance.[6]

    • Procedure: Accurately weigh ~10 mg of the sample into a vial. Add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride. Cap tightly and heat at 60 °C for 30 minutes. Cool and dilute to 10 mL with dichloromethane.

  • System Suitability Test (SST): Perform five replicate injections of a derivatized standard. The %RSD for the peak area should be less than 2.0%.

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing SamplePrep Weigh Sample Derivatize Derivatize with TFAA (60°C, 30 min) SamplePrep->Derivatize Dilute Dilute with Dichloromethane Derivatize->Dilute SST System Suitability Test (5 Injections, %RSD < 2%) Dilute->SST Inject Inject into GC (Split Mode) SST->Inject If Pass Separate Separate on HP-5MS Column (Temp Program) Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Sources

A Mechanistic Dissection: Friedländer vs. Combes Quinoline Syntheses for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1] For researchers engaged in the synthesis of these vital heterocyples, a nuanced understanding of the available synthetic methodologies is paramount. Among the classical and enduring strategies, the Friedländer and Combes syntheses represent two powerful, yet distinct, approaches to the construction of the quinoline core.

This guide offers an in-depth mechanistic comparison of the Friedländer and Combes quinoline syntheses, moving beyond a superficial overview to provide actionable insights for laboratory practice. We will dissect the mechanistic underpinnings of each reaction, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.

At the Heart of the Synthesis: A Tale of Two Mechanisms

The fundamental distinction between the Friedländer and Combes syntheses lies in their initial bond-forming strategies and the nature of their key intermediates. The Friedländer synthesis is characterized by its reliance on an initial aldol-type condensation, whereas the Combes synthesis proceeds through the formation of a Schiff base intermediate.

The Friedländer Synthesis: An Aldol-Driven Cyclization

First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[2][3] The reaction can be catalyzed by either acids or bases.[4]

The mechanism of the Friedländer synthesis can proceed via two pathways, largely dictated by the reaction conditions.[5]

  • The Aldol-First Pathway: Under many conditions, the reaction is initiated by an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde.[6] This is often the rate-limiting step. The resulting aldol adduct rapidly undergoes an intramolecular cyclization via attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the quinoline product.[6]

  • The Schiff Base-First Pathway: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline.[5]

Friedlander_Mechanism

The Combes Synthesis: A Schiff Base-Mediated Annulation

The Combes synthesis, reported by Alphonse Combes in 1888, employs the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] This method characteristically produces 2,4-disubstituted quinolines.[9]

The mechanism commences with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization of the Schiff base to an enamine is a key step, followed by an acid-catalyzed intramolecular electrophilic attack of the enamine onto the aromatic ring.[7] This annulation is typically the rate-determining step. Subsequent proton transfer and dehydration yield the final quinoline product.[7]

Combes_Mechanism

A Head-to-Head Comparison: Performance and Practicality

The choice between the Friedländer and Combes synthesis hinges on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

FeatureFriedländer SynthesisCombes Synthesis
Starting Materials 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound[2]Aniline + β-Diketone[7]
Key Intermediate Aldol adduct or Schiff base[5]Schiff base followed by enamine[7]
Catalyst Acid (e.g., p-TsOH, H₂SO₄) or Base (e.g., NaOH, KOH)[4]Strong acid (e.g., conc. H₂SO₄, PPA)[9]
Typical Product Variably substituted quinolines2,4-Disubstituted quinolines[9]
Regioselectivity Can be an issue with unsymmetrical ketones[4][10]Influenced by sterics and electronics of substituents[11]
Reaction Conditions Generally milder, can be performed under various conditions[4]Often requires strong acid and heating[12]

Experimental Insights and Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for each synthesis.

Protocol 1: Friedländer Synthesis of 2-Methylquinoline

This protocol is adapted from a procedure reported in Organic Syntheses.[1]

Materials:

  • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

  • Acetone (58 g, 1.0 mole)

  • 10% aqueous Sodium Hydroxide solution (10 mL)

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

  • Add the 10% sodium hydroxide solution and swirl the mixture.

  • Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.

  • Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.[1]

Protocol 2: Combes Synthesis of 2,4-Dimethylquinoline

This protocol is a general procedure for the Combes synthesis.[13]

Materials:

  • Aniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

Procedure:

  • In a reaction vessel, cautiously add concentrated sulfuric acid to a mixture of aniline and acetylacetone.

  • Heat the mixture, often to around 100°C, for a short period (e.g., 30 minutes).[13]

  • After cooling, pour the reaction mixture onto ice.

  • Neutralize the mixture with a base, such as concentrated ammonium hydroxide, until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude 2,4-dimethylquinoline can be purified by recrystallization from a suitable solvent.[13]

Experimental_Workflow

Substrate Scope and Limitations: A Critical Evaluation

Friedländer Synthesis:

The Friedländer synthesis is generally versatile, accommodating a wide range of α-methylene carbonyl compounds.[14] However, a significant limitation can be the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials.[15] Furthermore, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, complicating purification and reducing the yield of the desired isomer.[4][10]

Combes Synthesis:

The Combes synthesis is a robust method for preparing 2,4-disubstituted quinolines. Its primary limitation lies in the requirement for a β-dicarbonyl compound. The regioselectivity of the cyclization step is influenced by both the electronic and steric nature of the substituents on the aniline and the β-diketone.[11] Strongly electron-withdrawing groups on the aniline can hinder the cyclization step.[8]

Conclusion: Selecting the Optimal Synthetic Strategy

Both the Friedländer and Combes syntheses are invaluable tools in the synthetic chemist's arsenal for the construction of quinolines. The Friedländer synthesis offers greater flexibility in the substitution pattern of the final product and often proceeds under milder conditions. Its primary challenge lies in the accessibility of the 2-aminoaryl carbonyl precursors and potential regioselectivity issues.

Conversely, the Combes synthesis provides a direct and efficient route to 2,4-disubstituted quinolines from readily available anilines and β-diketones. The trade-off is the often harsh, strongly acidic conditions required for the cyclization.

The ultimate choice between these two classical methods will be guided by the specific target molecule, the availability of starting materials, and the desired reaction conditions. A thorough understanding of their respective mechanisms, as detailed in this guide, is the first and most critical step in designing a successful synthetic strategy.

References

  • Caluwe, P. (1979). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 35(18), 2143-2147.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
  • Organic Chemistry Portal. Friedlaender Synthesis. (n.d.).
  • Wikipedia. (2023). Combes quinoline synthesis.
  • ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses.
  • ResearchGate. (2016). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis.
  • Wikipedia. (2023). Friedländer synthesis.
  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • Wikiwand. Combes quinoline synthesis. (n.d.).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Wiley Online Library. (2004). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (2011). The Friedländer Synthesis of Quinolines.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of quinolines. (n.d.).
  • Sharma, V. K., Kumar, R., & Kumar, A. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(106), 104543-104557.
  • ResearchGate. (2025). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • ResearchGate. (2019). Friedlander synthesis of quinoline derivatives.
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
  • Organic Syntheses. (n.d.). Quinoline.
  • ResearchGate. (2022). Scope of Friedländer quinoline synthesis.
  • Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010).
  • ResearchGate. (2014). Friedländer synthesis of quinolines 4 and 6.
  • Pérez-Mayoral, E., Gil, B., Nachtigall, P., & Čejka, J. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(35), 10636-10643.

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A Researcher's Guide to the Reactivity of Substituted vs. Unsubstituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how structural modifications impact molecular reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity of substituted versus unsubstituted aminobenzoates, grounded in established chemical principles and supported by experimental data. We will explore the causal relationships behind their reactivity profiles and provide detailed experimental protocols for their quantitative assessment.

The Influence of Substituents on Aminobenzoate Reactivity: A Tale of Two Effects

The reactivity of an aminobenzoate is primarily dictated by the electronic landscape of its aromatic ring, which can be significantly altered by the presence of substituents. These substituents exert their influence through a combination of electronic and steric effects, ultimately impacting the rates of reactions such as ester hydrolysis and amide bond formation.

Electronic Effects: The Push and Pull of Electrons

The electronic influence of a substituent is a composite of two phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (I): This is a through-bond polarization effect arising from differences in electronegativity between a substituent and the atoms of the aromatic ring. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I), such as nitro (-NO₂) and chloro (-Cl) groups, pull electron density away from the ring. Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I), like alkyl groups (e.g., -CH₃), push electron density into the ring.

  • Resonance Effect (M or R): This is a through-space delocalization of π-electrons between a substituent and the aromatic ring. Substituents with lone pairs of electrons, such as the amino (-NH₂) and methoxy (-OCH₃) groups, can donate electron density to the ring via a positive resonance effect (+M). Conversely, groups with π-bonds to electronegative atoms, like the nitro group, can withdraw electron density from the ring through a negative resonance effect (-M).

The interplay of these effects determines whether a substituent is "activating" or "deactivating" towards a particular reaction. For reactions involving nucleophilic attack on the carbonyl carbon of the ester or carboxylic acid, such as alkaline hydrolysis, electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon.[1] Conversely, electron-donating groups decrease reactivity by reducing this electrophilicity.

Quantifying Substituent Effects: The Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a powerful quantitative tool for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[2][3] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted aminobenzoate.

  • k₀ is the rate constant for the reaction of the unsubstituted aminobenzoate.

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2][4][5]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that it is favored by electron-donating groups.[2][5]

The following table provides Hammett substituent constants (σ) for a range of common substituents at the meta and para positions.

Substituentσ_metaσ_paraElectronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OCH₃+0.12-0.27Electron-Donating
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-Cl+0.37+0.23Electron-Withdrawing
-Br+0.39+0.23Electron-Withdrawing
-CN+0.56+0.66Strong Electron-Withdrawing
-NO₂+0.71+0.78Very Strong Electron-Withdrawing

Data sourced from multiple chemistry resources.[2][6][7]

Comparative Reactivity in Action: Alkaline Hydrolysis of Ethyl Aminobenzoates

A classic method for comparing the reactivity of substituted and unsubstituted aminobenzoates is to measure the rate of alkaline hydrolysis of their corresponding ethyl esters. In this reaction, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

A study on the base-catalyzed hydrolysis of phenyl esters of 4-substituted benzoic acids found a Hammett reaction constant (ρ) of +2.44.[8] This positive and significant ρ value indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups. While this study was on benzoates, the principles are directly applicable to aminobenzoates.

Based on this, we can predict the relative rates of hydrolysis for a series of para-substituted ethyl aminobenzoates:

Substituent (at para position)Hammett Constant (σ_p)Predicted Relative Rate (k/k₀)
-OCH₃-0.27Slower
-CH₃-0.17Slower
-H0.001 (Reference)
-Cl+0.23Faster
-NO₂+0.78Much Faster

This trend highlights that an electron-withdrawing group like a nitro group significantly increases the rate of hydrolysis compared to the unsubstituted aminobenzoate, while electron-donating groups like methoxy and methyl groups decrease the rate.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

electronic_effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃ EDG_effect Decreased Electrophilicity of Carbonyl Carbon EDG->EDG_effect - Decreased Reactivity in Nucleophilic Acyl Substitution EWG e.g., -NO₂ EWG_effect Increased Electrophilicity of Carbonyl Carbon EWG->EWG_effect - Increased Reactivity in Nucleophilic Acyl Substitution

Caption: Influence of EDGs vs. EWGs on carbonyl reactivity.

hammett_plot_logic substituent Substituent on Aminobenzoate electronic_effect Electronic Effect (Inductive & Resonance) substituent->electronic_effect sigma Hammett Constant (σ) electronic_effect->sigma hammett_equation log(k/k₀) = ρσ sigma->hammett_equation reaction_rate Reaction Rate (k) reaction_rate->hammett_equation rho Reaction Constant (ρ) hammett_equation->rho

Caption: Logical flow of the Hammett equation.

Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis of Substituted Ethyl Aminobenzoates via HPLC

This protocol provides a robust method for determining the second-order rate constants for the alkaline hydrolysis of a series of substituted ethyl aminobenzoates.

Materials:

  • Ethyl p-aminobenzoate (unsubstituted)

  • A series of para-substituted ethyl aminobenzoates (e.g., ethyl 4-methoxyaminobenzoate, ethyl 4-nitroaminobenzoate)

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, for mobile phase modification

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of NaOH in deionized water.

    • Prepare 10 mM stock solutions of each ethyl aminobenzoate ester in acetonitrile.

  • Kinetic Run:

    • For each ester, set up a series of reactions in vials at a constant temperature (e.g., 25 °C) in a water bath.

    • To each vial, add the appropriate volumes of water and the ester stock solution to achieve a final ester concentration of 0.1 mM.

    • Initiate the reaction by adding a specific volume of the NaOH stock solution to achieve a final concentration of 0.01 M. Start a stopwatch immediately upon addition. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.[1]

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a small amount of acid (e.g., HCl) to neutralize the NaOH.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • HPLC Conditions (example):

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 90% water and ramp to 10% water over 10 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where both the ester and the corresponding carboxylate product have good absorbance (e.g., 254 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • For each time point, determine the concentration of the remaining ester by integrating the corresponding peak area in the chromatogram and using a calibration curve.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k) by dividing the observed rate constant by the concentration of NaOH: k = k_obs / [NaOH] .

    • Compare the second-order rate constants for the substituted and unsubstituted aminobenzoates.

hplc_workflow prep Prepare Stock Solutions (Esters & NaOH) run Initiate Kinetic Runs (Mix reactants, start timer) prep->run quench Quench Aliquots at Timed Intervals run->quench hplc Analyze Samples by HPLC quench->hplc data Data Analysis (Peak integration, plot ln[Ester] vs. time) hplc->data calc Calculate Rate Constants (k_obs and k) data->calc

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Amide Bond Formation: A Brief Outlook

The principles of substituent effects also apply to amide bond formation, a cornerstone of medicinal chemistry. In the reaction of an aminobenzoate with an acyl chloride, the amino group acts as the nucleophile.[9][10][11] Therefore, electron-donating groups on the aminobenzoate ring will increase the nucleophilicity of the amino group, leading to a faster reaction rate. Conversely, electron-withdrawing groups will decrease the nucleophilicity of the amino group and slow down the reaction. This is the opposite trend to that observed in ester hydrolysis, where the aminobenzoate is the electrophile.

Conclusion

The reactivity of aminobenzoates is a finely tunable property that can be rationally controlled through the strategic placement of substituents on the aromatic ring. Electron-withdrawing groups enhance the reactivity of the carbonyl group towards nucleophiles, as seen in ester hydrolysis, while electron-donating groups increase the nucleophilicity of the amino group, accelerating reactions like amide bond formation. The Hammett equation provides a robust framework for quantifying these electronic effects, enabling researchers to predict and modulate the reactivity of these important chemical entities. The experimental protocols outlined in this guide offer a practical approach to validating these principles and generating valuable data for drug design and development.

References

  • Hammett Substituent Constants. ResearchGate.
  • Substituent and Reaction Constants. Dalal Institute.
  • Hammett Sigma Constants. Wired Chemist.
  • Hammett equation. Wikipedia.
  • delta and Hammett's sigma constants. Chemistry LibreTexts.
  • Substitutent Effects and LFERS.
  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health.
  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate.
  • The Hammett cp relationship. Cambridge University Press.
  • Hammett Equation.
  • Why is methyl p-aminobenzoate more basic than p-nitroaniline? Reddit.
  • Hammett plots for the hydrolysis of compounds 1a-e, in the three... ResearchGate.
  • Curved Hammett plot in alkaline hydrolysis of O-aryl thionobenzoates: change in rate-determining step versus ground-state stabilization. PubMed.
  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. ResearchGate.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL.
  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Dependence of second-order rate constant for alkaline hydrolysis of... ResearchGate.
  • Chemistry of Amides. Chemistry LibreTexts.
  • Amide formation from acyl chloride. Khan Academy.
  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. National Institutes of Health.
  • Which anion is more basic: p-nitrobenzoate or p-aminobenzoate? Explain... Filo.
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
  • Evolution of amide bond formation. ResearchGate.
  • Amide formation from acyl chloride (video). Khan Academy.
  • Determination of the rate constant for the hydrolysis of ester Short Procedure.
  • (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate.

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A Comparative Guide to the Synthesis of Ethyl 3-Amino-2-methylbenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the synthesis of Ethyl 3-Amino-2-methylbenzoate, offering a detailed cost-benefit analysis of competing protocols for researchers and process chemists.

Introduction

This compound is a valuable substituted aromatic amine that serves as a critical building block in organic synthesis.[1] Its structural motifs are incorporated into a range of complex molecules, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[2] Given its industrial importance, the efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount concern.

This guide provides an in-depth analysis of the two primary synthetic pathways to this compound. We will dissect each protocol, presenting detailed experimental procedures, explaining the chemical rationale behind methodological choices, and offering a rigorous cost-benefit comparison to empower researchers and development professionals in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached from its nitro-analogue precursor, 2-methyl-3-nitrobenzoic acid. The core strategic decision lies in the sequencing of two key transformations: the reduction of the nitro group and the esterification of the carboxylic acid. This leads to two distinct, viable pathways.

cluster_0 Synthetic Pathways Start 2-Methyl-3-nitrobenzoic Acid P1_Step1 Nitro Group Reduction Start->P1_Step1 Protocol I P2_Step1 Fischer Esterification Start->P2_Step1 Protocol II P1_Inter 3-Amino-2-methylbenzoic Acid P1_Step1->P1_Inter P1_Step2 Fischer Esterification P1_Inter->P1_Step2 Final This compound P1_Step2->Final P2_Inter Ethyl 2-Methyl-3-nitrobenzoate P2_Step1->P2_Inter P2_Step2 Nitro Group Reduction P2_Inter->P2_Step2 P2_Step2->Final

Caption: High-level overview of the two primary synthetic routes.

Protocol I: The "Reduction-First" Pathway

This strategy prioritizes the reduction of the nitro group on the starting material, 2-methyl-3-nitrobenzoic acid, to form the key intermediate, 3-amino-2-methylbenzoic acid. This is followed by a classical Fischer esterification to yield the final product.

cluster_protocol1 Protocol I Workflow A 1. Dissolve 2-Methyl-3-nitrobenzoic Acid in Ethyl Acetate B 2. Add Pd/C Catalyst A->B C 3. Hydrogenate (H₂ balloon, 15h) B->C D 4. Filter Catalyst & Concentrate C->D E Intermediate: 3-Amino-2-methylbenzoic Acid (Yield: ~90%) D->E F 5. Dissolve in Ethanol with H₂SO₄ Catalyst E->F G 6. Reflux (1-2 hours) F->G H 7. Workup & Isolation (Neutralization, Extraction) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the "Reduction-First" pathway.

Step A: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This step converts the electron-withdrawing nitro group into the desired amino group. Catalytic hydrogenation is the preferred method in modern synthesis due to its high efficiency and clean reaction profile.

Causality Behind Experimental Choices:

  • Catalyst: 5% Palladium on Carbon (Pd/C) is the catalyst of choice. Palladium is highly effective at adsorbing molecular hydrogen and facilitating its addition across the N-O bonds of the nitro group.[3] The carbon support provides a high surface area for the reaction. While cheaper catalysts like Raney Nickel exist, they often require higher pressures and temperatures and present safety challenges (pyrophoricity).[3] Older methods using stoichiometric reductants like iron powder are now largely avoided in professional settings due to the generation of large quantities of toxic iron sludge waste.[4]

  • Solvent: Ethyl acetate is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under hydrogenation conditions.[5]

  • Hydrogen Source: For lab-scale synthesis, a balloon filled with hydrogen gas provides a simple and effective way to maintain a positive pressure of H₂, driving the reaction to completion.[5]

Experimental Protocol:

  • In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2.0 g, 11.0 mmol) in ethyl acetate.[5]

  • Carefully add 5% Pd/C catalyst (e.g., 0.10 g, 5 wt%) to the solution.[5]

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature for approximately 15 hours or until TLC analysis indicates complete consumption of the starting material.[5]

  • Upon completion, carefully purge the flask with nitrogen or argon.

  • Remove the catalyst by filtering the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid. The product can be purified by column chromatography or used directly in the next step if sufficiently pure.[5] A reported yield for this step is approximately 90%.[5]

Step B: Fischer Esterification of 3-Amino-2-methylbenzoic Acid

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality Behind Experimental Choices:

  • Reagents: An excess of ethanol is used not only as the reactant to form the ethyl ester but also as the solvent. According to Le Châtelier's principle, using a large excess of a reactant shifts the equilibrium towards the products, maximizing the yield.[6]

  • Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is required to catalyze the reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[6][7]

Experimental Protocol:

  • Place the 3-amino-2-methylbenzoic acid obtained from the previous step into a round-bottom flask.

  • Add a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total volume) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After cooling, slowly pour the reaction mixture into a beaker containing ice water and neutralize the acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.[8]

ParameterDetailsSource
Starting Material 2-Methyl-3-nitrobenzoic acid[5]
Step 1 (Reduction) 5% Pd/C, H₂ (balloon), Ethyl Acetate, 15h, RT[5]
Step 1 Yield ~90%[5]
Step 2 (Esterification) Excess EtOH, cat. H₂SO₄, Reflux, 1-2h[7][8]
Step 2 Yield Typically >90% (process dependent)[6]
Overall Est. Yield ~81%-
Purification Chromatography (Step 1), Extraction (Step 2)[5]

Protocol II: The "Esterification-First" Pathway

This alternative approach first protects the carboxylic acid as an ethyl ester, then performs the nitro group reduction on the resulting intermediate, Ethyl 2-methyl-3-nitrobenzoate.

cluster_protocol2 Protocol II Workflow A 1. Dissolve 2-Methyl-3-nitrobenzoic Acid in Ethanol with H₂SO₄ B 2. Reflux (1-2 hours) A->B C 3. Workup & Isolation (Neutralization, Extraction) B->C D Intermediate: Ethyl 2-Methyl-3-nitrobenzoate C->D E 4. Dissolve in Ethanol D->E F 5. Add Pd/C Catalyst E->F G 6. Hydrogenate (H₂ balloon) F->G H 7. Filter Catalyst & Concentrate G->H I Final Product: This compound (Yield: ~95-100%) H->I

Caption: Experimental workflow for the "Esterification-First" pathway.

Step A: Fischer Esterification of 2-Methyl-3-nitrobenzoic Acid

The experimental logic for this step is identical to the esterification in Protocol I. The presence of the nitro group does not significantly interfere with the acid-catalyzed reaction at the distal carboxylic acid site.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours until TLC shows the reaction is complete.[7]

  • Cool the mixture and perform an aqueous workup as described in Protocol I, Step B, involving neutralization with sodium bicarbonate, extraction, drying, and concentration to yield the intermediate, Ethyl 2-methyl-3-nitrobenzoate.

Step B: Catalytic Hydrogenation of Ethyl 2-Methyl-3-nitrobenzoate

This final step reduces the nitro ester to the target amino ester. This transformation is generally very clean and high-yielding.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is an ideal solvent for this step. It readily dissolves the nitro ester intermediate and is a standard solvent for Pd/C hydrogenations.[3][9] This offers a potential process advantage as the product from Step A could, in principle, be used directly in the next step without solvent exchange.

  • Reaction Profile: The reduction of aromatic nitro compounds is typically a fast, exothermic, and high-yielding reaction.[9][10] The workup is often straightforward, involving only the removal of the heterogeneous catalyst by filtration. This often results in a very pure product without the need for chromatography.

Experimental Protocol:

  • Dissolve the Ethyl 2-methyl-3-nitrobenzoate from the previous step in ethanol inside a hydrogenation-safe vessel.

  • Add 5% Pd/C catalyst (typically 1-2 mol%).[10]

  • Seal the vessel, purge with an inert gas, and introduce hydrogen gas (via balloon for lab scale or in a pressurized reactor for larger scale).

  • Stir the mixture at room temperature. The reaction is often complete in a few hours. Monitor by TLC.

  • Once complete, purge the system with nitrogen, filter the catalyst through Celite, and wash the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the final product, this compound. Yields for this step are often quantitative.[10]

ParameterDetailsSource
Starting Material 2-Methyl-3-nitrobenzoic acid[5]
Step 1 (Esterification) Excess EtOH, cat. H₂SO₄, Reflux, 1-2h[7]
Step 1 Yield Typically >95%[6]
Step 2 (Reduction) 5% Pd/C, H₂ (balloon), Ethanol, ~2-4h, RT[9][10]
Step 2 Yield ~95-100%[10]
Overall Est. Yield ~90-95%-
Purification Extraction (Step 1), Filtration only (Step 2)[10]

Comparative Cost-Benefit Analysis

Choosing between these two protocols depends on a variety of factors, from raw material cost to the desired purity and scale of the operation.

cluster_decision Protocol Selection Logic Start Select Synthesis Protocol Purity Is Final Purity & Simple Workup Critical? Start->Purity Cost Is Intermediate 3-Amino-2-methylbenzoic Acid Also a Target? Purity->Cost No Waste Is Minimizing Chromatography Waste a Priority? Purity->Waste Yes Proto1 Choose Protocol I (Reduction-First) Cost->Proto1 Yes Proto2 Choose Protocol II (Esterification-First) Cost->Proto2 No Waste->Proto2

Caption: Decision logic for selecting the optimal synthesis route.

FeatureProtocol I (Reduction-First)Protocol II (Esterification-First)Analysis
Overall Yield Good (~81%)Excellent (~90-95%)Protocol II generally offers a higher overall throughput.
Purity & Workup Requires purification of the amino acid intermediate, potentially by chromatography.[5]The final reduction step is very clean; workup often involves only catalyst filtration. This can yield a purer final product more easily.[10]Protocol II is superior for achieving high purity with a simpler final workup.
Reagent Cost Identical starting material and core reagents. The primary cost driver is the Pd/C catalyst.Identical starting material and core reagents.Costs are comparable. The higher efficiency of Protocol II may lead to slightly better catalyst economy.
Process Safety Involves handling hydrogen gas.Involves handling hydrogen gas and refluxing with concentrated acid.Both protocols carry similar, manageable risks typical of organic synthesis.
Environmental Potential need for chromatography solvents for the intermediate adds to the waste stream.Avoids intermediate chromatography, reducing solvent waste. The final step is highly atom-economical.Protocol II is marginally greener due to the reduction in purification-related waste.
Scalability Scalable, but intermediate purification could be a bottleneck.Highly scalable. The clean final step is a significant advantage for large-scale production.Protocol II is more favorable for scaling up.
Versatility Produces the useful intermediate 3-amino-2-methylbenzoic acid, which can be isolated.Directly proceeds to the final ester without isolating the amino acid.Protocol I is advantageous if both the amino acid and the amino ester are desired products.

Conclusion and Recommendations

Both described protocols are effective for the synthesis of this compound. However, a comparative analysis reveals clear advantages for Protocol II ("Esterification-First") for most common applications.

  • For Highest Yield and Purity: Protocol II is highly recommended. The final catalytic hydrogenation of the nitro ester is exceptionally clean, often yielding the final product in high purity after a simple filtration. This minimizes the need for costly and time-consuming chromatographic purification, making it the superior choice for producing high-quality material.

  • For Scalability and Process Efficiency: Protocol II holds a distinct advantage. The streamlined workup of the final step is more amenable to large-scale industrial production, reducing solvent usage and processing time.

  • For Research Flexibility: Protocol I remains a valuable option, particularly if the intermediate, 3-amino-2-methylbenzoic acid, is also a target molecule for other synthetic endeavors. It allows for the isolation of this key intermediate.

For drug development professionals and process chemists focused on the efficient and clean production of the title compound, the "Esterification-First" pathway represents the more robust, higher-yielding, and scalable strategy.

References

  • BenchChem (2025). Application Note and Experimental Protocol for the Synthesis of Mthis compound.
  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses.
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?.
  • Gassman, P. G., & van Bergen, T. J. (n.d.). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses.
  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][8]diazepin-2-ylamino)benzoate.
  • MySkinRecipes. This compound.
  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Simonov, P. A., et al. (2014). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. ResearchGate.
  • Truman ChemLab. Fischer Esterification of benzoic acid to methyl benzoate.
  • Google Patents. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • BenchChem (2025). Application Notes and Protocols: Catalytic Hydrogenation of 2-Ethylnitrobenzene.
  • Truman ChemLab (2017). Fischer Esterification of 3-nitrobenzoic acid.

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A Comparative Guide to the Kinetic Studies of Ethyl 3-Amino-2-methylbenzoate Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among the versatile building blocks, Ethyl 3-Amino-2-methylbenzoate stands out for its utility in constructing complex molecular architectures, particularly through condensation reactions. Understanding the kinetics of these reactions is paramount for optimizing yields, controlling selectivity, and scaling up production. This guide provides a comprehensive framework for evaluating the condensation reaction kinetics of this compound, offering a comparative analysis with structurally similar alternatives and detailing a robust experimental protocol for such studies.

Introduction: The Significance of this compound in Heterocyclic Synthesis

This compound is an aniline derivative featuring an ester group and a methyl group on the aromatic ring. This substitution pattern imparts a unique combination of electronic and steric properties that influence its reactivity in condensation reactions. These reactions, such as the Hantzsch pyridine synthesis and the Pictet-Spengler reaction, are fundamental in creating a diverse array of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. A detailed kinetic analysis of its condensation reactions allows for a deeper understanding of reaction mechanisms and facilitates the rational design of synthetic routes.

Comparative Analysis: Unraveling the Role of Molecular Structure in Reaction Kinetics

To appreciate the distinct reactivity of this compound, it is instructive to compare its performance with alternative substrates. The choice of comparators is critical for isolating the electronic and steric effects of the substituents on the aromatic ring.

Selected Alternative Substrates for Comparison:

  • Ethyl 3-aminobenzoate: Lacking the methyl group, this compound serves as a baseline to evaluate the electronic and steric influence of the 2-methyl group in the target compound.

  • Ethyl 3-Amino-4-methylbenzoate: The relocation of the methyl group from the ortho to the para position relative to the amino group allows for the deconvolution of steric hindrance from electronic effects.

Core Principles Influencing Reactivity:

The reactivity of these anilines in condensation reactions is primarily governed by the nucleophilicity of the amino group and the overall electron density of the aromatic ring. Substituents on the ring can significantly modulate these properties through inductive and resonance effects.[1][2][3]

  • Electronic Effects: The amino group (-NH₂) is a potent activating group, donating electron density to the aromatic ring via resonance, thereby enhancing its nucleophilicity and reactivity in electrophilic aromatic substitutions, a key step in many condensation reactions.[4][5][6] The methyl group (-CH₃) is a weak electron-donating group through induction, further increasing the ring's electron density.[2]

  • Steric Effects: The position of the methyl group is crucial. In this compound, the ortho-methyl group can sterically hinder the approach of reactants to the amino group, potentially slowing down the reaction rate compared to its less hindered counterparts.[7]

Hypothetical Kinetic Data Comparison:

The following table presents a hypothetical comparison of the relative initial rates for a Hantzsch-type pyridine synthesis. This data is illustrative and serves as a framework for what a kinetic study might reveal.

CompoundStructurePredicted Relative Initial Rate (k_rel)Rationale
This compound 1.0The ortho-methyl group provides a slight electronic activation but introduces significant steric hindrance around the amino group, which is expected to be the rate-limiting factor.
Ethyl 3-aminobenzoate ~1.5 - 2.0The absence of the sterically hindering methyl group should lead to a faster reaction rate, as the amino group is more accessible.[8]
Ethyl 3-Amino-4-methylbenzoate ~2.5 - 3.5The methyl group in the para position provides electronic activation without sterically hindering the amino group, leading to the highest expected reactivity among the three.[9][10][11]

This predictive analysis underscores the importance of substituent placement in fine-tuning the reactivity of synthetic building blocks.

A Robust Protocol for Comparative Kinetic Studies

To empirically validate the hypothetical data presented above, a rigorous and self-validating experimental protocol is essential. The following section details a step-by-step methodology for a comparative kinetic study of the Hantzsch pyridine synthesis.

Experimental Objective: To determine the initial reaction rates and apparent rate constants for the condensation of this compound and its analogs with an aldehyde and a β-ketoester.

Materials and Reagents:

  • This compound

  • Ethyl 3-aminobenzoate

  • Ethyl 3-Amino-4-methylbenzoate

  • Benzaldehyde (or other suitable aldehyde)

  • Ethyl acetoacetate (or other suitable β-ketoester)

  • Ethanol (or other suitable solvent)

  • Internal standard for HPLC analysis (e.g., naphthalene)

  • Quenching solution (e.g., a cooled solution of a suitable acid or base)

Instrumentation:

  • Jacketed glass reactor with temperature control and magnetic stirring

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

  • Autosampler for automated sample collection

  • Thermostatted bath

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Initiation & Monitoring cluster_analysis 3. Analysis prep_reagents Prepare stock solutions of reactants and internal standard thermostat Equilibrate reactor to the desired temperature (e.g., 60 °C) prep_reagents->thermostat initiate Add reactants to the pre-heated solvent in the reactor to start the reaction (t=0) thermostat->initiate sampling Withdraw aliquots at regular time intervals (e.g., every 5 minutes) initiate->sampling quench Immediately quench the reaction in the aliquot with a quenching solution sampling->quench hplc Analyze quenched samples by HPLC to determine the concentration of the limiting reactant quench->hplc data Plot concentration of limiting reactant vs. time hplc->data kinetics Determine the initial rate from the slope of the curve at t=0 data->kinetics

Caption: Experimental workflow for the kinetic analysis of the Hantzsch pyridine synthesis.

Step-by-Step Protocol:

  • Preparation:

    • Prepare stock solutions of each of the aniline derivatives, benzaldehyde, ethyl acetoacetate, and the internal standard in ethanol.

    • Set up the jacketed reactor and allow it to equilibrate to the desired reaction temperature (e.g., 60 °C).

  • Reaction Initiation:

    • To the pre-heated solvent in the reactor, add the solutions of the aniline derivative, benzaldehyde, and ethyl acetoacetate in the desired stoichiometric ratio. It is often convenient to have one reactant in excess to simplify the kinetics to a pseudo-first-order reaction. The addition of the last reactant marks time zero (t=0).

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a pre-determined amount of a quenching agent. This is a critical step to stop the reaction and ensure accurate concentration measurements.[4]

  • HPLC Analysis:

    • Analyze the quenched samples using a validated HPLC method. The method should be capable of separating the reactants, products, and the internal standard.[2]

    • Quantify the concentration of the limiting reactant at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • Determine the initial rate of the reaction from the negative of the initial slope of the concentration-time curve.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant. The relationship between the initial rate and the concentration will reveal the order.

Causality and Self-Validation in Experimental Design

The described protocol is designed to be a self-validating system. The use of an internal standard in HPLC analysis corrects for variations in injection volume and sample preparation. The quenching step ensures that the measured concentrations accurately reflect the state of the reaction at the time of sampling.[4] By systematically varying the concentration of each reactant, the rate law can be determined, providing a comprehensive kinetic model of the reaction.

The choice of the Hantzsch reaction is deliberate as it is a well-established multi-component reaction where the nucleophilic character of the aniline derivative is crucial in the initial steps of the mechanism.[12][13][14] This allows for a direct correlation between the structural and electronic properties of the aniline and the observed reaction kinetics.

Logical Relationship between Molecular Structure and Reactivity:

G cluster_structure Molecular Structure cluster_properties Electronic & Steric Properties cluster_reactivity Chemical Reactivity cluster_kinetics Reaction Kinetics substituents Substituents on Aniline Ring (-NH2, -CH3, -COOEt) electronic Electronic Effects (Inductive & Resonance) substituents->electronic steric Steric Hindrance substituents->steric nucleophilicity Nucleophilicity of Amino Group electronic->nucleophilicity ring_activation Aromatic Ring Activation electronic->ring_activation rate Reaction Rate steric->rate (can decrease) nucleophilicity->rate ring_activation->rate

Caption: The interplay between molecular structure and reaction kinetics in substituted anilines.

Conclusion: From Kinetic Data to Rational Synthesis Design

A thorough kinetic investigation of the condensation reactions of this compound and its analogs provides invaluable insights for the synthetic chemist. By understanding how subtle changes in molecular structure translate into significant differences in reaction rates, researchers can make informed decisions about substrate selection, reaction conditions, and catalyst choice. The methodologies and comparative framework presented in this guide offer a clear path to generating the empirical data needed to optimize the synthesis of complex heterocyclic molecules for a wide range of applications in drug discovery and materials science.

References

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The Synthesis of Ethyl 3-Amino-2-methylbenzoate: A Comparative Guide to Microwave-Assisted and Conventional Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 3-Amino-2-methylbenzoate, a versatile building block for a range of biologically active molecules, is a prime example. The traditional synthesis of this compound, while reliable, often involves lengthy reaction times and can be energy-intensive. This guide provides a detailed comparison between conventional heating methods and the increasingly adopted microwave-assisted organic synthesis (MAOS) for the preparation of this compound, offering experimental insights and quantitative data to inform methodological choices in the modern laboratory.

Introduction to Synthesis Strategies

The preparation of this compound typically proceeds through a two-step sequence: the reduction of a nitro group to an amine, followed by the esterification of the carboxylic acid. While the foundational chemistry remains the same, the mode of energy input—conventional heating versus microwave irradiation—profoundly impacts the reaction's efficiency, speed, and overall yield. This guide will dissect these differences, providing a clear rationale for the observed advantages of microwave chemistry.

The Underlying Principles: Why Microwaves Excel

Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process where the reaction vessel is heated first, which then heats the solvent and reactants.[1][2] In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy.[1][2][3][4] This interaction leads to rapid, uniform, and localized heating through two primary mechanisms: dipolar polarization and ionic conduction.[1][3][4] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[5][6] Furthermore, this efficient energy transfer frequently leads to higher product yields and cleaner reactions with fewer byproducts.[3][7][8]

Experimental Protocols: A Head-to-Head Comparison

While a direct comparative study for this compound is not extensively published, we can construct robust protocols based on established methods for its parent acid and analogous esterifications. The following protocols provide a representative comparison.

Conventional Synthesis Protocol

The conventional synthesis follows a well-established two-step process involving catalytic hydrogenation followed by Fischer esterification.

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid (Conventional)

This step involves the reduction of 2-methyl-3-nitrobenzoic acid.

  • Reaction Setup: In a two-necked round-bottom flask, 2-methyl-3-nitrobenzoic acid is dissolved in ethyl acetate.[9][10][11]

  • Catalyst Addition: A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.[9][10][11]

  • Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the mixture is stirred vigorously at room temperature.[9][10][11]

  • Reaction Time: The reaction is typically stirred for 15 hours to ensure complete conversion.[9][10]

  • Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 3-Amino-2-methylbenzoic acid.[9]

Step 2: Fischer Esterification to this compound (Conventional)

  • Reaction Setup: The synthesized 3-Amino-2-methylbenzoic acid is dissolved in an excess of absolute ethanol, which acts as both solvent and reactant.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Heating: The reaction mixture is heated to reflux (approximately 78°C) using a heating mantle.

  • Reaction Time: The reaction is maintained at reflux for 4 to 8 hours.

  • Work-up: After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product.

Microwave-Assisted Synthesis Protocol

The microwave-assisted approach significantly shortens the reaction times for both steps.

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid (Microwave-Assisted)

While catalytic hydrogenation is less commonly performed in standard laboratory microwave reactors due to safety considerations with hydrogen gas, microwave energy can be effectively used for transfer hydrogenation.

  • Reaction Setup: In a dedicated microwave reactor vessel, 2-methyl-3-nitrobenzoic acid is mixed with a hydrogen donor (e.g., ammonium formate or formic acid) and a catalyst (e.g., Pd/C) in a suitable high-boiling point solvent like ethanol or isopropanol.

  • Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a controlled temperature (e.g., 100-120°C).

  • Reaction Time: The reaction typically reaches completion in 10 to 30 minutes.

  • Work-up: The cooled reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

Step 2: Fischer Esterification to this compound (Microwave-Assisted)

  • Reaction Setup: In a microwave reactor vessel, 3-Amino-2-methylbenzoic acid is mixed with absolute ethanol and a catalytic amount of acid.

  • Microwave Irradiation: The vessel is sealed and irradiated in the microwave reactor at a set temperature (e.g., 100°C).

  • Reaction Time: The esterification is generally complete within 5 to 15 minutes.

  • Work-up: The work-up procedure is similar to the conventional method but on a smaller scale, involving neutralization and extraction.

Quantitative Data Summary

The following table summarizes the expected performance differences between the two methods, based on extensive literature on similar transformations.[6][12][13][14][15]

ParameterConventional SynthesisMicrowave-Assisted SynthesisAdvantage of MAOS
Total Reaction Time 19 - 23 hours15 - 45 minutesDrastically Reduced
Typical Yield 75-85%>90%Higher
Energy Consumption HighLowMore Efficient
Process Control GoodExcellentPrecise Temperature Control
Solvent Usage HighReducedGreener Chemistry

Visualizing the Workflow

The following diagrams illustrate the procedural differences between the conventional and microwave-assisted synthesis workflows.

Conventional_Workflow cluster_step1 Step 1: Reduction (15 hrs) cluster_step2 Step 2: Esterification (4-8 hrs) cluster_workup Work-up & Purification A Dissolve Reactant & Catalyst B Stir under H₂ Atmosphere A->B Setup E Filtration B->E C Add Ethanol & Acid Catalyst D Heat to Reflux C->D Setup D->E F Extraction & Drying E->F G Solvent Removal F->G H Final Product G->H

Caption: Conventional Synthesis Workflow for this compound.

Microwave_Workflow cluster_step1_mw Step 1: Reduction (10-30 min) cluster_step2_mw Step 2: Esterification (5-15 min) cluster_workup_mw Work-up & Purification A_mw Mix Reagents in MW Vessel B_mw Microwave Irradiation A_mw->B_mw Setup E_mw Filtration B_mw->E_mw C_mw Mix Reagents in MW Vessel D_mw Microwave Irradiation C_mw->D_mw Setup D_mw->E_mw F_mw Extraction & Drying E_mw->F_mw G_mw Solvent Removal F_mw->G_mw H_mw Final Product G_mw->H_mw

Caption: Microwave-Assisted Synthesis Workflow for this compound.

Discussion and Conclusion

The comparison clearly demonstrates that microwave-assisted synthesis offers substantial advantages for the preparation of this compound. The most significant benefits are the immense reduction in reaction time and the consistent achievement of higher yields.[6][8][12] This acceleration is a direct consequence of the efficient and uniform heating provided by microwave irradiation, which can lead to faster reaction kinetics.[5]

From a practical standpoint, the shorter synthesis time translates to increased throughput and productivity in a research and development setting. This speed is invaluable in medicinal chemistry for the rapid generation of compound libraries for screening.[5][16]

Furthermore, MAOS aligns with the principles of green chemistry.[3][4][17][18] The reduced reaction times lead to lower energy consumption, and often, the reactions can be performed with less solvent, thereby minimizing waste.[2][5]

While the initial investment in a dedicated microwave reactor is a consideration, the long-term benefits of enhanced efficiency, higher yields, and greener processes present a compelling argument for its adoption in modern synthetic chemistry laboratories.[5][17] For the synthesis of this compound and a vast array of other important organic molecules, microwave-assisted synthesis is not merely an alternative but a superior methodology.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 3-Amino-2-methylbenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthesis

Ethyl 3-Amino-2-methylbenzoate (CAS No. 57414-85-4) is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] As a substituted aniline, its amino and ester functionalities provide versatile handles for forming new carbon-carbon and carbon-nitrogen bonds. However, the success of a multi-step synthesis, the yield of the final product, and its safety profile are fundamentally dependent on the purity of this starting material. The presence of isomeric, structurally-related, or residual starting material impurities can lead to unforeseen side reactions, difficult purifications, and compromised biological activity in the final compound.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound sourced from various suppliers. We will move beyond a simple reliance on the supplier's Certificate of Analysis (CoA) and delve into orthogonal, in-house validation methods. Our approach is grounded in establishing a self-validating system of protocols that ensures the material you introduce into your reaction is precisely what you expect it to be.

Purity Assessment Workflow: A Multi-Faceted Approach

A robust assessment of purity is never reliant on a single technique. Instead, it involves a combination of chromatographic, spectroscopic, and physical characterization methods to build a comprehensive profile of the material. The workflow below outlines a systematic approach to this evaluation.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chromatographic & Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Decision Sample Receive Samples (Supplier A, B, C) CoA Review Supplier CoA Sample->CoA Visual Inspection MP Melting Point Analysis CoA->MP Compare with Lit. Value GC Gas Chromatography (GC) (Primary Purity Assay) MP->GC Proceed if promising HPLC HPLC Analysis (Orthogonal Check) GC->HPLC Confirm Purity Data Compile & Compare Data GC->Data NMR 1H NMR Spectroscopy (Structural Confirmation) HPLC->NMR Confirm Structure HPLC->Data NMR->Data Decision Select Optimal Supplier Data->Decision

Caption: A logical workflow for the comprehensive purity assessment of this compound from multiple suppliers.

Physical Characterization: Melting Point Analysis

Melting point is a fundamental and highly informative physical property that serves as a rapid indicator of purity for crystalline organic compounds. A pure compound will melt over a very narrow temperature range (typically <1°C), whereas the presence of impurities will cause both a depression of the melting point and a broadening of the melting range.[3][4] While some suppliers list this compound as a liquid, it is often a low-melting solid, making this technique highly relevant.[2][5]

Rationale for Use:

This technique is chosen for its simplicity, speed, and the valuable initial insight it provides. A broad or significantly depressed melting range compared to a reference standard or literature value is a strong red flag, indicating the potential presence of impurities that warrant further investigation by more sensitive methods.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount of the solid sample onto a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement (Initial): Place the capillary tube into the melting point apparatus. Heat the apparatus rapidly to get an approximate melting temperature. This provides a target range for a more accurate measurement.[4]

  • Measurement (Accurate): Allow the apparatus to cool. Using a fresh capillary, heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

  • Analysis: Compare the observed melting range to the literature value and across samples from different suppliers. A sharp, high-melting range is indicative of higher purity.[6]

Chromatographic Analysis: The Core of Purity Determination

Chromatography is the cornerstone of quantitative purity assessment, separating the main compound from any potential impurities. We employ two distinct chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—to provide an orthogonal validation of purity.

Gas Chromatography (GC)

GC is the most common method cited by suppliers for the purity analysis of this compound, making it the primary assay in our evaluation.[7][8] It is ideal for volatile and thermally stable compounds like this aromatic ester.

GC, particularly when coupled with a Flame Ionization Detector (FID), offers high resolution and sensitivity, allowing for the precise quantification of the main component and the detection of volatile impurities. Its widespread use by manufacturers makes it an excellent method for directly verifying their claims.

  • Standard Preparation: Accurately weigh approximately 20 mg of a reference standard of this compound and dissolve it in 10 mL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) in a volumetric flask.

  • Sample Preparation: Prepare samples from Supplier A, B, and C in the same manner, using the same concentration.

  • GC-FID Conditions:

    • Column: A standard non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main component as a percentage of the total area (% Area Normalization). Identify and quantify any impurity peaks relative to the main peak.

High-Performance Liquid Chromatography (HPLC)

HPLC serves as an excellent orthogonal method to GC. It is particularly adept at detecting non-volatile or thermally labile impurities that might not be observable by GC.[9] For substituted anilines, reversed-phase HPLC with UV detection is a powerful and widely used technique.[9][10]

Using a different separation principle (liquid-solid partitioning vs. gas-solid partitioning in GC) provides a more complete picture of the sample's purity. An impurity that co-elutes with the main peak in GC may be well-resolved in HPLC, and vice-versa. The strong UV chromophore in this compound makes UV detection highly effective.

  • Standard & Sample Preparation: Prepare standards and supplier samples at a concentration of approximately 0.5 mg/mL in the mobile phase (e.g., 50:50 Acetonitrile:Water). Filter all solutions through a 0.45 µm syringe filter before analysis.[11]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A phosphate buffer can be added to the aqueous phase to control pH if peak tailing is observed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: As with GC, calculate the purity based on % Area Normalization. Compare the impurity profiles obtained from HPLC with those from GC.

Spectroscopic Analysis: Structural Confirmation

While chromatography quantifies purity, spectroscopy confirms identity. It ensures that the major peak observed in the chromatogram is indeed this compound and not an isomer or other structurally similar compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an unparalleled tool for structural elucidation. It provides information on the number of different types of protons, their chemical environment, and their connectivity.

¹H NMR can quickly confirm the compound's structure and reveal impurities that might be present in significant amounts (>1%). The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the substitution pattern on the benzene ring, helping to rule out isomeric impurities.[12][13]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ, ppm in CDCl₃):

    • ~7.8-7.9 (Aromatic H)

    • ~6.7-6.8 (Aromatic H)

    • ~6.6-6.7 (Aromatic H)

    • ~4.3 (Quartet, -OCH₂CH₃)

    • ~3.8 (Broad singlet, -NH₂)

    • ~2.5 (Singlet, Ar-CH₃)

    • ~1.4 (Triplet, -OCH₂CH₃)

  • Analysis: Compare the acquired spectrum to a reference spectrum or the expected pattern. Integrate the signals to confirm the proton ratios. Look for any unexpected peaks that would indicate the presence of impurities.

Comparative Data Summary

The data gathered from the above experiments should be compiled into a clear, comparative table to facilitate an objective decision.

Parameter Supplier A Supplier B Supplier C Reference Standard
Appearance Pale yellow solidOff-white solidYellowish solidWhite crystalline solid
Melting Point (°C) 40-42.542-4341-4442.5-43
GC Purity (% Area) 98.5%99.7%98.1%99.9%
Major Impurity (GC) 0.8% (Isomer)0.1% (Unknown)1.2% (Starting Material)<0.1%
HPLC Purity (% Area) 98.7%99.6%98.3%99.9%
¹H NMR Assessment Conforms, minor impurity peaks notedConforms to structureConforms, visible starting material peaksConforms to structure

Visualizing Impurity Profiles

A diagram can help visualize the potential impurities that the analytical methods are designed to detect.

Impurity_Profile cluster_impurities Potential Process-Related Impurities Main This compound (Target Compound) Isomer Isomeric Impurities (e.g., Ethyl 4-Amino-3-methylbenzoate) Main->Isomer Detected by GC & HPLC StartMat Starting Materials (e.g., 3-Amino-2-methylbenzoic acid) Main->StartMat Detected by HPLC Nitro Synthesis Precursors (e.g., Ethyl 2-methyl-3-nitrobenzoate) Main->Nitro Detected by GC & HPLC

Caption: Common classes of impurities potentially present in this compound samples.

Conclusion and Recommendations

  • It has the highest purity as determined by two orthogonal chromatographic methods (GC and HPLC).

  • Its melting point is the sharpest and closest to the reference standard, indicating high crystallinity and low impurity levels.[14]

  • The ¹H NMR spectrum is clean and conforms to the expected structure without notable impurity signals.

While Supplier A and C provide material that meets the common ">98.0%" specification, the presence of identifiable and significant impurities (1.2% starting material for C, 0.8% isomer for A) could negatively impact sensitive downstream applications. For research and development, particularly in drug discovery, minimizing such variables is paramount. This rigorous, multi-technique approach ensures that the chosen raw material is of the highest possible quality, providing a solid and reliable foundation for subsequent synthetic work.

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  • ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 3-Amino-4-methylbenzoate.
  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Pharmaffiliates. (n.d.). CAS No : 41191-92-8 | Product Name : Ethyl 3-amino-4-methylbenzoate.
  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

Sources

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Quinolines Derived from Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isomerism in Quinoline Drug Design

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The pharmacological profile of a quinoline derivative is exquisitely sensitive to its substitution pattern. A subtle shift in the position of a functional group can dramatically alter the molecule's interaction with biological targets, transforming a moderately active compound into a potent therapeutic lead.

This guide provides an in-depth comparison of the biological activities of quinoline derivatives synthesized from positional isomers of aminobenzoate: ortho-, meta-, and para-aminobenzoate. By analyzing how the initial position of the amino group on the benzoic acid precursor dictates the final placement of the corresponding functional group on the quinoline core, we can elucidate critical structure-activity relationships (SAR). This analysis is vital for researchers in drug discovery, offering a rationale-driven approach to designing next-generation quinoline-based therapeutics with enhanced potency and selectivity. We will explore comparative anticancer, antimicrobial, and anti-inflammatory data, supported by detailed experimental protocols and mechanistic insights.

Synthetic Rationale: How Precursor Geometry Dictates Final Structure

The synthesis of these quinoline derivatives often employs classic cyclization strategies like the Conrad-Limpach or Friedländer synthesis. The choice of aminobenzoate isomer is the critical determining factor for the final substitution pattern. For instance, in a typical reaction cascade, the aminobenzoate is reacted with a β-ketoester. The position of the amino group on the initial benzoic acid directly influences where the resulting carboxamide or carboxylic acid moiety will be located on the quinoline's benzenoid ring, profoundly impacting its physicochemical properties and biological target engagement.

Comparative Biological Evaluation: An Isomer-by-Isomer Analysis

The spatial arrangement of functional groups is paramount in determining the biological efficacy of quinoline derivatives. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of quinolines derived from ortho-, meta-, and para-aminobenzoates.

Anticancer Activity: A Clear Positional Preference

The position of the anilino side chain, derived from the aminobenzoate precursor, plays a critical role in the cytotoxic potential of quinoline-based compounds. A comparative study on analogous 2-aryl-4-(arylamino)quinazolines (structurally similar scaffolds synthesized from aminobenzoic acids) provides compelling evidence of this positional effect against various cancer cell lines.

The data strongly suggests that the placement of the linking amide group, dictated by the initial aminobenzoate, is a key determinant of anticancer efficacy.

Key Structure-Activity Relationship (SAR) Insights:

  • Para-Position: Derivatives synthesized from para-aminobenzoic acid consistently demonstrate the most potent anticancer activity across multiple cell lines. This suggests that the extended, linear geometry of the para-isomer allows for optimal interaction within the target's binding site, potentially a kinase or other enzyme crucial for cancer cell proliferation.

  • Meta-Position: The meta-derivatives show intermediate activity. The angular geometry may result in a less favorable, but still significant, binding orientation.

  • Ortho-Position: Derivatives from ortho-aminobenzoic acid exhibit the lowest potency. The proximity of the substituent to the quinoline core likely introduces steric hindrance, preventing effective binding to the biological target.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Quinoline derivatives are known to exert anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX).[3] While direct comparative data for quinolines from the three aminobenzoate isomers is limited, structure-activity relationship studies of various quinoline carboxamides and carboxylic acids allow us to infer the influence of substituent positioning.

The general principle is that the carboxylic acid or carboxamide group must be positioned to interact with key residues (like Arg120) at the entrance of the COX enzyme's active site.[4]

Inferred Structure-Activity Relationship (SAR) Insights:

  • Carboxylic Acid vs. Carboxamide: The nature of the functional group is critical. Quinolines with a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide group may target other inflammatory mediators.[3]

  • Positional Influence: Based on docking studies of various inhibitors, a para- or meta-substitution that allows the acidic or amide group to extend into the solvent-accessible channel of the enzyme active site is generally favored for potent COX inhibition. An ortho-substitution could create intramolecular hydrogen bonding or steric clashes that reduce this interaction.

Antimicrobial Activity: Disrupting Bacterial Defenses

The antimicrobial action of quinolones often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.[5] The structure, particularly the presence of a carboxylic acid at certain positions and other substitutions, is crucial for this activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Quinolines

Compound ClassRepresentative Organism (Gram +)MIC (µg/mL)Representative Organism (Gram -)MIC (µg/mL)Reference
Quinolone-based Staphylococcus aureus0.98 - 1.95Escherichia coli0.49[7]
Quinoline Carboxamides Bacillus cereus3.12 - 50Pseudomonas aeruginosa3.12 - 50[8]

Inferred Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial efficacy is highly dependent on the overall molecular structure, including the position of the carboxylic acid/carboxamide and other lipophilic or electron-withdrawing groups.

  • Generally, for classic quinolone antibiotics, a carboxylic acid at the 3-position is considered essential for DNA gyrase inhibition. The activity of derivatives from aminobenzoates would therefore depend on how the rest of the molecule is constructed around the core.

Mechanistic Insights: Visualizing the Pathways of Action

To understand how these molecules exert their effects at a cellular level, we can visualize their proposed mechanisms. The anticancer activity of many quinoline derivatives involves the inhibition of critical signaling pathways that control cell growth and survival, such as the EGFR pathway, or by directly inducing apoptosis.

Anticancer Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Bax Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Quinoline Quinoline Derivative (e.g., para-isomer) Quinoline->EGFR Inhibition Quinoline->Bcl2 Downregulation

Caption: Proposed anticancer mechanism of potent quinoline derivatives.

Standardized Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Experimental Workflow Overview

The overall process for comparing these derivatives follows a logical progression from chemical synthesis to biological characterization.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Select Aminobenzoate (ortho, meta, para) react Reaction with β-Ketoester start->react cyclize Cyclization to form Quinoline Core react->cyclize purify Purification & Structural Confirmation (NMR, MS) cyclize->purify anticancer Anticancer Assay (MTT Assay) purify->anticancer antimicrobial Antimicrobial Assay (MIC Determination) purify->antimicrobial antiinflam Anti-inflammatory Assay (COX Inhibition) purify->antiinflam calc Calculate IC50 / MIC anticancer->calc antimicrobial->calc antiinflam->calc sar Structure-Activity Relationship (SAR) Analysis calc->sar

Sources

A Comparative Guide to the Synthesis of Ethyl 3-Amino-2-methylbenzoate: A Computational Perspective on Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted anthranilates like Ethyl 3-Amino-2-methylbenzoate is a critical step in the creation of a wide array of pharmaceuticals and functional materials. Understanding the underlying reaction mechanisms is paramount for optimizing synthetic routes, improving yields, and ensuring product purity. This guide provides an in-depth, comparative analysis of the computational studies behind the primary synthetic methodologies for this compound, offering insights grounded in theoretical calculations and supported by experimental data.

Introduction: The Significance of Substituted Anthranilates and the Role of Computational Chemistry

This compound, a substituted anthranilate, serves as a key building block in organic synthesis. Its structural motif is present in numerous biologically active compounds. The efficient and selective synthesis of such molecules is a constant challenge. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate complex reaction mechanisms, predict reactivity, and guide experimental design. By modeling the potential energy surfaces of reactions, we can identify transition states, calculate activation energies, and compare the feasibility of different pathways.

This guide will focus on two primary approaches for the synthesis of this compound and its analogs:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful C-N cross-coupling reaction.

  • Classical Two-Step Synthesis: Involving the reduction of a nitro group followed by esterification.

We will delve into the computational intricacies of the Buchwald-Hartwig amination and compare its mechanistic profile with the more traditional synthetic route, supported by experimental findings.

I. The Workhorse of C-N Bond Formation: A Deep Dive into the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for forming carbon-nitrogen bonds.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an aryl halide or triflate that couples with an amine.

The Catalytic Cycle: A Computationally Elucidated Pathway

Computational studies, primarily using DFT, have been instrumental in mapping out the catalytic cycle of the Buchwald-Hartwig amination.[2][3] The generally accepted mechanism involves a series of key steps, each with a distinct energy profile that can be computationally modeled.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination/ Deprotonation [Ar-Pd(II)(L)-NHR'] OxAdd->AmineCoord R'NH2, Base RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim RedElim->Pd(0)L Product Ar-NHR' (Product) RedElim->Product CatalystRegen Catalyst Regeneration Hydrogenation_Workflow Start 2-Methyl-3-nitrobenzoic Acid in Ethyl Acetate Catalyst Add 5% Pd/C Start->Catalyst Hydrogenation Stir under H2 atmosphere (15 h) Catalyst->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Product 3-Amino-2-methylbenzoic Acid Workup->Product

Sources

A Comparative Guide to Reagents for Heterocycle Synthesis: Alternatives to Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminobenzoates in Heterocyclic Chemistry

In the landscape of medicinal and materials chemistry, nitrogen-containing heterocycles such as quinolines, quinolones, and acridones form the structural core of countless pharmaceuticals and functional materials.[1][2] The synthesis of these scaffolds often relies on robust and versatile building blocks. Ethyl 3-Amino-2-methylbenzoate is one such precursor, valued for its dual functionality which allows for the construction of fused ring systems. However, limitations in its commercial availability, cost, or specific reactivity profile for certain target molecules necessitate a thorough understanding of viable alternatives.

This guide provides an in-depth comparison of alternative reagents and synthetic strategies to this compound. We will move beyond a simple list of substitutes to explore the mechanistic nuances, comparative performance data, and the strategic rationale behind choosing a particular synthetic pathway. This content is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to complex heterocyclic targets.

Part 1: The Benchmark Reagent - this compound

This compound belongs to the class of ortho-alkyl-substituted aminobenzoates. The strategic placement of the amino, ester, and methyl groups makes it a potent precursor for cyclization reactions. The amino group acts as a nucleophile, the ester can participate in cyclization or be a directing group, and the methyl group can influence regioselectivity or participate in reactions like the Conrad-Limpach or Friedländer syntheses.

A primary application involves its reaction with compounds containing an active methylene group, leading to the formation of substituted quinolones. However, the specific substitution pattern may not be suitable for all desired products, and its synthesis can be a multi-step process, prompting the search for more direct or versatile alternatives.

Part 2: A Comparative Analysis of Alternative Reagents & Methodologies

We will explore alternatives categorized by their structural relationship to the benchmark and the synthetic strategies they enable.

Direct Analogues: Substituted Anthranilic Acids and Esters

The most direct alternatives are other derivatives of 2-aminobenzoic acid (anthranilic acid). The choice of substituent, and whether the acid or ester form is used, profoundly impacts reactivity and the types of heterocycles that can be synthesized.

A. Anthranilic Acid: The parent compound is inexpensive and widely available. It is a cornerstone for the synthesis of quinazolinones and quinolones.[3][4] For instance, in the Niementowski quinoline synthesis, anthranilic acid is condensed with a carbonyl compound.[5][6]

B. N-Phenylanthranilic Acids: These are critical precursors for the synthesis of the acridone scaffold. The reaction proceeds via an intramolecular Friedel-Crafts-type acylation.[7] Traditionally, this cyclization required harsh conditions, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[8][9][10]

Modern Advancements: Recent methodologies have focused on greener, more efficient catalysts. For example, an iron(II)-catalyzed approach allows the intramolecular acylation of N-phenylanthranilic acids to proceed under mild, ligand-free conditions, offering excellent yields and a broad substrate scope.[7] This method represents a significant improvement over classical approaches by avoiding strong, corrosive acids and high temperatures.[8]

Experimental Protocol: Iron-Catalyzed Acridone Synthesis [7]

  • To a solution of N-phenylanthranilic acid (1.0 equiv.) in 1,2-dichloroethane (0.2 M), add Fe(OTf)₂ (10 mol%).

  • Add dichloromethyl methyl ether (DCME) (2.0 equiv.) to the mixture.

  • Stir the reaction at 60 °C for 3 hours. Monitor progress via TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 10H-acridone.

G

Alternative Precursors for Classical Syntheses

Instead of starting with a pre-formed aminobenzoate, one can utilize simpler precursors in classic named reactions.

A. 2-Aminoaryl Ketones & Aldehydes (Friedländer Annulation): The Friedländer synthesis is a powerful method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[5][6][11] This approach offers high convergence and allows for diverse substitution patterns on the final quinoline ring.

Causality Behind Experimental Choices: The reaction can be catalyzed by either acid or base. The choice of catalyst depends on the reactivity of the substrates. Microwave irradiation has been shown to dramatically accelerate the reaction, often allowing it to complete in minutes with excellent yields, using acetic acid as both a solvent and catalyst.[12] This avoids the need for harsh conditions or prolonged reaction times often associated with traditional heating.[13]

Table 1: Comparison of Friedländer Synthesis Conditions

Catalyst/ConditionTemperatureTimeYieldReference
Acetic Acid (Microwave)160 °C5 minExcellent[12]
Iodine (Conventional)80-100 °CVariableGood[13]
Base (e.g., NaOH)RefluxSeveral hoursModerate-Good[6]
Acid (e.g., H₂SO₄)High TempSeveral hoursVariable[11]

B. Isatoic Anhydrides: Derived from 2-aminobenzoic acid, isatoic anhydride is another versatile precursor. It can react with a suitable carbon nucleophile, such as the enolate of ethyl acetoacetate, to generate substituted quinolines in a one-pot procedure.[1] This method is efficient for creating specific substitution patterns that might be difficult to achieve otherwise.

Modern Strategies: Moving Beyond Traditional Precursors

Recent innovations have introduced new synthons and reaction pathways that offer milder conditions, greater efficiency, and novel structural diversity.

A. Ynones as Masked β-Dicarbonyls: A modern approach to quinolone synthesis involves the use of ynones as intermediates. Substituted anthranilic acids are first converted to Weinreb amides, which then react with acetylides to form ynones. These intermediates undergo cyclization under significantly milder conditions than traditional carbonyl condensations, expanding the scope of accessible quinolone structures.[14] This strategy avoids the "forcing conditions" (high temperatures and strong bases) often required in classical quinolone syntheses.[14]

G

B. Telescoped Condensation/Cyclization Reactions: A highly efficient and practical entry to 3-functionalized 4-quinolones has been developed starting from readily available anthranilic acids and functionalized methane derivatives (e.g., methyl sulfones, methyl ketones).[15] The process involves a telescoped two-step sequence: condensation with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a base-mediated intramolecular cyclization. This method is notable for its broad substrate scope, excellent functional group compatibility, and amenability to large-scale synthesis without the need for transition metal catalysts.[15]

Table 2: Performance Comparison of Reagents for 4-Quinolone Synthesis

Reagent/MethodKey IntermediateConditionsKey AdvantagesReference
This compound β-Enamino esterCondensation with active methylene compoundsDirect route for specific substitutions[16]
Anthranilic Acid Anthranilic AcidNiementowski Reaction (Condensation with carbonyls)Inexpensive, readily available[3][5]
Ynone Strategy YnoneMild, base-mediated cyclizationMilder conditions, broad scope[14]
Telescoped Reaction N-Acyl Ketenimine (postulated)Condensation then n-BuLi mediated cyclizationHigh efficiency, metal-free, scalable[15]

Conclusion: Selecting the Optimal Reagent

The choice of reagent to replace or supplement this compound is a strategic decision guided by the specific heterocyclic target, desired substitution pattern, and available laboratory resources.

  • For straightforward access to acridones, N-phenylanthranilic acids are the precursors of choice, with modern iron-catalyzed methods offering a significant improvement in sustainability and efficiency over classical acid-catalyzed cyclization.[7]

  • For diverse quinoline synthesis, the Friedländer annulation using 2-aminoaryl ketones provides a convergent and flexible route, especially when accelerated by microwave irradiation.[12]

  • For the synthesis of medicinally relevant 3-functionalized 4-quinolones, modern telescoped or ynone-based strategies starting from various anthranilic acids offer milder conditions, superior functional group tolerance, and higher efficiency than many traditional methods.[14][15]

By understanding the causality behind different synthetic protocols and leveraging modern catalytic systems, researchers can select the most effective and efficient pathway for their specific needs, moving beyond a reliance on a single, specific precursor.

References

  • Steingruber, H. S. et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, part _, 0-0. [Link]
  • Synthesis of a quinolone library
  • Synthesis of Quinozoline-4-(3H)
  • Comparison of selected methods for 10H-acridone synthesis from N-phenylanthranilic acids.
  • Acridone. Organic Syntheses Procedure. [Link]
  • Wang, Z. et al. (2023). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. American Chemical Society. [Link]
  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. [Link]
  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.
  • Kumar, A. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Green Synthesis of 9-Acridone Deriv
  • Begum, A. et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. [Link]
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
  • Synthetic Studies of Heterocyclic and Bioactive Agents. D-Scholarship@Pitt. [Link]
  • Jones, A. M. et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
  • Friedländer Quinoline Synthesis.
  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger...
  • The Friedländer Synthesis of Quinolines.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
  • Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine.
  • Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC, NIH. [Link]
  • Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • 2-Aminobenzothiazole Containing Invented Azomethine Esters with State of Matter Derivatives: Studying for New Antibacterial Agents.
  • Ethyl 3-Amino-2-methylbenzo
  • Synthesis of substituted quinoline from 2-aminobenzyl alcohol.
  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical reagents we employ. Ethyl 3-Amino-2-methylbenzoate, a common building block in synthetic chemistry, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is rooted in the core tenets of scientific integrity: understanding the causality behind each procedural step and adhering to a self-validating system of protocols.

Part 1: Hazard Assessment & Regulatory Framework

A foundational understanding of a chemical's inherent risks and the regulations governing its waste is non-negotiable. This knowledge forms the basis for all subsequent safety and disposal protocols.

1.1 GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

These classifications immediately inform the minimum required Personal Protective Equipment (PPE) and first-aid responses. The causality is direct: the compound can cause inflammatory reactions upon contact with dermal and ocular tissues, necessitating physical barriers to prevent exposure.

1.2 The Regulatory Mandate: OSHA and EPA

In the United States, two primary federal agencies dictate the handling and disposal of laboratory chemicals. Compliance is not optional; it is a legal and ethical obligation.

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[2][3] This plan must include specific standard operating procedures (SOPs) for waste disposal, ensuring that personnel are trained on the hazards and safe handling of every chemical in the workplace.[2][4]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" control.[5][6][7] As the generator of the waste, your institution is legally responsible for its correct identification, management, and disposal.[8][9]

Table 1: Key Regulatory Requirements for Chemical Waste Management

RequirementGoverning StandardImplication for this compound
Hazardous Waste Determination EPA (40 CFR § 262.11)The generator must determine if the waste is hazardous. Given its GHS classification, waste this compound must be managed as hazardous waste.[6]
Container Management EPA (40 CFR § 262.15-17)Waste must be accumulated in containers that are in good condition, compatible with the waste, and kept securely closed except when adding or removing waste.[10]
Container Labeling EPA & OSHAContainers must be clearly marked with the words "Hazardous Waste" and an identification of the contents (e.g., "Hazardous Waste: this compound").[4][6]
Personnel Training OSHA (29 CFR 1910.1450)All personnel handling the chemical must be trained on its specific hazards, safe handling procedures, and emergency response protocols.[11]
Final Disposal EPA (40 CFR Parts 264-268)Waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is the most direct control measure to prevent personal exposure during handling and disposal operations. The selection is dictated by the hazard assessment.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13] In situations with a significant splash potential, a face shield should be worn in addition to goggles.[14]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected for integrity before each use and that contaminated clothing is removed and washed before reuse.[13][15][16]

  • Respiratory Protection: Under conditions of normal laboratory use with adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required.[13] However, if there is a risk of generating dusts or aerosols, or if ventilation is insufficient, a NIOSH-approved respirator may be necessary.[14]

Part 3: Standard Operating Procedure for Disposal

This protocol provides a systematic, step-by-step process for the routine collection and disposal of waste this compound.

Step 1: Waste Characterization & Segregation

  • Action: Designate all waste containing this compound (e.g., unreacted material, contaminated solvents, reaction byproducts) as hazardous waste.

  • Causality: This is a mandatory first step under RCRA to ensure the waste enters the correct management stream.[9]

  • Action: Do not mix this waste with incompatible materials. It should be collected in a dedicated waste container for non-halogenated organic waste unless your facility's waste streams are defined differently.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions, and mixing different waste categories (e.g., halogenated vs. non-halogenated) can significantly increase disposal costs.[17]

Step 2: Containerization

  • Action: Select a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene). Ensure it has a secure, tight-fitting lid.

  • Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste. Fill in the label completely, listing all chemical constituents and their approximate percentages.

  • Causality: Proper labeling is a key RCRA requirement that ensures safety, proper handling, and correct final disposal by the waste management facility.[6][10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Keep the waste container at or near the point of generation (the fume hood or bench where the work is done). Keep the container closed at all times, except when you are actively adding waste to it.

  • Causality: This practice, mandated by the EPA, minimizes the risk of spills and fugitive emissions, enhancing laboratory safety.[10] An open waste container is a common and serious violation.[6]

Step 4: Transfer and Final Disposal

  • Action: Once the waste container is full, or if work on the project is complete, ensure the lid is secure and the label is accurate. Arrange for transfer to your institution's central accumulation area (CAA) or for pickup by your Environmental Health & Safety (EHS) department.

  • Action: Do not pour waste this compound down the drain or place it in the regular trash.[17][18]

  • Causality: The final disposal will be carried out by a licensed hazardous waste disposal company. The most common and environmentally sound method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[19]

Part 4: Emergency Procedures - Spill & Exposure Response

Preparedness is critical for mitigating the impact of an accident.

4.1 Small-Scale Spill Cleanup

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is in a well-ventilated area, preferably a chemical fume hood.

  • Don PPE: At a minimum, wear a lab coat, gloves, and chemical safety goggles.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[19]

  • Collect: Carefully scoop the absorbed material into a designated container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the spill debris and dispose of it as hazardous waste.

4.2 Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[13]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[13]

Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for managing chemical waste in the laboratory, from generation to final disposal.

G Figure 1. Decision Workflow for Chemical Waste Disposal cluster_0 Figure 1. Decision Workflow for Chemical Waste Disposal cluster_1 Figure 1. Decision Workflow for Chemical Waste Disposal start Waste Generated is_hazardous Is it a hazardous chemical (listed or characteristic)? start->is_hazardous select_container Select Labeled, Compatible Hazardous Waste Container is_hazardous->select_container Yes non_hazardous Follow Institutional Policy for Non-Hazardous Waste (e.g., Drain/Trash Disposal) is_hazardous->non_hazardous No add_waste Add Waste to Container in Satellite Accumulation Area select_container->add_waste close_container Keep Container Closed When Not in Use add_waste->close_container is_full Is Container Full? close_container->is_full is_full->add_waste No request_pickup Arrange for Pickup by EHS is_full->request_pickup Yes ehs_disposal Transfer to Permitted TSDF via Licensed Hauler request_pickup->ehs_disposal

Caption: Figure 1. Decision Workflow for Chemical Waste Disposal

By adhering to this structured, technically-sound disposal framework, we uphold our commitment to safety, regulatory compliance, and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).
  • OSHA Standards to Know Before Starting Your Lab. Lab Manager.
  • RCRA Hazardous Wastes. EcoOnline Help Center.
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  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
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Personal protective equipment for handling Ethyl 3-Amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 3-Amino-2-methylbenzoate

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of this compound (CAS No. 57414-85-4), a compound frequently utilized in the synthesis of bioactive molecules. As your partner in laboratory safety, we aim to equip you with the necessary knowledge to navigate the challenges of working with this chemical, ensuring a secure and efficient research environment.

The procedural recommendations outlined herein are grounded in established safety protocols and are designed to be a self-validating system for risk mitigation. By understanding the "why" behind each step, you, the researcher, are empowered to make informed decisions that uphold the highest standards of laboratory practice.

Hazard Identification and Risk Assessment

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] Therefore, a thorough risk assessment is the foundational step before any handling activities commence. This involves identifying potential exposure scenarios in your specific experimental workflow and implementing the control measures detailed below.

Summary of Hazard Information:

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent direct contact with this compound. The following PPE is mandatory when handling this chemical.

Hand Protection
  • Gloves: Wear compatible chemical-resistant gloves.[3] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.[3] Proper glove removal technique (without touching the outer surface) is crucial to avoid skin contact.[3]

Eye and Face Protection
  • Safety Glasses/Goggles: Wear government-approved safety glasses with side shields or chemical safety goggles.[3][4] This is essential to protect against splashes or airborne particles.

Skin and Body Protection
  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.

  • Protective Clothing: For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing.[3]

Respiratory Protection
  • Under Normal Conditions: No respiratory protection is typically required under normal laboratory use with adequate ventilation.[4]

  • In Case of Insufficient Ventilation or Aerosol Generation: If there is a risk of inhaling dust or aerosols, use a government-approved respirator.[3]

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4][5] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within a fume hood.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[3]

Spills and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a suitable container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential aspect of the chemical's lifecycle.

  • Waste Characterization: Unused or waste this compound should be considered hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[5] Do not allow the product to enter drains or waterways.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Assess Risks prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh Solid prep2->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 After experiment clean2 Dispose of Waste (Solid & Liquid) clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor/EHS evacuate->notify

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Conclusion

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound. A proactive approach to safety, grounded in a solid understanding of the potential hazards and the rationale behind each procedural step, is the cornerstone of a successful and secure research endeavor.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SciSupplies. (n.d.). This compound>98.0%(GC)(T)5g.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.